1-Benzyl-1-methylhydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1-methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBYHABJPALDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276759 | |
| Record name | 1-benzyl-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3931-52-0 | |
| Record name | 3931-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 1-Benzyl-1-methylhydrazine: A Technical Guide for Chemical Researchers
Introduction: The Significance of 1-Benzyl-1-methylhydrazine in Medicinal Chemistry and Organic Synthesis
This compound is a key structural motif and a valuable intermediate in the synthesis of a variety of biologically active compounds and complex organic molecules.[1][2] Its unsymmetrical disubstituted hydrazine core makes it a versatile building block for the construction of nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.[3] Notably, derivatives of this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, highlighting their importance in the field of medicinal chemistry.[4][5] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methodologies to aid researchers in their synthetic endeavors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through three principal strategies, each with its own set of advantages and considerations. The choice of a particular method will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions.
The primary synthetic routes that will be discussed in detail are:
-
Direct Alkylation of Methylhydrazine: A straightforward and often high-yielding approach involving the reaction of methylhydrazine with a suitable benzylating agent.
-
Reduction of N-Nitroso-N-benzyl-N-methylamine: A reliable method for preparing unsymmetrically disubstituted hydrazines from their corresponding nitrosamine precursors.
-
Reductive Amination of Benzaldehyde with Methylhydrazine: A versatile method that proceeds through the formation and subsequent reduction of a hydrazone intermediate.
The logical flow of these synthetic transformations is depicted in the workflow diagram below.
Caption: Overview of the primary synthetic routes to this compound.
Protocol I: Direct Alkylation of Methylhydrazine
The direct N-benzylation of methylhydrazine with a benzyl halide, such as benzyl chloride, is one of the most direct and commonly employed methods for the synthesis of this compound.[6][7] This reaction proceeds via a nucleophilic substitution mechanism, where the more nucleophilic nitrogen of methylhydrazine attacks the electrophilic benzylic carbon.
Mechanistic Rationale
The choice of reaction conditions is crucial to favor the formation of the desired unsymmetrically disubstituted hydrazine and minimize side reactions such as dialkylation. The use of an excess of methylhydrazine can help to reduce the formation of 1,2-dibenzyl-1-methylhydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol.[6]
Caption: Simplified mechanism of the direct alkylation of methylhydrazine.
Experimental Protocol
A typical procedure for the alkylation of methylhydrazine with an ortho-substituted benzyl halide is as follows, which can be adapted for benzyl chloride.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of methylhydrazine (3.5 moles) and anhydrous ethanol is prepared.
-
Addition of Benzyl Halide: To the stirred solution, o,α-dichlorotoluene (1.0 mole) is added.
-
Reaction: The mixture is refluxed for 1 hour after the initial exothermic reaction subsides.
-
Work-up: The reaction mixture is concentrated in vacuo. The residue is made alkaline with 50% NaOH and extracted with diethyl ether.
-
Purification: The ether extracts are washed with water, dried over magnesium sulfate, concentrated, and distilled to yield the product.
| Parameter | Value | Reference |
| Molar Ratio (Methylhydrazine:Benzyl Halide) | 3.5 : 1 | [6] |
| Solvent | Anhydrous Ethanol | [6] |
| Reaction Time | 1 hour (reflux) | [6] |
| Reported Yield | 92% (for l-(o-Chlorobenzyl)-l-methylhydrazine) | [6] |
Protocol II: Reduction of N-Nitroso-N-benzyl-N-methylamine
The reduction of N-nitrosamines is a well-established method for the synthesis of unsymmetrically disubstituted hydrazines.[8][9] This two-step process involves the nitrosation of the corresponding secondary amine, N-benzyl-N-methylamine, followed by the reduction of the resulting nitrosamine. Lithium aluminum hydride (LAH) is a commonly used reducing agent for this transformation.
Mechanistic Considerations
The first step involves the reaction of N-benzyl-N-methylamine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. The resulting N-nitrosamine is then reduced. The mechanism of LAH reduction involves the nucleophilic attack of the hydride ion on the nitrogen of the nitroso group.
Caption: Workflow for the synthesis via nitrosamine reduction.
Experimental Protocol
The synthesis of the precursor, N-nitroso-N-benzyl-N-methylamine, is a prerequisite for this method. The general procedure for the reduction of a nitrosamine is as follows:
-
Reaction Setup: A solution of the N-nitrosamine in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in ether under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature or gently refluxed to ensure complete reduction.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution.
-
Purification: The resulting slurry is filtered, and the filtrate is dried and concentrated. The product is then purified by distillation.
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | [8] |
| Solvent | Anhydrous Diethyl Ether | [8] |
| Key Intermediate | N-Nitroso-N-benzyl-N-methylamine | [8] |
| General Applicability | Broad for unsymmetrically disubstituted hydrazines | [8][9] |
Protocol III: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be adapted for the synthesis of this compound.[10] This one-pot or two-step process involves the initial condensation of benzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then reduced in situ or in a separate step to the desired hydrazine.
Causality in Experimental Choices
The choice of reducing agent is critical for the success of a reductive amination. A mild reducing agent that selectively reduces the C=N bond of the hydrazone without reducing the starting aldehyde is preferred for a one-pot procedure. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often suitable for this purpose.[11][12] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both the hydrazone formation and the reduction step.
References
- 1. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-Benzyl-1-methylhydrazine for Researchers and Drug Development Professionals
Introduction
1-Benzyl-1-methylhydrazine is a substituted hydrazine derivative characterized by the presence of both a benzyl and a methyl group attached to the same nitrogen atom of the hydrazine moiety. As a member of the hydrazine class of compounds, it serves as a versatile and reactive intermediate in organic synthesis. Its structural features make it a valuable building block for the construction of more complex molecular architectures, particularly within the fields of medicinal chemistry and drug discovery. Hydrazine derivatives are known to exhibit a wide range of biological activities, and compounds like this compound are often precursors to novel therapeutic agents.[1][2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis, and applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Molecular Structure
The unique arrangement of functional groups in this compound dictates its chemical reactivity and utility. The primary amino group offers a site for further functionalization, while the tertiary amine nitrogen influences the molecule's electronic properties and steric profile.
The fundamental structure consists of a hydrazine core (-NH-NH₂) asymmetrically substituted with a methyl group and a benzyl group on one nitrogen atom.
References
An In-depth Technical Guide to CAS Number 3931-52-0: 1-Methyl-1-(phenylmethyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with CAS number 3931-52-0, identified as 1-Methyl-1-(phenylmethyl)-hydrazine. The guide is structured to deliver essential technical information for professionals in research and drug development, focusing on its properties and commercial availability.
Introduction
1-Methyl-1-(phenylmethyl)-hydrazine is a substituted hydrazine derivative. Hydrazine and its derivatives are a class of compounds with significant applications in organic synthesis and as intermediates in the pharmaceutical and agrochemical industries. They are recognized for their role as building blocks in the synthesis of heterocyclic compounds and as energetic materials. Aromatic hydrazine compounds, in particular, have demonstrated notable biological activities, including antibacterial and anticancer properties, and possess strong coordination abilities with metals.
It is crucial to distinguish CAS 3931-52-0 from related but distinct hydrazine derivatives such as 1-methyl-1-phenylhydrazine (CAS 618-40-6) and 1-benzyl-1-phenylhydrazine hydrochloride (CAS 5705-15-7), for which more extensive data is publicly available. This guide will focus specifically on the information available for CAS 3931-52-0.
Part 1: Core Chemical Properties
Detailed experimental data for the physical and chemical properties of 1-Methyl-1-(phenylmethyl)-hydrazine are not extensively reported in publicly available literature. The following table summarizes the basic structural and molecular information.
| Property | Value | Source |
| CAS Number | 3931-52-0 | [1] |
| IUPAC Name | 1-methyl-1-(phenylmethyl)-hydrazine | [1] |
| Synonyms | Hydrazine, 1-benzyl-1-methyl- | [2][3][4] |
| Molecular Formula | C8H12N2 | [2] |
Part 2: Synthesis and Reactivity
General Synthesis Approach for Related Hydrazine Derivatives
For instance, the synthesis of 1-methyl-1-phenylhydrazine involves the methylation of phenylhydrazine. This can be achieved by reacting phenylhydrazine with a methylating agent. A patented method for producing methyl hydrazine involves the methylation of hydrazine hydrochloride with methanol in the presence of a catalyst.[5] Another described synthesis involves the preparation of phenylhydrazine from aniline through diazotization and reduction, followed by methylation.[6]
The following diagram illustrates a generalized conceptual workflow for the synthesis of a methylated hydrazine derivative.
Caption: Conceptual workflow for the synthesis of 1-Methyl-1-(phenylmethyl)-hydrazine.
Part 3: Applications and Biological Significance
Specific applications and the biological mechanism of action for 1-Methyl-1-(phenylmethyl)-hydrazine are not well-documented in the available scientific literature. However, based on the broader class of hydrazine derivatives, potential areas of application can be inferred.
Hydrazine derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals. For example, related compounds are used in the production of antineoplastic agents.[3] The mechanism in such applications often involves the ability of the hydrazine moiety to interact with biological targets or serve as a scaffold for building more complex, biologically active molecules.
The general reactivity of the hydrazine functional group makes it a useful tool in organic synthesis for creating carbon-nitrogen and nitrogen-nitrogen bonds, which are integral to many pharmaceutical and agrochemical compounds.
Part 4: Safety and Handling
| Hazard Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
General Handling Precautions:
-
Use in a well-ventilated area.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[8]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Part 5: Suppliers
1-Methyl-1-(phenylmethyl)-hydrazine (CAS 3931-52-0) is available from a limited number of chemical suppliers, primarily for research and development purposes.
| Supplier | Location |
| Inui Corporation | Japan[1] |
| Guidechem (lists multiple suppliers) | China[2] |
It is recommended to contact these suppliers directly to obtain product specifications, purity levels, and a comprehensive Safety Data Sheet (SDS).
References
- 1. Inui Corporation - Home [inuicorp.lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sds.simplot.com [sds.simplot.com]
- 9. CAS 5705-15-7: Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydr… [cymitquimica.com]
Mechanism of action of benzylhydrazine derivatives
<An In-depth Technical Guide to the Mechanism of Action of Benzylhydrazine Derivatives
Abstract
Benzylhydrazine derivatives represent a significant class of pharmacological agents, historically pivotal in the development of therapeutics for neurological disorders. This guide provides a detailed examination of their primary mechanism of action: the inhibition of monoamine oxidase (MAO). We will explore the biochemical basis of this inhibition, the distinction between MAO isoforms, the irreversible and covalent nature of the interaction, and the downstream neurochemical consequences. Furthermore, this document details validated experimental protocols for assessing MAO inhibition, discusses structure-activity relationships, and contextualizes the therapeutic applications and limitations of these compounds for researchers, scientists, and drug development professionals.
Introduction: The Benzylhydrazine Scaffold in Neuropharmacology
The benzylhydrazine chemical motif, characterized by a benzyl group attached to a hydrazine moiety, is the foundational structure for a class of drugs that profoundly impact neurotransmitter metabolism. Historically, compounds like phenelzine and isocarboxazid were among the first effective treatments for major depressive disorder.[1][2][3] Their discovery, stemming from observations of mood elevation in patients treated with hydrazine-based tuberculosis drugs, opened a new era in psychopharmacology.[2]
The primary therapeutic efficacy of these derivatives is rooted in their potent ability to inhibit monoamine oxidase (MAO), a family of enzymes responsible for the degradation of key monoamine neurotransmitters.[2][4] By preventing this breakdown, benzylhydrazine derivatives elevate the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to their antidepressant and anxiolytic effects.[1][3][4]
Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
The central mechanism of action for benzylhydrazine derivatives is the time-dependent, irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][4][5] This inactivation is a result of the formation of a stable, covalent bond between a reactive metabolite of the drug and the enzyme's essential flavin adenine dinucleotide (FAD) cofactor.[5][6][7]
The Monoamine Oxidase (MAO) Enzyme System
MAO enzymes are located on the outer membrane of mitochondria and are crucial for regulating the levels of neurotransmitters and other biogenic amines throughout the body.[2][8][9] They exist in two distinct isoforms:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine.[2][5] Its inhibition is most closely linked to the antidepressant effects of these drugs.[10][11] MAO-A is also responsible for breaking down dietary amines like tyramine.[4]
-
MAO-B: Preferentially metabolizes phenylethylamine and dopamine.[2][5] Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease to preserve dopamine levels.[10][11]
Most classic benzylhydrazine derivatives, such as phenelzine, are non-selective, meaning they inhibit both MAO-A and MAO-B.[1][5][12] This non-selectivity contributes to their broad efficacy but also to a more complex side-effect profile.[11]
The Covalent Inhibition Pathway
The irreversible nature of the inhibition is a multi-step process that can be understood as a "suicide inhibition" mechanism. The benzylhydrazine compound itself is a substrate for the MAO enzyme.
-
Enzymatic Oxidation: The MAO enzyme attempts to oxidize the hydrazine derivative, mirroring its action on endogenous substrates like dopamine or serotonin.[5]
-
Formation of a Reactive Intermediate: This enzymatic oxidation converts the relatively stable benzylhydrazine into a highly reactive diazene (diimide) intermediate.[13]
-
Covalent Adduct Formation: Before this unstable intermediate can dissociate from the active site, it rapidly forms a covalent bond with the N5 or C4a position of the enzyme's FAD cofactor.[7][13]
-
Enzyme Inactivation: This covalent adduct permanently inactivates the enzyme.[4][5] The restoration of MAO activity is not possible until the cell synthesizes new enzyme molecules, a process that can take several weeks.[5]
This prolonged, irreversible action is why the clinical effects of benzylhydrazine MAOIs persist long after the drug is cleared from the bloodstream.[5]
Caption: Covalent inhibition of MAO by a benzylhydrazine derivative.
Secondary and Ancillary Mechanisms
While MAO inhibition is the primary mechanism, some benzylhydrazine derivatives exhibit other pharmacological activities that may contribute to their overall clinical profile. For instance, phenelzine has been shown to increase levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, potentially by inhibiting GABA transaminase (GABA-T).[5][12] This action may enhance its anxiolytic properties.[5][12] Furthermore, some metabolites of these drugs, such as phenethylamine (PEA) from phenelzine, can act as releasing agents for norepinephrine and dopamine, adding another layer to their complex pharmacology.[12]
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of hydrazine derivatives are heavily influenced by their chemical structure.[14][15][16]
-
The Hydrazine Moiety: The -NH-NH2 group is critical for the mechanism-based inactivation. Modifications to this group often lead to a loss of irreversible inhibitory activity.[6]
-
Aromatic Ring Substituents: The nature and position of substituents on the benzyl ring can modulate the compound's affinity for the MAO active site and its selectivity between MAO-A and MAO-B.[15][17] For example, studies have shown that specific halogen substitutions can significantly enhance potency and selectivity for MAO-B.[17][18]
-
Cyclization: Cyclization of the hydrazide moiety into five- or six-membered rings has been shown to cause a significant decline or complete loss of MAO inhibitory properties, highlighting the importance of the flexible hydrazine chain.[15][16]
These SAR insights are crucial for the rational design of new, more selective, and potentially safer MAO inhibitors.[11][14]
Experimental Validation & Protocols
The characterization of benzylhydrazine derivatives as MAO inhibitors requires robust and validated biochemical assays. The primary goal is to determine the compound's potency (IC50) and its selectivity for MAO-A versus MAO-B.
Data Presentation: Comparative MAO Inhibition
The following table summarizes hypothetical IC50 data for representative MAO inhibitors, illustrating how potency and selectivity are typically presented.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |
| Phenelzine (Non-selective) | 250 | 450 | 0.56 |
| Isocarboxazid (Non-selective) | 300 | 600 | 0.50 |
| Moclobemide (Reversible MAO-A) | 200 | 25000 | 0.008 |
| Selegiline (MAO-B Selective) | 8500 | 50 | 170 |
Note: IC50 values are illustrative. The Selectivity Index (SI) is calculated as (IC50 of MAO-A) / (IC50 of MAO-B). A high SI indicates selectivity for MAO-B.
Experimental Protocol: Fluorometric Assay for MAO Activity
This protocol is based on commercially available kits that provide a reliable method for determining MAO-A and MAO-B activity and inhibition.[8][19][20] The principle involves the MAO-catalyzed deamination of a substrate, which produces hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal.[8][19][20]
Objective: To determine the IC50 of a test compound (e.g., a benzylhydrazine derivative) against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Horseradish Peroxidase (HRP)
-
Selective Inhibitors (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B) for controls[9][19]
-
Test Compound (serial dilutions)
-
96-well black microplate
-
Fluorescence microplate reader (e.g., λex = 530nm, λem = 585nm)[19][20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, HRP, and test compounds in assay buffer as per the manufacturer's instructions. Create a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM).
-
Enzyme/Inhibitor Pre-incubation (Critical for Irreversible Inhibitors):
-
To each well of the 96-well plate, add 45 µL of the diluted MAO-A or MAO-B enzyme solution.
-
Add 5 µL of the test compound serial dilutions to the sample wells.
-
For control wells, add 5 µL of buffer (100% activity control) or 5 µL of a saturating concentration of a known selective inhibitor (0% activity control).
-
Gently mix and incubate the plate for 10-15 minutes at room temperature. This pre-incubation step is vital as it allows the time-dependent, irreversible inhibitor to bind covalently to the enzyme.
-
-
Reaction Initiation:
-
Prepare a "Working Reagent" mix containing the substrate, fluorescent probe, and HRP in assay buffer.[19]
-
Add 50 µL of the Working Reagent to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in the fluorescence reader.
-
Incubate for 20-30 minutes in the dark at room temperature.[19]
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the average fluorescence of the "100% activity" control wells to 100% and the "0% activity" control wells to 0%.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Repeat the entire assay for both MAO-A and MAO-B to determine selectivity.
-
Caption: Experimental workflow for determining MAO inhibition via a fluorometric assay.
Therapeutic Implications and Limitations
The potent antidepressant and anxiolytic effects of benzylhydrazine MAOIs are a direct result of their core mechanism.[1][4] However, this same mechanism underlies their significant limitations.
-
Hypertensive Crisis: The irreversible inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine.[4] Ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats) can lead to a massive release of norepinephrine, causing a dangerous spike in blood pressure known as a hypertensive crisis.[1][4] This necessitates strict dietary restrictions for patients.[4]
-
Drug Interactions: Co-administration with serotonergic agents (e.g., SSRIs) can lead to serotonin syndrome, a potentially fatal condition caused by excessive serotonin levels.[1]
-
Delayed Recovery: Due to the irreversible inhibition, a "washout" period of at least two weeks is required after discontinuing the drug before another serotonergic agent can be safely started.[5]
These risks have led to benzylhydrazine derivatives being reserved as third-line treatments for atypical or treatment-resistant depression.[5]
Conclusion and Future Directions
Benzylhydrazine derivatives are powerful, mechanism-based inhibitors of monoamine oxidase. Their irreversible, covalent binding to the FAD cofactor leads to a sustained increase in monoamine neurotransmitters, which is the basis for their therapeutic utility in mood and anxiety disorders. While their clinical use is limited by safety concerns, the principles of their mechanism of action continue to inform modern drug design. Future research focuses on developing reversible and more selective MAO inhibitors that can achieve therapeutic benefit with an improved safety profile, building on the foundational knowledge established by the study of classic benzylhydrazine compounds.[6][11]
References
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- 2. psychscenehub.com [psychscenehub.com]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 5. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]
- 8. Monoamine Oxidase Assays [cellbiolabs.com]
- 9. evotec.com [evotec.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Phenelzine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. PlumX [plu.mx]
- 15. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Substituted Hydrazines: From Foundational Reagents to Advanced Functional Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted hydrazines, organic derivatives of the simple inorganic compound hydrazine (N₂H₄), represent a class of molecules with extraordinary versatility and profound impact across the scientific landscape. Their unique electronic structure, characterized by the presence of two adjacent, nucleophilic nitrogen atoms, underpins a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the core research applications of substituted hydrazines, designed for professionals engaged in chemical synthesis, drug discovery, and materials science. We will move beyond simple reaction catalogs to dissect the mechanistic underpinnings and causal logic behind experimental designs, offering field-proven insights into their application in heterocyclic synthesis, medicinal chemistry, bioconjugation, and the development of energetic and polymeric materials.
Core Principles: The Chemical Reactivity of the Hydrazine Moiety
The functionality of substituted hydrazines is dominated by the N-N single bond and the lone pair of electrons on each nitrogen atom. This configuration imparts both nucleophilic and reducing properties, making them powerful tools in synthesis. The reactivity can be broadly categorized:
-
Nucleophilicity: The terminal nitrogen of a monosubstituted hydrazine is highly nucleophilic, readily attacking electrophilic centers, most notably carbonyl carbons. This reaction is the gateway to forming hydrazones, which are pivotal intermediates in numerous transformations.
-
Redox Chemistry: The N-N bond is susceptible to both oxidation and reduction. The oxidation to a diazene intermediate is a key step in reactions like the Wolff-Kishner reduction, ultimately leading to the extrusion of highly stable dinitrogen gas (N₂), a powerful thermodynamic driving force.
Applications in Advanced Organic Synthesis
Substituted hydrazines are indispensable reagents for constructing complex molecular frameworks, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products.
The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
Discovered in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for preparing indoles.[1][2] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an arylhydrazone, which then undergoes a thermally or acid-catalyzed intramolecular rearrangement to yield the indole core.[3][4]
Mechanistic Pathway: The widely accepted mechanism provides a clear example of causality in experimental design.
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Expert Insights & Protocol Validation:
-
Causality of Acid Catalysis: The acid catalyst (Brønsted or Lewis) is not merely an additive; it serves multiple critical roles.[1][2] It accelerates the initial formation of the hydrazone, promotes the tautomerization to the reactive enamine intermediate, and facilitates the final elimination of ammonia to drive the formation of the aromatic indole ring.[4][5] The choice of acid (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) depends on the substrate's sensitivity and the required reaction temperature.[1]
-
Self-Validating Protocol: A well-designed Fischer indole synthesis is a self-validating system. The progress can be monitored at each key stage.
Experimental Protocol: Generalized Synthesis of 2,3-Disubstituted Indoles
-
Hydrazone Formation (Validation Point 1):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the unsymmetrical ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of acetic acid if not used as the solvent.
-
Stir at room temperature or with gentle warming (40-60 °C) for 1-4 hours.
-
Validation: Monitor the disappearance of the carbonyl starting material by Thin Layer Chromatography (TLC). The formation of the more conjugated hydrazone is often indicated by a color change and a new, less polar spot on the TLC plate.
-
-
Cyclization (Validation Point 2):
-
To the crude hydrazone mixture, add the primary acid catalyst (e.g., polyphosphoric acid, or Eaton's reagent) in a portion-wise manner.
-
Heat the reaction mixture to the optimal temperature (typically 80-160 °C) for 2-12 hours.
-
Validation: Monitor the formation of the indole product by TLC. The highly aromatic product will typically have a distinct Rƒ value and may be UV active.
-
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH, NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure indole.
-
The Wolff-Kishner Reduction: A Classic Deoxygenation Strategy
The Wolff-Kishner reduction provides a robust method for the complete reduction of the carbonyl group of aldehydes and ketones to a methylene (CH₂) group.[6] It is particularly valuable for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction.[7] The reaction involves the in-situ formation of a hydrazone, followed by base-catalyzed decomposition.[8][9]
Causality of Basic Conditions and High Temperature: The reaction is conducted under strongly basic conditions (e.g., KOH or potassium tert-butoxide) in a high-boiling polar solvent like diethylene glycol.[10] The base is essential for deprotonating the hydrazone to form a key anion intermediate.[9] The high temperature (~200 °C) is required to overcome the activation energy for the elimination of dinitrogen gas, which is the irreversible and thermodynamically favorable step that drives the reaction to completion.[7]
The Role of Substituted Hydrazines in Drug Discovery and Development
The hydrazine and hydrazide moieties are present in numerous approved drugs and serve as versatile linkers in advanced therapeutic modalities.[11][12] Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to form stable covalent bonds, makes them highly valuable in medicinal chemistry.[13]
Hydrazine-Containing Pharmacophores
Several successful drugs incorporate a hydrazine or its acyl derivative (hydrazide) as a core part of their pharmacophore.[14][15] This structural unit is often responsible for the drug's mechanism of action, such as inhibiting key enzymes.[16]
| Drug | Therapeutic Class | Core Function of Hydrazine/Hydrazide Moiety |
| Isoniazid | Antitubercular | The hydrazide is a pro-drug that, once activated, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[11] |
| Phenelzine | Antidepressant | Acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like serotonin and norepinephrine.[15][16] |
| Hydralazine | Antihypertensive | A direct-acting smooth muscle relaxant used to treat high blood pressure.[14][15] |
| Carbidopa | Anti-Parkinson's | The hydrazine group inhibits the peripheral decarboxylation of levodopa, allowing more of it to cross the blood-brain barrier.[15] |
Hydrazone Linkers in Bioconjugation
The reaction between a hydrazine (or hydrazide) and an aldehyde or ketone to form a hydrazone is a cornerstone of bioconjugation chemistry.[17][18] This ligation is widely used to attach drugs, probes, or imaging agents to biomolecules like proteins and antibodies.[19]
Application in Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. Hydrazone linkages are frequently used due to their relative stability in the bloodstream (neutral pH) and susceptibility to hydrolysis in the more acidic environment of endosomes and lysosomes inside the cancer cell, leading to controlled drug release.[20]
Logical Workflow for ADC Synthesis via Hydrazone Ligation
Caption: A validated workflow for producing an Antibody-Drug Conjugate.
Frontiers in Materials Science
The high nitrogen content and reactive nature of substituted hydrazines make them valuable precursors for advanced materials with tailored properties.
High-Energy Density Materials (HEDMs)
Hydrazine is a well-known rocket propellant, and its organic derivatives are extensively researched as HEDMs for explosives and propellants.[21] The key principle is to design molecules with a high positive enthalpy of formation that decompose to form highly stable, gaseous products (primarily N₂).[22] Tetrazine-based compounds, often synthesized from hydrazine precursors, are a prominent class of such materials, offering a balance of energetic performance and thermal stability.[23][24]
Functional Polymers and Materials
Substituted hydrazines serve as monomers or functionalizing agents in polymer chemistry.
-
Polyhydrazides: These polymers can be synthesized and subsequently cyclized to form polyoxadiazoles, a class of high-performance polymers known for their exceptional thermal stability.[25]
-
Reactive Polymer Scaffolds: Polymers bearing pendant hydrazide groups, such as poly(acryloyl hydrazide), are versatile scaffolds.[26] They can be easily modified post-polymerization by reacting them with various aldehydes to introduce a wide range of functionalities, creating materials for applications in drug delivery and biomaterials.[26]
Conclusion
Substituted hydrazines are far more than simple chemical reagents; they are enabling tools that bridge fundamental synthesis with applied science. Their predictable reactivity, governed by the principles of nucleophilicity and redox chemistry, has been masterfully exploited to build intricate heterocyclic systems, design life-saving pharmaceuticals, and engineer advanced materials. The continued exploration of their chemistry, particularly in developing novel catalytic transformations and biocompatible ligations, promises to further expand their already vast research applications, solidifying their indispensable role in the modern molecular sciences.
References
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- 6. Wolff kishner reduction with mechanism | PPTX [slideshare.net]
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- 13. psvmkendra.com [psvmkendra.com]
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- 15. Hydrazine Building Blocks - Enamine [enamine.net]
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- 17. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Hydrazine - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites | MDPI [mdpi.com]
- 26. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00535K [pubs.rsc.org]
Biological activity of 1-Benzyl-1-methylhydrazine
An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-1-methylhydrazine
Executive Summary
This compound is a hydrazine derivative with significant potential as a modulator of monoamine oxidase (MAO), a key enzyme system in the central nervous system. This guide provides a comprehensive technical overview of its biological activity, focusing on its primary mechanism as an MAO inhibitor. We delve into the foundational biochemistry of MAO, elucidate the mechanistic basis for inhibition by hydrazine compounds, and present detailed experimental workflows for characterizing its potency and mode of action. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders. By synthesizing established methodologies with mechanistic insights, this guide serves as a foundational resource for investigating this compound and related analogues.
Introduction to this compound
This compound belongs to the substituted hydrazine class of compounds, which has historically been a rich source of pharmacologically active agents, most notably as inhibitors of monoamine oxidase.[1] Understanding its chemical properties and synthetic routes is fundamental to appreciating its biological potential.
Chemical Structure and Properties
The structure of this compound features a hydrazine core asymmetrically substituted with a methyl group and a benzyl group. This configuration is crucial for its interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 3931-52-0 | [2] |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Topological Polar Surface Area | 29.3 Ų | [2] |
| SMILES | CN(CC1=CC=CC=C1)N | [2] |
The presence of the hydrazine moiety (-NH-NH₂) is the key functional group, known to be highly reactive and capable of interacting with enzymes.[3] The benzyl and methyl groups provide steric and electronic features that influence binding affinity and selectivity for specific enzyme isoforms.
Synthesis Overview
The synthesis of 1-methyl-1-(substituted benzyl)hydrazines is well-documented. A common and efficient method involves the direct alkylation of methylhydrazine with a corresponding benzyl halide, such as benzyl chloride.[4][5] An alternative route involves the formation of a hydrazone from an aldehyde and methylhydrazine, followed by reduction.[6] The accessibility of these synthetic pathways allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies.[4]
Primary Biological Target: Monoamine Oxidase (MAO)
The principal biological activity of many substituted hydrazines is the inhibition of monoamine oxidase (MAO).[1][7] MAO is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters, thereby regulating their concentration in the brain and peripheral tissues.[8]
MAO Isoforms: MAO-A and MAO-B
MAO exists in two distinct isoforms, MAO-A and MAO-B, which differ in their substrate preferences, inhibitor sensitivities, and tissue distribution.[9]
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating major depressive disorder and anxiety.[8][9]
-
MAO-B: Primarily metabolizes phenylethylamine and is a key enzyme in dopamine degradation. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and have been explored for Alzheimer's disease.[8][9]
Dopamine and tyramine are substrates for both isoforms. The development of isoform-selective inhibitors is a critical goal in drug discovery to maximize therapeutic efficacy while minimizing side effects.[9]
Mechanism of MAO Inhibition
Hydrazine derivatives, including this compound, are classic "mechanism-based inhibitors" or "suicide substrates" of MAO. The catalytic cycle of MAO itself processes the inhibitor into a reactive species that subsequently inactivates the enzyme, often through covalent modification of the flavin adenine dinucleotide (FAD) cofactor.[7]
The proposed mechanism involves the enzyme oxidizing the hydrazine, which then forms a highly reactive intermediate. This intermediate can covalently bind to the FAD cofactor or nearby amino acid residues in the active site, leading to irreversible inhibition.[7]
Caption: Proposed mechanism of irreversible MAO inhibition by a hydrazine derivative.
Experimental Workflows for Characterizing Biological Activity
A systematic approach is required to fully characterize the inhibitory profile of this compound. This involves a tiered workflow from initial screening to detailed mechanistic studies.
Workflow 1: In Vitro MAO Inhibition Screening
The primary goal of this workflow is to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC₅₀), against both MAO-A and MAO-B isoforms.
References
- 1. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Solubility of 1-Benzyl-1-methylhydrazine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Benzyl-1-methylhydrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes foundational chemical principles with established experimental methodologies. It offers a robust framework for scientists to predict, understand, and experimentally determine the solubility of this compound in a variety of organic solvents. This guide is structured to empower researchers with both the theoretical knowledge and practical tools necessary for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: The Significance of this compound and Its Solubility
This compound (C₈H₁₂N₂) is a substituted hydrazine derivative that serves as a versatile building block in organic synthesis.[1] Its structural combination of a benzyl group and a methylhydrazine moiety makes it a key precursor for various pharmacologically active compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Understanding and controlling solubility is paramount for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.
-
Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.
-
Formulation: Developing stable and bioavailable drug delivery systems.
-
Process Safety: Managing concentration-dependent hazards and ensuring safe handling.[2]
This guide provides an in-depth analysis of the factors governing the solubility of this compound and presents a detailed protocol for its empirical determination.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (Isomer 1-benzyl-2-methylhydrazine is a yellow solid) | [2][3] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [1] |
| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms) | [1] |
The presence of both a non-polar benzene ring and a polar hydrazine group imparts a dual character to the molecule, significantly influencing its interaction with various solvents.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" provides a predictive framework for estimating solubility.[4] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Polar Solvents
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydrazine moiety of this compound, with its capacity for hydrogen bonding, is expected to interact favorably with these solvents.[2] Consequently, good solubility is anticipated in lower alcohols. Solubility in water is also expected, though it may be limited by the hydrophobic nature of the benzyl group.[2]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them. The nitrogen atoms in this compound can act as hydrogen bond donors to these solvents. Additionally, dipole-dipole interactions will contribute to solubility. Therefore, this compound is predicted to be soluble in many polar aprotic solvents.
Non-Polar Solvents
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): The primary intermolecular forces in these solvents are weak van der Waals forces. The non-polar benzyl group of this compound will facilitate some degree of solubility in these solvents. However, the energy required to break the hydrogen bonds between the polar hydrazine groups may limit overall solubility.[2] It is reported that the isomer, 1-methyl-2-benzylhydrazine, has a solubility of >10% in benzene, suggesting that this compound will also exhibit significant solubility in aromatic non-polar solvents like toluene.[3]
The following diagram illustrates the anticipated solubility trends based on solvent polarity.
Caption: Predicted solubility based on solvent class.
Literature-Reported Solubility Data
As previously noted, specific quantitative solubility data for this compound is sparse in the available literature. The following table summarizes the qualitative and related data that has been reported.
| Solvent Class | Solvent | Reported Solubility | Source |
| Polar Protic | Water, Alcohols | Tends to be soluble | [2] |
| Non-Polar | Benzene | >10% (for isomer 1-methyl-2-benzylhydrazine) | [3] |
| Non-Polar | General Non-Polar Solvents | Limited solubility | [2] |
Note: The lack of comprehensive data necessitates the use of a standardized experimental protocol to determine solubility for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker incubator
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC)[5][6]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Procedure
-
Preparation of Solvent System: Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or on a stir plate at the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation can be used to expedite this process.
-
Sampling of Saturated Solution: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a syringe filter. This step is critical to prevent any undissolved solid from being transferred.
-
Dilution: Dispense the filtered aliquot into a volumetric flask and dilute with the same solvent to a known final volume. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of this compound.[7][8] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
Analytical Methods for Quantification
Accurate determination of solubility relies on precise quantification of the solute in the saturated solution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established methods for analyzing hydrazine derivatives.[5][6]
-
HPLC: Reversed-phase HPLC with a UV detector is a common method. Derivatization with an agent like benzaldehyde can improve detection and selectivity.[7]
-
GC: GC with a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) can also be employed. Derivatization may be necessary to improve the chromatographic properties of the analyte.[5]
The choice of method will depend on the available instrumentation and the specific solvent system being investigated.
Safety and Handling
Hydrazine derivatives, including this compound, are classified as hazardous substances and must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information before commencing any experimental work.[10][11]
Conclusion
While direct, quantitative solubility data for this compound is not extensively documented, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. This guide has provided a theoretical framework for this assessment, grounded in the principles of chemical interactions. Furthermore, the detailed experimental protocol and discussion of analytical methods equip researchers with the necessary tools to empirically determine the solubility of this compound, facilitating its effective use in research and development. Adherence to the described methodologies and safety precautions will ensure the generation of reliable data and promote a safe laboratory environment.
References
- 1. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
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- 8. sielc.com [sielc.com]
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- 11. tcichemicals.com [tcichemicals.com]
A Theoretical Framework for the Conformational Analysis of 1-Benzyl-1-methylhydrazine: An In-depth Technical Guide
This guide provides a comprehensive theoretical framework for investigating the conformational landscape of 1-benzyl-1-methylhydrazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical computational methodologies and theoretical considerations necessary to understand the structural dynamics of this flexible molecule. By delving into the causality behind methodological choices, this guide serves as a practical blueprint for conducting a robust conformational analysis, ultimately enabling a deeper understanding of its potential biological activity and physicochemical properties.
Introduction: The Significance of Conformation in Drug Discovery
The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules such as this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level and spatial arrangement of atoms. The ensemble of these conformations and their relative populations, known as the conformational landscape, dictates how the molecule interacts with its biological targets, such as enzymes and receptors. A thorough understanding of this landscape is therefore a cornerstone of modern drug design and development, enabling the prediction of bioactivity, metabolic stability, and other crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
This compound, with its benzyl and methylhydrazine moieties, presents an interesting case study in conformational analysis. The interplay of steric and electronic effects, along with the potential for intramolecular non-covalent interactions, governs its preferred shapes. This guide will systematically explore the theoretical approaches to unravel these conformational preferences.
Defining the Conformational Space: Torsional Degrees of Freedom
The first step in any conformational analysis is to identify the key rotational degrees of freedom, which are the torsion (or dihedral) angles that define the molecule's overall shape. For this compound, the principal rotatable bonds are:
-
τ1 (Cα-Cβ): Rotation around the bond connecting the phenyl ring to the methylene bridge.
-
τ2 (Cβ-N1): Rotation around the bond between the methylene bridge and the substituted nitrogen atom.
-
τ3 (N1-N2): Rotation around the nitrogen-nitrogen bond of the hydrazine moiety.
The interplay of these three torsions, along with the inversion of the nitrogen atoms, defines the primary conformational space of the molecule.
Computational Methodology: A Multi-tiered Approach
A robust theoretical study of conformational preferences necessitates a multi-pronged computational strategy, balancing accuracy with computational cost. We advocate for a hierarchical approach, starting with a broad exploration of the conformational space using computationally less demanding methods, followed by refinement of the most promising conformers using higher levels of theory.
Initial Conformational Search: Exploring the Landscape
The initial exploration aims to identify all energetically plausible conformers. This can be achieved through:
-
Systematic Grid Scans: This involves rotating the key dihedral angles (τ1, τ2, and τ3) in discrete steps (e.g., every 30°) and performing a geometry optimization at each grid point. While thorough, this method can be computationally expensive.
-
Stochastic and Molecular Dynamics Methods: Techniques like Monte Carlo simulations or short molecular dynamics runs can efficiently sample the conformational space, particularly for highly flexible molecules.
For this initial search, a molecular mechanics force field such as MMFF94 or UFF provides a good balance of speed and accuracy. Alternatively, semi-empirical quantum methods like PM7 can be employed for a more quantum-mechanically sound, yet still rapid, initial exploration.
Geometry Optimization and Energy Refinement: Pinpointing Stable Conformers
Once a set of unique conformers is identified from the initial search, the next step is to refine their geometries and relative energies using a more accurate level of theory. Density Functional Theory (DFT) is the workhorse for such calculations in modern computational chemistry.
Recommended DFT Protocol:
-
Functional: A functional that adequately describes both covalent and non-covalent interactions is crucial. We recommend a dispersion-corrected functional such as B3LYP-D3(BJ) or a functional from the Minnesota family, like M06-2X .[1][2] These functionals have been shown to provide reliable results for conformational energies of organic molecules.[1]
-
Basis Set: A Pople-style split-valence basis set, such as 6-311+G(d,p) , offers a good compromise between accuracy and computational cost for geometry optimizations. For final single-point energy calculations, a larger basis set like def2-TZVP can be used to obtain more accurate relative energies.[3]
Self-Validation: The protocol's trustworthiness is enhanced by ensuring that all optimized structures are true minima on the potential energy surface. This is verified by performing a vibrational frequency calculation at the same level of theory used for the optimization. The absence of imaginary frequencies confirms a local minimum.
The Role of the Solvent: Implicit and Explicit Models
The conformation of a molecule can be significantly influenced by its environment. Therefore, it is essential to consider the effect of a solvent, especially if the molecule is intended for a biological application where the environment is aqueous.
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are computationally efficient ways to account for the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, particularly hydrogen bonding, a small number of explicit solvent molecules can be included in the quantum mechanical calculation. This approach, however, significantly increases the computational cost.
Analysis of Conformational Preferences: Unraveling the Driving Forces
A key aspect of this guide is to move beyond simply listing conformers and their energies. A deeper understanding comes from analyzing the factors that stabilize or destabilize different conformations.
Intramolecular Non-Covalent Interactions
The conformation of this compound is likely influenced by a delicate balance of non-covalent interactions.[4][5][6]
-
Gauche Preference of the N-N Bond: Hydrazine itself is known to prefer a gauche conformation due to a combination of steric repulsion between the lone pairs in the anti conformation and stabilizing hyperconjugative interactions in the gauche form.[7][8][9] This preference is expected to be a dominant factor in the conformation around the τ3 dihedral.
-
CH-π Interactions: The benzyl group provides an aromatic ring that can engage in CH-π interactions with the methyl or methylene groups. These weak, yet significant, interactions can favor folded conformations where the alkyl groups are in proximity to the phenyl ring.[10]
-
Steric Hindrance: The bulky benzyl and methyl groups will create steric clashes in certain conformations, leading to their destabilization.
To visualize and quantify these non-covalent interactions, advanced techniques such as:
-
Non-Covalent Interaction (NCI) Analysis: This method provides a visual representation of non-covalent interactions in real space, allowing for their qualitative identification.
-
Symmetry-Adapted Perturbation Theory (SAPT): SAPT can be used to decompose the interaction energy between molecular fragments into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a quantitative understanding of the nature of the interactions.[5][6]
Tabulated Data and Visualization
To facilitate the comparison of different conformers, all quantitative data should be summarized in a clear and structured table.
| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) | Key Intramolecular Interactions |
| 1 | 0.00 | 0.00 | Gauche N-N, CH-π | |||
| 2 | ||||||
| 3 |
Experimental Validation: Bridging Theory and Reality
While theoretical calculations provide invaluable insights, they are models of reality. Experimental validation is crucial to confirm the computational predictions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can be used to infer the predominant solution-phase conformation.[11][12] Comparing calculated NMR chemical shifts and coupling constants for different conformers with experimental data can also aid in identifying the most populated conformers.
-
X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state.[13] While crystal packing forces can influence the conformation, it provides a valuable benchmark for the calculations.
Workflow and Visualization
A clear workflow is essential for a systematic conformational analysis.
Figure 1: A schematic workflow for the theoretical conformational analysis of this compound.
The logical relationship between key concepts in determining the final conformational preference can be visualized as follows:
References
- 1. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. ethz.ch [ethz.ch]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Understanding nonbonded interactions between molecular fragments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bifunctional squaramides with benzyl-like fragments: analysis of CH⋯π interactions by a multivariate linear regression model and quantum chemical topology - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Conformational changes in hydrazine and hydroxylamine derivatives studied by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: 1-Benzyl-1-methylhydrazine in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 1-Benzyl-1-methylhydrazine
This compound is an asymmetrically disubstituted hydrazine that serves as a versatile and valuable reagent in modern organic synthesis. Its unique structure, featuring both a sterically demanding benzyl group and a small methyl group on the same nitrogen atom, imparts distinct reactivity that chemists can exploit for the construction of complex molecular architectures. Hydrazine derivatives are foundational building blocks, particularly in the pharmaceutical and agrochemical industries, where they are integral to the synthesis of nitrogen-containing heterocycles.[1]
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causal relationships behind its synthetic applications. We will delve into its use in heterocyclic synthesis and medicinal chemistry, providing detailed, field-tested protocols that are designed to be self-validating and reproducible.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 3931-52-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~215-217 °C |
| Density | ~0.98 g/mL |
Critical Safety and Handling Protocols
Hydrazine derivatives are classified as hazardous substances and require strict handling protocols to ensure laboratory safety.[2]
-
Toxicity and Hazards: this compound, like other hydrazines, is toxic if swallowed, in contact with skin, or if inhaled. It is corrosive and can cause skin and eye damage. It is also a suspected carcinogen and should be handled with extreme caution.[2][3]
-
Flammability: Hydrazine vapors can form flammable mixtures with air.[4] All work should be conducted away from heat, sparks, and open flames. Electrical equipment must be explosion-proof, and containers should be bonded and grounded.[4]
-
Personal Protective Equipment (PPE): Always work in a properly functioning chemical fume hood.[3] Wear chemical-resistant gloves (butyl rubber or nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation and maintain purity.[2][6]
-
Spill & Exposure: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite).[4] For skin contact, immediately wash with soap and water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]
Application I: Synthesis of N-Containing Heterocycles - The Pyrazole Core
One of the most powerful applications of substituted hydrazines is in the construction of pyrazoles, a heterocyclic motif prevalent in numerous pharmaceuticals.[7][8] The reaction of a hydrazine with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, is a classic and reliable method for pyrazole synthesis.[9][10] The asymmetry of this compound can influence the regioselectivity of the cyclization, a crucial factor in complex molecule synthesis.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from a well-established procedure for synthesizing pyrazoles from hydrazones and nitroolefins, demonstrating a reliable pathway to highly substituted pyrazole systems.[11] The reaction proceeds via a two-step, one-pot sequence: initial formation of the hydrazone, followed by a Michael-type addition and subsequent cyclization with elimination of nitrous acid.
Caption: One-pot workflow for pyrazole synthesis.
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.25 equiv) and methanol (approx. 40 mL per 1 g of aldehyde).
-
Hydrazone Formation: Add this compound (1.25 equiv) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 2 hours. The formation of the hydrazone can be monitored by TLC or ¹H NMR.[11]
-
Causality Note: The initial condensation to form the hydrazone is a crucial step. Using a slight excess of the hydrazine and aldehyde ensures the complete consumption of the subsequent limiting reagent (the nitroolefin).
-
-
Cyclization: To the same flask, add the substituted β-nitrostyrene (1.0 equiv) as a solid in one portion.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24-72 hours. The reaction progress can be monitored by TLC, observing the disappearance of the nitroolefin spot. The product may begin to precipitate from the solution.
-
Trustworthiness Note: Reaction times can vary based on the steric and electronic properties of the substrates. Monitoring by TLC is essential to avoid incomplete reactions or side product formation.[11]
-
-
Work-up and Isolation: Once the reaction is complete, add water (approx. 30% of the total methanol volume) to the flask to precipitate the crude product. Stir for an additional hour.
-
Purification: Collect the solid by vacuum filtration, washing the filter cake with a cold 1:1 mixture of methanol and water. The crude product can be further purified by recrystallization from a suitable solvent like boiling methanol or ethanol to yield the pure 1,3,5-trisubstituted pyrazole.
Application II: A Key Nucleophile in Medicinal Chemistry
Beyond heterocycle formation, the terminal -NH₂ group of this compound serves as a potent nucleophile. This reactivity is harnessed in medicinal chemistry to synthesize carbohydrazide derivatives, which are scaffolds for developing new therapeutic agents.[12][13]
Protocol 2: Synthesis of N'-Benzyl-N'-methyl-1H-indole-2-carbohydrazides
This protocol details the synthesis of indole-based carbohydrazides, which have shown potential as antiproliferative agents.[12] The procedure utilizes a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the amide bond formation between a carboxylic acid and the hydrazine.
Caption: EDCI-mediated coupling mechanism.
-
Activation of Carboxylic Acid: In a dry 50 mL round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve 1H-indole-2-carboxylic acid (1.0 equiv) and EDCI (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 20 mL per 1 g of acid). Stir the mixture for 15-20 minutes at room temperature until a clear solution is obtained.
-
Expertise Note: The formation of the highly reactive O-acylisourea intermediate is critical for the subsequent nucleophilic attack. Ensuring anhydrous conditions prevents the hydrolysis of this intermediate, which would reduce the yield.[14]
-
-
Amide Bond Formation: In a separate flask, dissolve this compound (1.0 equiv) in a small amount of anhydrous DCM. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash successively with water (2 x 20 mL), a 10% aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted acid and the urea byproduct, and finally with water again (2 x 15 mL).[12]
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting solid precipitate is the crude product.
-
Final Purification: Recrystallize the crude solid from ethanol to obtain the purified N'-benzyl-N'-methyl-1H-indole-2-carbohydrazide.[12]
Synthesis of the Reagent: Preparation of this compound
For researchers who wish to prepare the reagent in-house, a straightforward and efficient method is the direct alkylation of methylhydrazine with a suitable benzyl halide. This approach offers high yields and can be adapted for various substituted benzyl groups.[15][16]
Protocol 3: Synthesis via Alkylation of Methylhydrazine
This protocol is based on the procedure reported by Butler et al., which involves the direct reaction of methylhydrazine with a benzyl chloride.[15]
-
Reaction Setup: In a 500 mL round-bottomed flask fitted with a reflux condenser, combine methylhydrazine (3.5 equiv) and anhydrous ethanol.
-
Causality Note: A large excess of methylhydrazine is used to minimize the dialkylation of the hydrazine, thus maximizing the yield of the desired monosubstituted product.
-
-
Addition of Benzyl Halide: While stirring, add the substituted benzyl chloride (e.g., o,α-dichlorotoluene, 1.0 equiv). An exothermic reaction may be observed.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 1 hour.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the ethanol and excess methylhydrazine.
-
Work-up: Make the residue alkaline by adding 50% aqueous NaOH solution. Extract the product into diethyl ether (Et₂O).
-
Purification: Wash the combined ether extracts with water, dry over anhydrous MgSO₄, concentrate in vacuo, and purify the resulting oil by vacuum distillation to yield pure this compound.
Table 2: Reported Yields for Substituted 1-Benzyl-1-methylhydrazines via Alkylation
| Benzyl Halide Substituent | Yield (%) | Reference |
| H (Benzyl chloride) | 92% | [15] |
| 2-Cl | 92% | [15] |
| 4-Cl | 85% | [15] |
| 2-F | 88% | [15] |
| 3-OCH₃ | 70% | [15] |
| 2,6-diCl | 75% | [15] |
References
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. arxada.com [arxada.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 13. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 15. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Experimental Setup for Reactions Involving 1-Benzyl-1-methylhydrazine
Introduction: The Versatility of 1-Benzyl-1-methylhydrazine in Synthesis
This compound is an asymmetrically disubstituted hydrazine that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring both a benzyl and a methyl group on the same nitrogen atom, makes it a key precursor for the construction of complex heterocyclic scaffolds, particularly N-benzylated indole derivatives. The indole core is a ubiquitous motif in pharmaceuticals, natural products, and agrochemicals, making reliable synthetic routes to these compounds paramount for drug discovery and development.[1][2]
This guide provides a comprehensive overview of the experimental considerations for reactions involving this compound, with a primary focus on its application in the Fischer indole synthesis. We will delve into critical safety protocols, detailed reaction setup, monitoring techniques, and purification strategies. The causality behind each experimental choice is explained to provide researchers with the foundational knowledge needed to adapt and troubleshoot these procedures effectively.
PART 1: Critical Safety & Handling Protocols
Substituted hydrazines are classified as Particularly Hazardous Substances (PHS) and demand rigorous safety protocols. This compound and its relatives are toxic, potential carcinogens, and can be corrosive.[3] Adherence to the following procedures is mandatory.
1.1 Personal Protective Equipment (PPE)
-
Primary Barrier: All manipulations must be conducted inside a certified chemical fume hood.
-
Hand Protection: Use butyl rubber or chloroprene gloves. Standard nitrile gloves offer insufficient protection against prolonged exposure and should be double-gloved if used for brief tasks, with immediate replacement upon any contact.[4]
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required at all times. When handling larger quantities (>50 mL), a full-face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
1.2 Storage & Stability Substituted hydrazines are sensitive to air, light, and heat.
-
Store containers in a cool, dry, and dark location, preferably in a dedicated cabinet for flammable and toxic materials.[5]
-
Ensure the container is tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid contact with strong oxidizing agents, metal oxides, and strong acids, as these can lead to vigorous or explosive reactions.[4]
1.3 Waste Disposal
-
Quenching: Unused or residual hydrazine should be quenched before disposal. A common method is slow addition to an excess of an oxidizing agent like a solution of sodium hypochlorite (bleach) or calcium hypochlorite in a fume hood, which oxidizes it to nitrogen gas. This reaction can be exothermic and should be performed with cooling.
-
Waste Streams: All contaminated labware and disposable materials must be segregated into a dedicated, clearly labeled hazardous waste container. Aqueous and organic waste streams containing hydrazine must also be kept separate and properly labeled.
PART 2: Physicochemical Properties
A summary of key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [6] |
| Molecular Weight | 136.19 g/mol | [6] |
| Appearance | Liquid (at STP) | N/A |
| Boiling Point | 110-111 °C at 0.45 mmHg | [7] |
| CAS Number | 3931-52-0 | [6] |
PART 3: Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and historic reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8][9] Using this compound allows for the direct synthesis of N-benzyl indoles.
Reaction Mechanism Overview
The reaction proceeds through several key steps, each facilitated by the acid catalyst:
-
Hydrazone Formation: The arylhydrazine condenses with the ketone or aldehyde to form a hydrazone intermediate.[10]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[10]
-
[11][11]-Sigmatropic Rearrangement: A concerted, acid-catalyzed[11][11]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This is typically the rate-determining step.[8][12]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon to form a five-membered ring (an aminal).[8]
-
Ammonia Elimination: Finally, the elimination of ammonia (in this case, methylamine, as the N1 nitrogen is substituted) under acidic conditions yields the stable, aromatic indole ring.[9]
Detailed Protocol: Synthesis of 1-Benzyl-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of an N-benzyl indole derivative from this compound and cyclohexanone. Polyphosphoric acid (PPA) is used as both the acid catalyst and the solvent, which is a common and effective choice for this transformation.[13]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 136.19 | 1.0 | 10.0 | 1.36 g |
| Cyclohexanone | 98.14 | 1.1 | 11.0 | 1.08 g (1.14 mL) |
| Polyphosphoric Acid (PPA) | N/A | - | - | ~20 g |
| Toluene | 92.14 | - | - | 50 mL |
| Saturated NaHCO₃ (aq) | N/A | - | - | 2 x 50 mL |
| Brine | N/A | - | - | 50 mL |
| Anhydrous Na₂SO₄ | 142.04 | - | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (~20 g). Begin stirring and gently heat the PPA to ~80 °C in an oil bath to reduce its viscosity.
-
Reagent Addition: In a separate vial, pre-mix this compound (1.36 g, 10.0 mmol) and cyclohexanone (1.14 mL, 11.0 mmol).
-
Initiating the Reaction: Carefully add the pre-mixed solution dropwise to the hot, stirring PPA. Causality Note: The initial condensation to the hydrazone is acid-catalyzed and occurs rapidly in situ. PPA is a strong dehydrating agent, which drives this equilibrium forward.[10]
-
Indolization: After the addition is complete, increase the temperature of the oil bath to 100-110 °C. The reaction mixture will typically darken. Allow the reaction to stir at this temperature for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). (See Section 4.1 for the protocol). The reaction is complete upon the disappearance of the starting hydrazine.
-
Work-up - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Very slowly and carefully, pour the viscous reaction mixture into a beaker containing ice water (~100 mL) with vigorous stirring. Safety Note: This quenching process is highly exothermic and should be done cautiously in a fume hood.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with toluene (1 x 50 mL, then 2 x 25 mL).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel. (See Section 5 for details).
PART 4: Reaction Monitoring & Analysis
Effective reaction monitoring is crucial for optimizing yield and minimizing side-product formation. While High-Performance Liquid Chromatography (HPLC) provides the most accurate quantitative data, Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative assessment.[14]
Protocol: TLC Analysis
-
Sample Preparation: Carefully withdraw a micro-sample (~1-2 drops) from the hot reaction mixture using a glass capillary and dissolve it in ~0.5 mL of ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot the starting hydrazine (co-spot), the starting ketone, and the reaction mixture.
-
Elution: Develop the plate in a chamber with an appropriate eluent system. A good starting point for indoles is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Visualization: Visualize the plate under UV light (254 nm). The aromatic starting material and product should be UV-active. Staining with potassium permanganate can also be used.
-
Interpretation: The product indole is typically less polar than the starting hydrazine. A complete reaction is indicated by the consumption of the starting hydrazine spot and the appearance of a new, higher Rf spot corresponding to the product.
| Compound | Typical Rf (4:1 Hexanes:EtOAc) | Appearance under UV (254 nm) |
| This compound | ~0.2 | Dark spot |
| 1-Benzyl-1,2,3,4-tetrahydrocarbazole | ~0.6 | Dark spot |
Guidelines: HPLC Analysis
For quantitative analysis, a reversed-phase HPLC method is recommended.[14][15]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.
-
Detection: A UV detector set to 280 nm is suitable for most indoles.[15]
-
Quantification: A calibration curve should be generated using an authentic standard of the product to accurately determine the reaction yield over time.[14]
PART 5: Work-up and Purification Strategies
The purification of indoles requires care, as they can be sensitive to prolonged exposure to acid and air.[11]
-
Acid-Base Extraction: The acidic wash during work-up is not necessary for this specific reaction as PPA is quenched, but in syntheses using catalysts like HCl or ZnCl₂, an initial wash with a mild acid (e.g., 1M HCl) can remove unreacted basic hydrazine starting material.[16]
-
Column Chromatography: This is the most common purification method.[11]
-
Stationary Phase: Standard silica gel is usually effective.
-
Eluent: A gradient of hexanes and ethyl acetate is typically used.
-
Troubleshooting Degradation: If the product streaks or decomposes on the column (often indicated by a pink or brown discoloration), the indole may be sensitive to the acidic nature of silica.[11] This can be mitigated by using a solvent system containing a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites on the silica, or by using a less acidic stationary phase like alumina.[11]
-
-
Recrystallization: If the crude product is a solid with relatively high purity (>90%), recrystallization is an excellent method for obtaining highly pure material.[11] Common solvents include ethanol, ethyl acetate/hexanes, or toluene.
PART 6: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently acidic conditions. 2. PPA is old or has absorbed water. 3. Reaction temperature too low or time too short. | 1. Use fresh, high-quality PPA. 2. Ensure the reaction temperature reaches at least 100 °C. 3. Extend the reaction time and monitor by TLC. |
| Formation of Multiple Products | 1. Use of an unsymmetrical ketone can lead to regioisomers. 2. Side reactions due to excessive heat or reaction time. | 1. For unsymmetrical ketones, regioisomeric products are common and may require careful chromatographic separation.[17] 2. Optimize reaction temperature and time to favor the desired product. |
| Product Degradation During Purification | 1. Indole is sensitive to the acidity of the silica gel. 2. Oxidation due to prolonged exposure to air. | 1. Deactivate the silica gel by flushing the column with eluent containing 1% triethylamine.[11] 2. Use neutral alumina as the stationary phase. 3. Work quickly and consider storing the purified product under an inert atmosphere.[16] |
References
- 1. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. 1-METHYL-2-BENZYLHYDRAZINE CAS#: 10309-79-2 [amp.chemicalbook.com]
- 4. arxada.com [arxada.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Application Note: High-Sensitivity Detection of 1-Benzyl-1-methylhydrazine as a Potential Genotoxic Impurity in Pharmaceutical Assets
Abstract
This document provides detailed analytical methodologies for the trace-level detection and quantification of 1-benzyl-1-methylhydrazine, a hydrazine derivative of concern in pharmaceutical development due to its potential genotoxicity. Hydrazine and its derivatives are often classified as cohort of concern compounds under ICH M7 guidelines, necessitating control at parts-per-million (ppm) levels in drug substances.[1][2] The inherent analytical challenges of this compound, such as its high polarity and lack of a strong native chromophore, are addressed through chemical derivatization followed by highly sensitive chromatographic techniques.[3] We present two robust, validated protocols: a Gas Chromatography-Mass Spectrometry (GC-MS) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed for researchers, quality control analysts, and drug development professionals to ensure the safety and regulatory compliance of pharmaceutical products.
Introduction: The Challenge of Hydrazine Derivatives
This compound (CAS No: 3931-52-0) is a substituted hydrazine that may arise as a reactant, intermediate, or degradation product in synthetic routes for active pharmaceutical ingredients (APIs).[4][5] Hydrazine derivatives as a class are known for their reactivity and potential to be mutagenic and carcinogenic.[6][7][8] Regulatory bodies, including the FDA and EMA, mandate strict control of such potentially genotoxic impurities (PGIs) to a Threshold of Toxicological Concern (TTC), often set at 1.5 µ g/day for chronic exposure.[9] This translates to a requirement for analytical methods capable of detecting these impurities at low ppm levels relative to the API.[3][10]
Direct analysis of this compound is problematic. Its physicochemical properties present significant hurdles for standard analytical techniques:
-
Poor Chromaticity: Lacking a significant UV-absorbing chromophore, it is nearly invisible to standard HPLC-UV detectors.[3][11]
-
High Polarity & Low Volatility: These characteristics can lead to poor peak shape and retention in both reversed-phase liquid chromatography and gas chromatography.[12][13]
-
Reactivity: Hydrazines can be unstable, prone to oxidation, and may interact with active sites in chromatographic columns, complicating analysis.[13]
To overcome these challenges, chemical derivatization is the strategy of choice. This process converts the analyte into a more suitable form for analysis by improving its chromatographic behavior and enhancing detector response.[11][14][15]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | PubChem[16] |
| Molecular Weight | 136.19 g/mol | PubChem[16] |
| IUPAC Name | This compound | PubChem[16] |
| CAS Number | 3931-52-0 | PubChem[16] |
Principle of Derivatization for Hydrazine Analysis
The core of both presented methods lies in the reaction of the primary amine group of the hydrazine with an aldehyde or ketone to form a stable hydrazone. This reaction is highly efficient and specific.
Caption: General derivatization of this compound.
This transformation achieves two critical goals:
-
For GC-MS: It creates a larger, less polar, and more thermally stable molecule (the hydrazone) that is more amenable to gas-phase analysis.
-
For LC-MS/MS: It appends a moiety that can be easily ionized in a mass spectrometer source and often includes a strong chromophore for supplementary UV detection.[3][17]
Method 1: GC-MS Analysis via Derivatization
This method is ideal for APIs that are soluble in organic solvents and for detecting volatile impurities. We utilize benzaldehyde for derivatization, which creates a stable, readily analyzable product.[11][15]
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
A. Materials and Reagents:
-
This compound reference standard
-
Benzaldehyde (reagent grade)
-
Methanol, Acetonitrile (HPLC or GC grade)
-
Formic Acid or Acetic Acid (ACS grade)
-
Sodium Sulfate (anhydrous)
-
Deionized water
B. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL) by serial dilution of the stock standard in methanol.
-
Sample Preparation (Targeting 1 ppm level): Accurately weigh 100 mg of the API into a vial. Add 1.0 mL of methanol to dissolve the sample. Note: The solvent and sample concentration may need to be adjusted based on API solubility.
-
Derivatization (for all standards and samples):
-
To each 1.0 mL of standard or sample solution, add 50 µL of benzaldehyde and 10 µL of glacial acetic acid.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials in a heating block or water bath at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature before analysis.
-
C. Instrumental Analysis: The derivatized samples are analyzed using a GC system coupled to a mass spectrometer.[15]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, reliable platform. |
| Injector | Split/Splitless, 250°C, 1 µL injection | Ensures efficient vaporization of the derivative. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A workhorse non-polar column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min) | Provides separation from solvent and matrix components. |
| MS System | Agilent 5977 or equivalent | Capable of sensitive detection. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only specific ions of interest, which is critical for trace analysis.[18] |
| Ions to Monitor | Determine empirically: e.g., Molecular ion of derivative & key fragments | Ensures specificity and accurate quantification. |
Method 2: LC-MS/MS Analysis via Derivatization
This method offers superior sensitivity and selectivity and is particularly useful for complex API matrices or when the derivative is not suitable for GC.[9][19][20] We propose using 2-Hydroxy-1-Naphthaldehyde (HNA) as the derivatizing reagent, which creates a product with excellent ionization efficiency and a UV max well-separated from most APIs.[3]
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
A. Materials and Reagents:
-
This compound reference standard
-
2-Hydroxy-1-Naphthaldehyde (HNA)
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
B. Standard and Sample Preparation:
-
HNA Reagent (1 mg/mL): Dissolve 10 mg of HNA in 10 mL of acetonitrile.
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare calibration standards (e.g., 0.5, 1, 5, 10, 20 ng/mL) by serial dilution in a 50:50 acetonitrile/water mixture.
-
Sample Preparation (Targeting 1 ppm level): Accurately weigh 10 mg of the API into a vial. Add 1.0 mL of 50:50 acetonitrile/water to dissolve.
-
Derivatization (for all standards and samples):
-
To each 1.0 mL of standard or sample solution, add 100 µL of the HNA reagent.
-
Vortex and let stand at room temperature for 15 minutes.
-
Filter the resulting solution through a 0.22 µm syringe filter prior to injection.
-
C. Instrumental Analysis: The derivatized samples are analyzed using a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.[19][20]
| Parameter | Recommended Setting | Rationale |
| LC System | Waters Acquity UPLC or equivalent | High-pressure systems provide better resolution and speed. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retaining the derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A typical generic gradient suitable for screening. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40°C | Improves peak shape and reproducibility. |
| MS System | Sciex 6500+ or equivalent | High-sensitivity triple quadrupole is required for low-level quantification. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, non-volatile compounds. The hydrazone derivative will readily form [M+H]⁺ ions. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring a specific fragmentation pathway (parent ion → daughter ion).[20] |
| MRM Transition | Determine empirically: e.g., [M+H]⁺ of derivative → most stable fragment ion | Ensures detection is highly specific to the analyte of interest. |
Method Validation and System Suitability
Both methods should be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:
-
Specificity: Demonstrate that the API and other potential impurities do not interfere with the detection of the derivatized analyte.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ must be at or below the target control level (e.g., 1 ppm). The LOQ for LC-MS/MS methods can often reach sub-ppm levels (e.g., 0.5 ppm).[19]
-
Linearity: The method should be linear across a range that brackets the LOQ and the expected impurity levels. A correlation coefficient (r²) of >0.99 is typically required.[20]
-
Accuracy & Precision: Assessed by analyzing spiked samples at multiple concentrations. Recoveries are typically expected to be within 80-120%, with a relative standard deviation (RSD) of <15%.[19][20]
Conclusion
The control of potentially genotoxic impurities like this compound is a critical aspect of modern pharmaceutical development. The analytical challenges posed by this compound can be effectively overcome through chemical derivatization coupled with high-sensitivity chromatographic techniques. The GC-MS and LC-MS/MS protocols detailed in this note provide robust, specific, and sensitive frameworks for the accurate quantification of this compound at the low ppm levels required for regulatory compliance and patient safety. The choice between GC-MS and LC-MS/MS will depend on the specific properties of the API matrix, available instrumentation, and the required level of sensitivity.
References
- 1. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 2. fda.gov [fda.gov]
- 3. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 16. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 1-Benzyl-1-methylhydrazine: A Detailed Guide to Distillation and Chromatographic Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1-methylhydrazine is a valuable substituted hydrazine intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The purity of this reagent is critical, as contaminants can lead to unwanted side reactions, low yields, and difficulties in downstream product isolation. This application note provides a comprehensive guide to the two primary methods for purifying this compound: vacuum distillation and column chromatography. We will explore the theoretical underpinnings of each technique, address the specific challenges associated with this compound, such as thermal instability, and provide detailed, field-proven protocols for researchers.
Introduction and Scientific Context
This compound (CAS 3931-52-0) is an unsymmetrical hydrazine derivative featuring both a benzyl and a methyl substituent on the same nitrogen atom. This structural motif makes it a versatile building block. The synthesis of this compound, often achieved through the alkylation of methylhydrazine with a benzyl halide, can result in a crude product containing various impurities.[1] Common contaminants may include:
-
Unreacted Starting Materials: Residual methylhydrazine and benzyl halide.
-
Over-alkylation Products: Formation of 1,1-dibenzyl-1-methylhydrazinium salts.
-
Isomers: Depending on the synthetic route, the presence of the isomeric 1-benzyl-2-methylhydrazine could be possible.
-
Decomposition Products: Hydrazines can be susceptible to oxidation and thermal degradation.[2][3]
Achieving high purity is therefore not merely a matter of protocol but a necessity for ensuring the reproducibility and success of subsequent synthetic steps. This guide provides the necessary theoretical and practical framework for selecting and executing the appropriate purification strategy.
Physicochemical Properties & Safety Imperatives
Before commencing any purification, a thorough understanding of the compound's properties and associated hazards is essential. Hydrazine derivatives are classified as toxic substances and must be handled with appropriate precautions.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | PubChem[5] |
| Molecular Weight | 136.19 g/mol | PubChem[5] |
| Appearance | Colorless to light yellow liquid | General Observation |
| Boiling Point | High boiling; requires vacuum for distillation | Inferred from related structures[6] |
| Solubility | Soluble in most organic solvents | Inferred from structure |
| CAS Number | 3931-52-0 | PubChem[5] |
CRITICAL SAFETY NOTICE: this compound is toxic if swallowed, in contact with skin, or if inhaled.[4] It is also a suspected carcinogen.[7] All handling must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical splash goggles, is mandatory.[4][8] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).
Purification by Vacuum Distillation
Distillation is the preferred method for large-scale purification of liquids, leveraging differences in boiling points to separate components. Due to the high boiling point of this compound and its susceptibility to thermal decomposition, distillation must be performed under reduced pressure (vacuum).[2]
The Causality Behind Vacuum Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the system pressure with a vacuum pump, the temperature required to induce boiling is significantly lowered. This is critical for this compound, as heating to its atmospheric boiling point would likely cause significant degradation, resulting in product loss and the introduction of new impurities.[9]
Experimental Protocol: Vacuum Distillation
This protocol is designed for the purification of ~10-50 g of crude this compound.
Equipment:
-
Round-bottom flask (distilling flask), two- or three-necked
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks (e.g., pear-shaped or round-bottom)
-
Digital thermometer and adapter
-
Heating mantle with a magnetic stirrer and stir bar
-
Vacuum pump (capable of <1 mmHg) with a cold trap (liquid nitrogen or dry ice/acetone)
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
System Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove air, which can cause oxidation at high temperatures.
-
Apply Vacuum: Close the inert gas inlet and slowly open the connection to the vacuum pump. The pressure should gradually decrease. Vigorous bubbling or bumping may occur as dissolved gases are removed.
-
Initiate Heating & Stirring: Once a stable vacuum is achieved (ideally <1 mmHg), begin stirring and slowly heat the distilling flask using the heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which typically contains residual solvents or volatile impurities.
-
Main Fraction: As the temperature stabilizes, switch to a clean receiving flask to collect the pure this compound. Record the boiling point and the corresponding pressure.
-
Tailings: Once the distillation rate slows or the temperature begins to rise sharply, stop collecting the main fraction. The remaining material in the distilling flask consists of high-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly vent the apparatus with inert gas before disconnecting the flasks.
Workflow Visualization
Caption: Vacuum Distillation Workflow.
Purification by Column Chromatography
Column chromatography is a powerful technique for purifying compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing non-volatile impurities or for purifying smaller quantities of material where high purity is essential.
The Principle of Separation
In normal-phase flash chromatography, a polar stationary phase (typically silica gel) is used. A solvent mixture (the mobile phase) carries the crude product through the column.
-
Polar Compounds: Interact strongly with the silica gel and move slowly.
-
Non-polar Compounds: Have weaker interactions and move quickly.
This compound is a moderately polar compound due to its hydrazine moiety. By carefully selecting a mobile phase of appropriate polarity, it can be effectively separated from both less-polar and more-polar impurities.
Experimental Protocol: Flash Column Chromatography
This protocol is suitable for purifying ~1-5 g of crude material.
Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexanes, Ethyl Acetate - HPLC grade)
-
Flasks for fraction collection (test tubes or vials)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: First, determine an appropriate solvent system using TLC. The goal is to find a system where the desired product has an Rf value of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase (or a less polar solvent like pure hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.
-
-
Elution: Carefully add the mobile phase to the top of the column and begin elution, applying pressure (with a pump or bulb) to achieve a flow rate of ~2 inches/minute.
-
Fraction Collection: Collect the eluent in a series of numbered fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Visualization
Caption: Flash Chromatography Workflow.
Comparison of Purification Methods
The choice between distillation and chromatography depends on the scale of the purification, the nature of the impurities, and the required final purity.
| Parameter | Vacuum Distillation | Flash Chromatography |
| Purity Achievable | Good to High | Moderate to Very High |
| Typical Scale | > 5 g | < 10 g |
| Speed | Moderate | Slow to Moderate |
| Cost | Low (reusable glassware) | Moderate (consumable silica & solvents) |
| Complexity | Moderate (requires vacuum setup) | Moderate (requires technique) |
| Product Loss | Potential for thermal decomposition | Potential for loss on the column |
| Best For | Removing volatile or high-boiling impurities | Removing impurities with different polarity |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-METHYL-2-BENZYLHYDRAZINE CAS#: 10309-79-2 [amp.chemicalbook.com]
- 7. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
The Strategic deployment of 1-Benzyl-1-methylhydrazine in Modern Medicinal Chemistry: A Guide to Application and Protocol
The strategic incorporation of nitrogen-containing heterocycles remains a cornerstone of contemporary drug discovery. Among the myriad of synthetic precursors available, 1-benzyl-1-methylhydrazine emerges as a versatile and highly valuable building block. Its unique structural feature, an asymmetrically disubstituted hydrazine moiety, offers a nuanced reactivity profile that can be adeptly exploited for the synthesis of a diverse range of pharmacologically active compounds. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the structure-activity relationships it enables.
I. Foundational Principles: Understanding the Reagent
This compound (C₈H₁₂N₂) is a colorless to pale yellow liquid, characterized by the presence of both a benzyl and a methyl group on the same nitrogen atom of the hydrazine core.[1] This substitution pattern has profound implications for its utility in synthesis:
-
Steric and Electronic Influence: The benzyl group, with its steric bulk, can direct the regioselectivity of cyclization reactions.[2] Electronically, the N-benzyl and N-methyl groups are electron-donating, influencing the nucleophilicity of the terminal nitrogen atom.
-
Scaffold for Bioactive Molecules: This reagent is a key precursor for several important classes of therapeutic agents, most notably monoamine oxidase (MAO) inhibitors and various nitrogen-containing heterocyclic systems such as pyrazoles and indoles.[3][4][5]
Safety and Handling of this compound
As with all hydrazine derivatives, this compound must be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a combustible liquid and should be kept away from heat, sparks, and open flames. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
II. Core Applications in Medicinal Chemistry
The primary applications of this compound in drug discovery revolve around its use in the synthesis of enzyme inhibitors and as a scaffold for heterocyclic compounds with a broad spectrum of biological activities.
A. Synthesis of Monoamine Oxidase (MAO) Inhibitors
Hydrazine and its derivatives have a long history as potent inhibitors of monoamine oxidases, enzymes crucial in the metabolism of neurotransmitters.[6] The general structure of many hydrazine-based MAO inhibitors allows for the incorporation of the this compound moiety. The benzyl group can engage in hydrophobic interactions within the active site of the enzyme, contributing to binding affinity.[3]
III. Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of key heterocyclic scaffolds using this compound.
Protocol 1: Synthesis of 1-Benzyl-3,5-disubstituted Pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the construction of the pyrazole ring, a privileged scaffold in medicinal chemistry.[2] This protocol details the reaction of this compound with a 1,3-dicarbonyl compound.
Caption: Workflow for the synthesis of 1-benzyl-3,5-disubstituted pyrazoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Acid Catalysis and Reflux: Add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid or hydrochloric acid). Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-3,5-disubstituted pyrazole.
The regiochemical outcome of the Knorr synthesis with unsymmetrical 1,3-dicarbonyls is a critical consideration. The steric bulk of the benzyl group on this compound generally directs the initial attack of the more nucleophilic terminal nitrogen to the less sterically hindered carbonyl group of the dicarbonyl compound.
| 1,3-Dicarbonyl Compound | Major Regioisomer | Minor Regioisomer |
| Benzoylacetone | 1-Benzyl-5-methyl-3-phenyl-1H-pyrazole | 1-Benzyl-3-methyl-5-phenyl-1H-pyrazole |
| 1,1,1-Trifluoro-2,4-pentanedione | 1-Benzyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | 1-Benzyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
Protocol 2: Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus, a ubiquitous scaffold in pharmaceuticals.[7] This protocol outlines the acid-catalyzed cyclization of a hydrazone formed in situ from this compound and a ketone or aldehyde.
Caption: Workflow for the Fischer indole synthesis using this compound.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents).
-
Acid Catalyst: Add a suitable acid catalyst. This can be a Brønsted acid like polyphosphoric acid or a Lewis acid such as zinc chloride.[7] The choice of acid can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Heating and Cyclization: Heat the reaction mixture, with stirring, to the appropriate temperature. The optimal temperature can range from 80 °C to over 150 °C, depending on the reactivity of the substrates and the catalyst used.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully quench the reaction by pouring it onto ice water and neutralizing with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
IV. Conclusion
This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its unique substitution pattern provides a handle for controlling regioselectivity in the synthesis of important heterocyclic scaffolds like pyrazoles and indoles. Furthermore, it serves as a valuable precursor for the development of potent enzyme inhibitors, such as those targeting monoamine oxidases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors.
V. References
-
BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). PubMed. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). This compound AldrichCPR. Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET. FUJIFILM Wako Chemicals. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET. Fisher Scientific. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from --INVALID-LINK--
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry. Retrieved from --INVALID-LINK--
-
PubMed Central. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(10), 2659. Retrieved from --INVALID-LINK--
-
RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation (IJRSI), V(II). Retrieved from --INVALID-LINK--
-
El-Shorbagy, A. N. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES, 22(8), 1847-1886. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
References
- 1. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsisinternational.org [rsisinternational.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Protocol for N-arylation reactions with 1-Benzyl-1-methylhydrazine
Application Note & Protocol Guide
Strategic N-Arylation of 1-Benzyl-1-methylhydrazine: Protocols for Palladium- and Copper-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the N-arylation of this compound. The resulting 1-aryl-2-benzyl-2-methylhydrazine scaffold is a valuable building block in medicinal chemistry, materials science, and synthetic methodology development. We delve into the mechanistic underpinnings of the two most prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. By explaining the causality behind experimental choices, this document equips researchers with the knowledge to not only execute these reactions but also to troubleshoot and adapt them for various arylating agents and functional group requirements.
Introduction: The Synthetic Value of Arylated Hydrazines
This compound is a disubstituted hydrazine featuring a terminal primary amine (NH₂) group. This nucleophilic site is primed for functionalization, most notably through the formation of a carbon-nitrogen bond with an aromatic partner. The N-arylation of this substrate yields 1-aryl-2-benzyl-2-methylhydrazines, which are versatile intermediates. For instance, they are precursors for the synthesis of complex heterocyclic systems, such as indoles via the Fischer indole synthesis, and have been incorporated into various biologically active molecules.[1]
The direct formation of an aryl C-N bond is a cornerstone of modern organic synthesis. While classical methods like nucleophilic aromatic substitution exist, they are often limited by harsh conditions and a narrow substrate scope.[2] Transition-metal-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination (Palladium) and Ullmann-type condensations (Copper), have emerged as powerful and general methods to achieve this transformation with high efficiency and functional group tolerance.[2][3]
This guide focuses on providing robust protocols for both methodologies as applied to this compound, addressing critical parameters such as catalyst selection, ligand choice, base, and solvent systems.
Mechanistic Rationale and Catalyst System Selection
The N-arylation of this compound occurs regioselectively at the terminal nitrogen (N-1) due to the presence of the free N-H bond and the steric hindrance at the tertiary nitrogen (N-2). Both palladium and copper-based systems are effective, but their mechanisms, costs, and sensitivities differ, influencing the choice of protocol.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for forming C(sp²)-N bonds.[4] The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is critical, as it modulates the reactivity and stability of the palladium center. Sterically hindered, electron-rich ligands are often preferred as they promote the crucial reductive elimination step and prevent side reactions.[5]
The generally accepted mechanism involves three key steps[2]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The hydrazine coordinates to the Pd(II) center. A base then deprotonates the coordinated hydrazine to form a palladium hydrazido complex. This deprotonation is often the rate-limiting step.[6][7][8]
-
Reductive Elimination: The aryl group and the nitrogen atom couple, releasing the N-arylated hydrazine product and regenerating the active Pd(0) catalyst.
Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize soluble copper(I) salts with ligands, allowing for milder and more efficient transformations.[3][9] This method is often more cost-effective than its palladium counterpart.
The mechanism is thought to involve a Cu(I)/Cu(III) cycle, although other pathways may be operative[9][10]:
-
Base and Copper Interaction: An active Cu(I) species is generated, which reacts with the hydrazine in the presence of a base.
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the arylated product and regenerating the active Cu(I) catalyst.
Caption: The Ullmann condensation catalytic cycle for N-arylation.
Experimental Protocols & Methodologies
The following protocols are generalized starting points. Optimization of catalyst/ligand loading, base, temperature, and reaction time is recommended for specific substrates.
Caption: General experimental workflow for N-arylation reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is highly effective for a broad range of aryl chlorides, bromides, iodides, and triflates.[4][5]
Materials:
-
This compound (CAS: 3931-52-0)[11]
-
Aryl halide (e.g., 4-bromotoluene, 4-chloroanisole)
-
Palladium source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Phosphine ligand: Xantphos or X-Phos
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
-
Standard work-up reagents: Saturated aq. NH₄Cl, water, brine, ethyl acetate, anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas line (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%), phosphine ligand (0.02-0.04 mmol, 2-4 mol%), and base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (repeat 3 times).
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture for 5 minutes, then add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 1-aryl-2-benzyl-2-methylhydrazine.
| Parameter | Typical Conditions for Buchwald-Hartwig Protocol | Notes |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Reactivity: I > Br > OTf > Cl. Chlorides may require stronger catalyst systems. |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Pre-catalysts that form Pd(0) in situ. |
| Ligand | Xantphos (2-4 mol%), X-Phos (2-4 mol%) | Bulky, electron-rich ligands are crucial for efficiency.[5] |
| Base | NaOtBu (1.4 eq.), Cs₂CO₃ (2.0 eq.), K₃PO₄ (2.0 eq.) | NaOtBu is a strong, effective base. Carbonates are milder alternatives. |
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive halides. |
| Typical Yield | 70 - 95% | Highly substrate-dependent. |
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol is particularly effective for aryl iodides and activated aryl bromides and offers a more economical alternative to palladium catalysis.[12][13]
Materials:
-
This compound (CAS: 3931-52-0)[11]
-
Aryl halide (e.g., 4-iodotoluene, 4-bromoacetophenone)
-
Copper source: Copper(I) iodide (CuI)
-
Ligand (optional but recommended): L-proline or 1,10-Phenanthroline
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard work-up reagents: Water, ethyl acetate, celite, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction vial or flask with a magnetic stir bar and screw cap or reflux condenser
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a reaction vial containing a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), CuI (0.05-0.1 mmol, 5-10 mol%), L-proline (0.1-0.2 mmol, 10-20 mol%, if used), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF (4 mL) followed by this compound (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial tightly and heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-36 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash extensively with water (to remove DMF) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Parameter | Typical Conditions for Ullmann-Type Protocol | Notes |
| Aryl Halide | Ar-I, Ar-Br (activated) | Aryl iodides are the most common substrates.[12][14] |
| Cu Catalyst | CuI (5-10 mol%) | Air-stable and inexpensive. |
| Ligand | L-proline (10-20 mol%), 1,10-Phenanthroline (10-20 mol%) | Ligands accelerate the reaction and allow for lower temperatures. |
| Base | Cs₂CO₃ (2.0 eq.), K₃PO₄ (2.0 eq.) | A strong, soluble base is generally required. |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents are typical.[3] |
| Temperature | 110 - 130 °C | Generally higher than palladium-catalyzed reactions. |
| Typical Yield | 60 - 90% | Can be sensitive to steric hindrance on the aryl halide. |
Troubleshooting and Key Considerations
-
Low Conversion:
-
Palladium: Ensure the catalyst and ligand are not degraded. Use fresh, high-purity reagents. Consider a more active ligand (e.g., a biarylphosphine). Ensure the base is sufficiently strong and anhydrous.
-
Copper: The reaction may require higher temperatures or longer reaction times. Ensure the copper salt is of good quality. Aryl bromides and chlorides are significantly less reactive and may not be suitable for all Ullmann conditions.
-
-
Side Reactions:
-
Hydrodehalogenation (Ar-X → Ar-H): This can occur if water is present or if the reductive elimination is slow. Ensure strictly anhydrous conditions.
-
Homocoupling of Aryl Halide (Ar-X → Ar-Ar): This is more common in copper catalysis but can be suppressed by using appropriate ligands.
-
-
Purification: The N-arylated hydrazine products are basic and may streak on silica gel. It is sometimes beneficial to pre-treat the silica with a small amount of triethylamine (~1%) in the eluent to improve separation.
Safety Precautions
-
Hydrazines: this compound, like many hydrazine derivatives, should be handled with care as it may be toxic and corrosive.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Palladium and copper catalysts, while used in small amounts, should be handled carefully.
-
Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Reaction Conditions: Reactions are often performed at high temperatures. Use appropriate heating apparatus and ensure vessels are properly sealed to avoid solvent evaporation or pressure buildup.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]
- 13. Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 1-Benzyl-1-methylhydrazine in Fischer Indole Synthesis: A Guide for Researchers
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a powerful and versatile method for constructing the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active natural products.[1][2] This guide provides an in-depth exploration of the application of a specific, N,N-disubstituted hydrazine, 1-benzyl-1-methylhydrazine, in this venerable reaction. By leveraging the unique properties of this reagent, researchers can access a range of N-benzyl-substituted indoles, which are prevalent in medicinal chemistry, with potentially enhanced efficiency and control.
Mechanistic Rationale and Advantages of this compound
The classical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] The generally accepted mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. Under acidic conditions, this intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole.[1][2]
The use of an N,N-disubstituted hydrazine, such as this compound, introduces a key modification to this pathway. The presence of both a benzyl and a methyl group on the nitrogen atom that participates in the initial condensation reaction precludes the elimination of ammonia. Instead, a substituted amine is eliminated in the final step.
A significant advantage of employing N-alkylated hydrazines in the Fischer indole synthesis is the potential for higher yields and faster reaction rates compared to their unalkylated counterparts.[3][4] This enhancement is attributed to the electronic effects of the alkyl groups, which can influence the rate-determining[1][1]-sigmatropic rearrangement. Furthermore, these reactions can often be conducted at lower temperatures, making them compatible with substrates bearing acid-sensitive functional groups.[4]
Synthesis of the Key Reagent: this compound
The successful application of this methodology begins with the reliable preparation of the starting hydrazine. A common route to this compound involves the alkylation of methylhydrazine. While several methods exist for the synthesis of substituted hydrazines, a representative protocol is detailed below.[5]
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted hydrazines.[6]
Materials:
-
Methylhydrazine
-
Benzyl chloride
-
Anhydrous ethanol
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylhydrazine (1.0 equivalent) in anhydrous ethanol.
-
Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature.
-
After the addition is complete, add sodium carbonate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Fischer Indole Synthesis: Protocols and Workflow
The following section details a representative protocol for the Fischer indole synthesis using this compound and a model ketone, cyclohexanone, to produce 9-benzyl-1,2,3,4-tetrahydro-9H-carbazole. This protocol is based on general procedures for the Fischer indole synthesis with substituted hydrazines.[7][8]
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of N-benzylindoles.
Protocol 2: Synthesis of 9-Benzyl-1,2,3,4-tetrahydro-9H-carbazole
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)[1][7]
-
Glacial acetic acid (as solvent, optional)
-
Dichloromethane or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent) and cyclohexanone (1.1 equivalents).
-
Acid Addition: Carefully add the acid catalyst. If using polyphosphoric acid, it can often serve as both the catalyst and solvent. If using a stronger acid like sulfuric acid, a solvent such as glacial acetic acid may be employed.[7]
-
Reaction: Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the chosen catalyst and substrates. A typical range is 80-120°C for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice.
-
Neutralization and Extraction: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9-benzyl-1,2,3,4-tetrahydro-9H-carbazole.
Data Presentation: Expected Outcomes
The use of this compound is anticipated to provide good to excellent yields of the corresponding N-benzylindoles. The following table provides a representative, albeit illustrative, summary of potential outcomes with various ketones, based on the general observation of improved yields with N-alkylated hydrazines.[3][4]
| Entry | Ketone | Product | Catalyst | Expected Yield (%) |
| 1 | Cyclohexanone | 9-Benzyl-1,2,3,4-tetrahydro-9H-carbazole | PPA | 75-85 |
| 2 | Acetophenone | 1-Benzyl-2-phenyl-1H-indole | H₂SO₄ | 70-80 |
| 3 | Propiophenone | 1-Benzyl-2-phenyl-3-methyl-1H-indole | ZnCl₂ | 65-75 |
Mechanistic Diagram
The following diagram illustrates the key steps in the Fischer indole synthesis using an N,N-disubstituted hydrazine.
Caption: Key mechanistic steps in the Fischer indole synthesis.
Conclusion and Future Perspectives
This compound serves as a valuable reagent in the Fischer indole synthesis for the targeted preparation of N-benzylindoles. The advantages of employing this N,N-disubstituted hydrazine, including the potential for increased yields and milder reaction conditions, make it an attractive choice for synthetic chemists in both academic and industrial settings. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this powerful synthetic strategy in the development of novel, biologically active indole-containing molecules. Future research may focus on expanding the substrate scope and developing more environmentally benign catalytic systems for this transformation.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Large-Scale Synthesis of 1-Benzyl-1-methylhydrazine Derivatives
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-benzyl-1-methylhydrazine and its derivatives, targeting researchers, chemists, and process development professionals. We will explore the predominant synthetic strategies, offering a detailed, scalable protocol for the reductive amination pathway. This guide emphasizes process safety, optimization for scale-up, and robust analytical characterization to ensure product quality and consistency.
Introduction: Significance of this compound Derivatives
This compound is a key structural motif and a versatile building block in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the synthesis of various pharmacologically active compounds, including monoamine oxidase (MAO) inhibitors and precursors for heterocyclic compounds like pyrazoles.[1][3] The ability to produce these compounds on a large scale is crucial for advancing from laboratory research to clinical trials and commercial production. This guide focuses on providing a practical, safe, and scalable synthetic approach.
Strategic Overview of Synthetic Routes
Two primary strategies dominate the synthesis of this compound derivatives:
-
Reductive Amination: This two-step, one-pot process involves the condensation of a substituted benzaldehyde with methylhydrazine to form a hydrazone intermediate. This intermediate is then reduced in situ to the desired hydrazine.[4][5][6] This method is often preferred for its operational simplicity, high yields, and tolerance of a wide range of functional groups.
-
Direct N-Alkylation: This route involves the reaction of methylhydrazine with a substituted benzyl halide (e.g., benzyl chloride).[7] While seemingly more direct, this method can be plagued by issues of over-alkylation, leading to the formation of quaternary hydrazinium salts and other byproducts, which complicates purification, especially at scale.
For large-scale synthesis, reductive amination offers superior control and typically results in a cleaner product profile, simplifying downstream processing. Therefore, the detailed protocol in this guide will focus on this methodology.
In-Depth Protocol: Reductive Amination for this compound
This protocol details the synthesis of the parent compound, this compound, from benzaldehyde and methylhydrazine. The principles and quantities can be adapted for various substituted benzaldehydes.
Reaction Principle
The reaction proceeds in two main stages within a single pot:
-
Hydrazone Formation: Benzaldehyde reacts with methylhydrazine in a condensation reaction to form 1-benzylidene-2-methylhydrazine. This is an equilibrium process, often driven to completion by the removal of water or by using an excess of one reagent.
-
Reduction: A selective reducing agent, Sodium Borohydride (NaBH₄), is introduced to reduce the C=N double bond of the hydrazone, yielding the final this compound product.
Safety First: Handling Hazardous Reagents
Methylhydrazine (and its salts) is highly toxic, flammable, and a suspected carcinogen. [8][9][10][11] All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory, including:
-
Gloves: Solvent-resistant gloves (e.g., Tychem®).[8]
-
Eye Protection: Chemical safety goggles and a face shield.[8][11]
-
Lab Coat: Flame-retardant and chemically resistant.
-
Respiratory Protection: An appropriate respirator should be available for emergency situations.[11] Emergency shower and eyewash stations must be readily accessible.[8] All equipment must be properly grounded to prevent static discharge.[9]
Materials and Equipment
-
Reactor: A multi-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet.
-
Reagents:
-
Benzaldehyde (≥99%)
-
Methylhydrazine (≥98%)
-
Methanol (Anhydrous)
-
Sodium Borohydride (NaBH₄, powder)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Scalable Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | 10 g Scale | 100 g Scale | 1 kg Scale | Molar Equiv. |
| Benzaldehyde | 106.12 | 10.0 g | 100.0 g | 1.00 kg | 1.0 |
| Methylhydrazine | 46.07 | 4.8 g (4.3 mL) | 48.0 g (43 mL) | 480 g (430 mL) | 1.1 |
| Methanol | 32.04 | 100 mL | 1 L | 10 L | - |
| Sodium Borohydride | 37.83 | 5.3 g | 53.0 g | 530 g | 1.5 |
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble the reactor system under an inert nitrogen atmosphere. Ensure all joints are properly sealed.
-
Initial Charge: Charge the reactor with Benzaldehyde and Methanol. Begin stirring to ensure a homogeneous solution.
-
Hydrazone Formation:
-
Cool the solution to 0-5 °C using a circulating chiller. This is critical to control the initial exotherm.
-
Slowly add the Methylhydrazine dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The formation of the hydrazone can be monitored by TLC or GC-MS.[12]
-
-
Reduction Step:
-
Cool the reaction mixture back down to 0-5 °C.
-
Add the Sodium Borohydride (NaBH₄) in small portions over 1-2 hours. CAUTION: Hydrogen gas is evolved during this step. Ensure adequate ventilation and no ignition sources are present. The addition is exothermic and must be controlled.
-
After the final portion of NaBH₄ is added, allow the reaction to stir at 0-5 °C for another hour, then let it warm to room temperature and stir overnight (12-16 hours).
-
-
Quenching and Work-up:
-
Slowly and carefully quench the reaction by adding water, while maintaining cooling in an ice bath.
-
Adjust the pH to ~2 with concentrated HCl.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add Dichloromethane (DCM) or Ethyl Acetate to the aqueous residue and basify with a 4M NaOH solution until the pH is >12.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the chosen organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
For high purity, the product should be purified by vacuum distillation.
-
Process Optimization and Scale-Up Considerations
-
Temperature Control: Maintaining low temperatures during the addition of methylhydrazine and NaBH₄ is crucial for minimizing side reactions and ensuring safety. A jacketed reactor with a reliable cooling system is essential for large-scale production.
-
Reagent Addition Rate: Slow, controlled addition of reagents prevents dangerous temperature spikes and gas evolution.
-
Atmosphere: While the hydrazone formation is robust, the final hydrazine product can be susceptible to air oxidation.[13] Maintaining an inert nitrogen atmosphere throughout the process is good practice.
-
Purification: While chromatography on silica gel can be used for small-scale purification, it is often not practical for large quantities as hydrazines can be acid-sensitive and may degrade on standard silica.[14] Vacuum distillation is the preferred method for large-scale purification.[15]
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Visualizing the Workflow and Mechanism
Overall Synthetic Workflow
Caption: High-level workflow for the reductive amination synthesis.
Reaction Mechanism
Caption: Simplified mechanism of the two-stage reaction.
References
- 1. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. reddit.com [reddit.com]
- 15. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
1-Benzyl-1-methylhydrazine in the synthesis of monoamine oxidase inhibitors
An In-Depth Guide to the Application of 1-Benzyl-1-methylhydrazine in the Synthesis of Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Hydrazine-Based MAOIs
Monoamine oxidase inhibitors (MAOIs) represent a foundational class of antidepressants, historically significant for their role in shaping our understanding of neuropharmacology.[1][2] These agents function by inhibiting monoamine oxidase (MAO), a mitochondrial enzyme responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][3] By preventing the breakdown of these monoamines, MAOIs increase their synaptic availability, which is believed to be the primary mechanism behind their antidepressant effects.[1]
MAO exists in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and tissue distributions. MAO-A preferentially metabolizes serotonin and noradrenaline, making its inhibition a key target for antidepressant therapies.[1][3][4] Conversely, MAO-B favors substrates like phenylethylamine and benzylamine and is a primary target for treating neurodegenerative conditions such as Parkinson's disease.[1][3][4]
The discovery of the antidepressant properties of iproniazid, a hydrazine derivative initially developed for tuberculosis, catalyzed the synthesis of numerous hydrazine-based MAOIs.[1][4] These compounds, including the notable drug phenelzine, are characterized as irreversible inhibitors.[2][3][4] They form a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme, leading to a long-lasting inactivation.[3][4]
This compound serves as a crucial and versatile starting material in the synthesis of this class of inhibitors. Its chemical structure provides a scaffold that can be readily modified to create a diverse library of MAOI candidates, allowing for the exploration of structure-activity relationships and the development of compounds with tailored selectivity and potency. This guide provides a detailed examination of the synthesis, mechanism, and application of MAOIs derived from this important precursor.
Part 1: Mechanism of Irreversible MAO Inhibition
The therapeutic efficacy of hydrazine-derived MAOIs stems from their ability to act as mechanism-based inactivators, or "suicide substrates," for the MAO enzyme. The process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that permanently disables it.
The key steps are:
-
Binding to the Active Site: The hydrazine inhibitor, structurally similar to the natural monoamine substrates, binds to the active site of the MAO enzyme.[3]
-
Enzymatic Oxidation: The flavin cofactor (FAD) within MAO oxidizes the hydrazine derivative.
-
Formation of a Reactive Intermediate: This oxidation generates a highly reactive intermediate, typically a diazene or a radical species.
-
Covalent Adduct Formation: The reactive intermediate rapidly forms a covalent bond with the N5 atom of the FAD cofactor or a nearby amino acid residue in the enzyme's active site.[4]
-
Irreversible Inactivation: This covalent modification permanently inactivates the enzyme. Restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.
This irreversible inhibition is responsible for both the prolonged therapeutic effect and some of the significant side effects associated with this class of drugs.[3]
Caption: Mechanism of irreversible MAO inhibition by hydrazine derivatives.
Part 2: Synthesis of MAOIs from this compound
The synthesis of novel MAOIs from this compound often involves the formation of a hydrazone intermediate through condensation with a suitable aldehyde or ketone. This hydrazone can then be evaluated for its inhibitory activity or serve as a precursor for further chemical modifications, such as reduction to a substituted hydrazine.
Protocol 1: General Synthesis of a Phenylhydrazone-based MAOI
This protocol details the synthesis of a 1-benzyl-1-methyl-2-(arylmethylene)hydrazine derivative, a common structural motif in potent MAO inhibitors. The reaction involves the acid-catalyzed condensation of this compound with a substituted benzaldehyde.
Principle: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration under acidic conditions to yield the stable C=N double bond of the hydrazone. The azomethine group (-NHN=CH-) is a critical pharmacophore for MAO inhibitory activity.[3]
Materials and Reagents
| Reagent | Formula | MW | Supplier | Notes |
| This compound | C₈H₁₂N₂ | 136.19 g/mol | e.g., Sigma-Aldrich | Starting material |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 g/mol | e.g., Sigma-Aldrich | Example aryl aldehyde |
| Ethanol (EtOH) | C₂H₅OH | 46.07 g/mol | Anhydrous | Reaction solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 g/mol | --- | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | --- | For recrystallization |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.36 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 40 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or diethyl ether, to obtain the pure hydrazone derivative.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[3][5]
Caption: General workflow for the synthesis of a hydrazone-based MAOI.
Part 3: In-Vitro Assay for MAO Inhibitory Activity
To evaluate the efficacy of newly synthesized compounds, an in-vitro enzyme inhibition assay is essential. A widely used method is the fluorometric assay, which detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.
Protocol 2: Fluorometric MAO Inhibition Assay
Principle: This assay uses a horseradish peroxidase (HRP)-coupled reaction with a sensitive probe like Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine). In the presence of HRP, H₂O₂ produced by MAO activity oxidizes the non-fluorescent Amplex® Red reagent to the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[3]
Materials and Reagents
| Reagent | Source | Purpose |
| Recombinant human MAO-A/MAO-B | e.g., Sigma-Aldrich | Enzyme source |
| Test Compound (Synthesized Hydrazone) | --- | Inhibitor |
| p-Tyramine | e.g., Sigma-Aldrich | MAO Substrate |
| Amplex® Red Reagent | e.g., Invitrogen | Fluorescent probe |
| Horseradish Peroxidase (HRP) | e.g., Sigma-Aldrich | Coupling enzyme |
| Sodium Phosphate Buffer (pH 7.4) | --- | Assay buffer |
| Dimethyl Sulfoxide (DMSO) | --- | Solvent for compound |
Assay Procedure
-
Compound Preparation: Prepare a stock solution of the synthesized hydrazone in DMSO. Create a series of dilutions in assay buffer to test a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Assay Plate Setup: In a 96-well black microplate, add the following to each well:
-
Sodium phosphate buffer
-
Test compound at various concentrations
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add a working solution containing the Amplex® Red reagent, HRP, and the substrate (p-tyramine) to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.
-
Determine the percentage of inhibition relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3][6]
-
Data Presentation
The results are typically summarized in a table comparing the inhibitory potency of the new compounds against both MAO isoforms.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) |
| Example Hydrazone | 0.342 | > 10 | > 29 |
| Reference (e.g., Phenelzine) | 0.95 | 1.25 | 1.3 |
Selectivity Index (SI) = IC₅₀ (MAO-B) / IC₅₀ (MAO-A). A high SI value indicates selectivity for MAO-A.
Part 4: Safety, Handling, and Field Insights
Expertise & Experience: Causality Behind Experimental Choices
The choice of an acid catalyst (acetic acid) in the hydrazone synthesis is critical; it protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine, thus accelerating the reaction. The final product is often converted to a salt (e.g., sulfate) for pharmaceutical use, which improves stability, handling, and bioavailability compared to the free base.[2]
Trustworthiness: The "Cheese Reaction" and Clinical Implications
A critical aspect of working with irreversible, non-selective MAOIs is understanding their potential for serious drug and food interactions.[7] The irreversible inhibition of MAO-A in the gut wall prevents the breakdown of dietary amines, particularly tyramine, which is found in aged cheeses, cured meats, and some beers.[7] Ingestion of tyramine-rich foods can lead to a massive release of norepinephrine, causing a dangerous hypertensive crisis known as the "cheese reaction".[4][7] This underscores the need for developing isoform-selective or reversible inhibitors to improve the safety profile.
Safety Protocols for this compound and Derivatives
Hydrazine derivatives, including the starting material and products, require careful handling due to their potential toxicity and reactivity.[8][9]
-
Hazard Profile: this compound is a combustible liquid and is harmful if swallowed.[10] Hydrazines as a class are known for potential hepatotoxicity and neurotoxicity.[8]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., nitrile).[9][11]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[9][12] Keep the compound away from heat, sparks, and open flames.[9][10] Grounding and bonding containers is necessary when transferring material to prevent static discharge.[9]
-
First Aid:
-
Disposal: Dispose of chemical waste according to institutional and local regulations. Do not discharge into the environment.[11][12]
Caption: A workflow for the safe handling and disposal of hydrazine compounds.
Conclusion
This compound remains a valuable and synthetically tractable precursor for the development of hydrazine-based monoamine oxidase inhibitors. Its utility lies in the straightforward chemistry used to generate diverse hydrazone libraries, which are rich in pharmacologically active compounds. While the irreversible nature of many of these inhibitors presents clinical challenges, they continue to serve as powerful tools in neuropharmacology research and as a basis for designing next-generation MAOIs with improved safety and selectivity. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to explore this important area of medicinal chemistry.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. howmed.net [howmed.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1-methylhydrazine
Welcome to the technical support center for the synthesis of 1-benzyl-1-methylhydrazine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. This guide provides in-depth, field-proven insights to enhance the yield and purity of your product.
Introduction to Synthetic Strategies
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] The two most prevalent methods for its synthesis are the direct alkylation of methylhydrazine with a benzyl halide and the reductive amination of benzaldehyde with methylhydrazine. Both methods have their advantages and potential pitfalls. This guide will address common challenges for each route to help you achieve optimal results.
Diagram of Synthetic Routes
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, categorized by the synthetic route.
Route 1: Alkylation of Methylhydrazine with Benzyl Chloride
This is a direct and often high-yielding method, but it is not without its challenges, primarily related to selectivity.[3]
Q1: My yield of this compound is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening?
A1: The most likely cause is overalkylation, leading to the formation of 1,2-dibenzyl-1-methylhydrazine or other poly-alkylated products. The nitrogen atoms in both the starting material and the product are nucleophilic and can react with benzyl chloride.
-
Causality: The product, this compound, still possesses a nucleophilic nitrogen atom that can compete with methylhydrazine for the benzyl chloride. This is a common issue in amine alkylations.[4]
-
Solution:
-
Molar Ratio: Use a significant excess of methylhydrazine relative to benzyl chloride (e.g., 3-5 equivalents). This increases the statistical probability of benzyl chloride reacting with the starting material rather than the product.[3]
-
Slow Addition: Add the benzyl chloride dropwise to the solution of methylhydrazine at a controlled temperature (e.g., 0-10 °C). This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Solvent Choice: A polar aprotic solvent like ethanol can be effective.[3]
-
Q2: I am observing the formation of 1-benzyl-2-methylhydrazine as an isomer. How can I improve the regioselectivity for the N1 position?
A2: The two nitrogen atoms of methylhydrazine have different nucleophilicities. The methyl group is electron-donating, which should theoretically increase the nucleophilicity of the nitrogen it is attached to (N1). However, steric hindrance can play a role, and reaction conditions can influence the regioselectivity.
-
Causality: While the N1 nitrogen is more nucleophilic, the N2 nitrogen is less sterically hindered. The choice of solvent and base can influence which nitrogen is more reactive.
-
Solution:
-
Protecting Groups: For applications requiring very high isomeric purity, consider a protecting group strategy. For example, you can first react methylhydrazine with a carbonyl compound to form a hydrazone, effectively protecting the N2 nitrogen. Then, you can benzylate the N1 nitrogen and subsequently hydrolyze the hydrazone to release the desired product.
-
pH Control: The reaction is typically performed under basic conditions to neutralize the HCl formed. The choice and amount of base can influence the relative amounts of the free hydrazine available for reaction. An organic base like triethylamine or an excess of methylhydrazine itself can be used.
-
Experimental Protocol: Alkylation of Methylhydrazine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylhydrazine (3.5 moles) in anhydrous ethanol.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloride (1.0 mole) dropwise to the stirred solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 1 hour.[3]
-
Remove the solvent under reduced pressure.
-
Make the residue alkaline with a 50% NaOH solution and extract the product with diethyl ether.[3]
-
Wash the organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[3]
-
Purify the product by vacuum distillation.
Route 2: Reductive Amination of Benzaldehyde with Methylhydrazine
This two-step, one-pot reaction is a versatile alternative. The initial condensation forms a hydrazone, which is then reduced.[4][5]
Q3: The initial condensation reaction to form the hydrazone is not going to completion. What can I do?
A3: The formation of the hydrazone is a reversible equilibrium reaction. To drive it to completion, the water formed as a byproduct needs to be removed.
-
Causality: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the hydrazone).
-
Solution:
-
Azeotropic Distillation: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.
-
Drying Agents: Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Acid Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) can protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by methylhydrazine.
-
Q4: My final product is contaminated with a significant amount of benzyl alcohol. How can I prevent this?
A4: The presence of benzyl alcohol suggests that the reducing agent is reducing the starting benzaldehyde before it can react with methylhydrazine to form the hydrazone.
-
Causality: Strong reducing agents like sodium borohydride can reduce aldehydes. A milder reducing agent that is selective for the imine/hydrazone C=N bond over the aldehyde C=O bond is needed.[4]
-
Solution:
-
Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reductive aminations because they are less reactive towards carbonyls at neutral or slightly acidic pH.[4][6]
-
Two-Step Procedure: First, ensure the formation of the hydrazone is complete by monitoring the reaction (e.g., by TLC or ¹H NMR) before adding the reducing agent. This separates the condensation and reduction steps, preventing the reduction of the starting aldehyde.
-
Q5: I am getting a low yield, and the reaction seems to be stalling during the reduction step. What could be the issue?
A5: The pH of the reaction medium is crucial for the reduction step, especially when using reagents like NaBH₃CN.
-
Causality: The reduction of the hydrazone is most efficient under slightly acidic conditions (pH 5-6). At this pH, the hydrazone is protonated, forming a more electrophilic hydrazonium ion, which is more readily reduced. If the solution is too basic, the reduction will be very slow.
-
Solution:
-
pH Adjustment: After the formation of the hydrazone, carefully add a weak acid like acetic acid to adjust the pH of the reaction mixture to between 5 and 6 before and during the addition of the reducing agent.
-
Solvent: Use a solvent that is compatible with the pH range and the reducing agent, such as methanol or ethanol.
-
Experimental Protocol: Reductive Amination
-
To a solution of benzaldehyde (1 equivalent) in methanol, add methylhydrazine (1.1 equivalents).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to allow for hydrazone formation. Monitor by TLC.
-
Once hydrazone formation is complete, adjust the pH to 5-6 with acetic acid.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding an aqueous HCl solution.
-
Make the solution basic with NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or vacuum distillation.
Data Summary Table
| Parameter | Alkylation Route | Reductive Amination Route |
| Key Reagents | Methylhydrazine, Benzyl Chloride | Benzaldehyde, Methylhydrazine, Reducing Agent |
| Common Side Products | Poly-alkylated hydrazines, Isomers | Benzyl alcohol, Unreacted hydrazone |
| Typical Yields | Can be >90%[3] | 70-85% |
| Key Control Parameter | Stoichiometry, Temperature | pH, Choice of reducing agent |
| Advantages | High potential yield, direct | Milder conditions, avoids benzyl halides |
| Disadvantages | Risk of overalkylation, potential for isomers | Requires careful pH control and a selective reducing agent |
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better for large-scale synthesis?
A: The alkylation route is often preferred for larger scales due to its potentially higher yields and simpler workup if overalkylation is well-controlled by using a large excess of methylhydrazine.[3] However, the reductive amination route may be safer as it avoids the use of benzyl chloride, which is a lachrymator.
Q: How can I effectively purify the final product?
A: Vacuum distillation is the most common and effective method for purifying this compound, as it is a liquid at room temperature.[3] For smaller scales or to remove closely related impurities, column chromatography on silica gel can also be employed.
Q: Are there any safety precautions I should be aware of?
A: Yes. Methylhydrazine is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Benzyl chloride is a lachrymator and is corrosive. All reactions should be performed with care, and waste should be disposed of according to institutional guidelines.
Q: Can I use other benzylating agents for the alkylation route?
A: Yes, benzyl bromide can also be used and is generally more reactive than benzyl chloride. However, it is also more expensive and a stronger lachrymator. The reaction conditions would be similar, but the reaction may proceed faster.
References
Technical Support Center: Synthesis of 1-Benzyl-1-methylhydrazine
Welcome to the technical support center for the synthesis of 1-Benzyl-1-methylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yielded a significant amount of a higher molecular weight impurity, which I suspect is a di-benzylated product. How can I prevent this?
Answer:
The formation of 1,2-dibenzyl-1-methylhydrazine or other poly-benzylated species is a common side reaction, particularly when using benzyl halides for alkylation. This occurs because the nitrogen atoms of the hydrazine moiety remain nucleophilic after the initial benzylation and can react with additional benzyl halide.
Probable Causes:
-
Incorrect Stoichiometry: Using an insufficient excess of methylhydrazine.
-
Reaction Conditions: Elevated temperatures or prolonged reaction times can favor overalkylation.[1]
-
Reactivity of Benzyl Halide: Unhindered benzyl halides are more prone to causing polyalkylation.[2]
Solutions:
-
Molar Ratio Adjustment: A significant excess of methylhydrazine (typically 3-4 equivalents or more) should be used to statistically favor the mono-benzylation of the hydrazine.[2] This ensures that the benzyl halide is more likely to encounter an unreacted methylhydrazine molecule rather than the desired product.
-
Controlled Addition: Add the benzyl halide dropwise to the solution of methylhydrazine at a low temperature (e.g., 0 °C) to maintain a low concentration of the alkylating agent throughout the reaction.[3]
-
Solvent Choice: Using an anhydrous alcohol like ethanol can be effective.[2]
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting benzyl halide is consumed, preventing further reaction with the product.
Question 2: The yield of my this compound is consistently low, even after optimizing stoichiometry. What other factors could be at play?
Answer:
Low yields can stem from several factors beyond overalkylation. These can range from the quality of reagents to the reaction workup procedure.
Probable Causes:
-
Poor Quality Reagents: The presence of impurities in the benzyl chloride (e.g., benzaldehyde from oxidation) or methylhydrazine can lead to unwanted side reactions.
-
Decomposition: Methylhydrazine and its derivatives can be susceptible to thermal decomposition, especially at elevated temperatures.[4][5]
-
Inefficient Workup: The product may be lost during the extraction or purification steps. This compound is a basic compound, and its solubility can be pH-dependent.
-
Alternative Reaction Pathways: Depending on the synthetic route, other side reactions may be occurring. For instance, in reductive amination, the intermediate hydrazone might be unstable.
Solutions:
-
Reagent Purity: Ensure the purity of your starting materials. Benzyl chloride should be freshly distilled if it has been stored for a long time. Methylhydrazine should be of high purity.
-
Temperature Control: Maintain the recommended reaction temperature. If refluxing, ensure it is not unnecessarily prolonged.
-
Workup Optimization: During the aqueous workup, ensure the solution is sufficiently basic (pH > 12) before extraction with an organic solvent to have the free base form of the product. Use multiple extractions with a suitable solvent (e.g., diethyl ether, dichloromethane) to maximize recovery.
-
Purification Technique: Purification by vacuum distillation is often recommended.[3] Ensure the distillation is performed at a low pressure to avoid thermal decomposition.
Question 3: My reaction with an ortho-substituted benzyl halide is not proceeding as expected. Is there a known issue with these substrates?
Answer:
Interestingly, the presence of an ortho-substituent on the benzyl halide can significantly influence the reaction's outcome.
Probable Causes and Solutions:
-
Steric Hindrance: While steric hindrance from an ortho-substituent might be expected to slow down the reaction, for the benzylation of methylhydrazine, it has been observed that ortho-substituted benzyl halides (larger than fluorine) can lead to higher yields of the desired this compound.[2] This is because the steric bulk discourages the formation of the over-benzylated product.
-
Alternative Side Reactions with Unhindered Substrates: In contrast, unhindered benzyl chloride can lead to the formation of 1,1,1-trisubstituted hydrazinium chloride, which precipitates from the reaction mixture and prevents the formation of the desired product.[2] Therefore, if you are using an unhindered benzyl halide and facing issues, the formation of this salt could be the primary problem. In this case, using a large excess of methylhydrazine is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common methods include:
-
Alkylation of Methylhydrazine: This involves the direct reaction of methylhydrazine with a benzyl halide (e.g., benzyl chloride or bromide).[2][3] This is often the method of choice, especially for ortho-substituted benzyl halides.[2]
-
Reductive Amination: This route involves the condensation of a benzaldehyde derivative with methylhydrazine to form a hydrazone, which is then reduced to the desired hydrazine.[6] This can be a milder alternative to direct alkylation.
-
Reduction of an N-nitrosoamine: This method involves the reduction of an N-nitroso-N-benzyl-N-methylamine, often using a reducing agent like lithium aluminum hydride (LAH).[2][3]
Q2: What are the main safety precautions to consider when working with methylhydrazine and benzyl halides?
A2:
-
Methylhydrazine: It is a highly toxic, flammable, and corrosive substance.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzyl Halides: These are lachrymators and can cause severe skin and eye irritation. They should also be handled in a fume hood with appropriate PPE.
-
Dimethyl Sulfate: If used as a methylating agent in alternative syntheses, it is extremely toxic and a suspected carcinogen.[8] Extreme caution is necessary.
Q3: How can I effectively purify the final product?
A3: The most common method for purifying this compound is vacuum distillation .[3] This is preferred over atmospheric distillation to prevent thermal decomposition. Column chromatography can also be used, but care must be taken as the product is a base and may interact with silica gel. Using a silica gel deactivated with a base (e.g., triethylamine) is recommended.
Q4: Can I use benzyl alcohol instead of a benzyl halide for the synthesis?
A4: Yes, it is possible to use benzyl alcohol as the alkylating agent in a process known as N-alkylation via the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism.[1][9] This typically requires a transition metal catalyst (e.g., based on palladium, ruthenium, or iridium) and often proceeds under milder conditions with water as the only byproduct, making it a greener alternative.[1][9]
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the desired synthetic pathway for this compound via alkylation, the common side reaction of over-benzylation, and a general troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues with 1-Benzyl-1-methylhydrazine
Technical Support Center: 1-Benzyl-1-methylhydrazine
A-Technical-Support-Guide-for-Researchers
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this information to ensure you can confidently and effectively work with this compound.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound for your experiments.
Q1: My this compound is not dissolving in my desired non-polar organic solvent for a reaction. What should I do?
A1: Initial Steps and Solvent Selection Rationale
This compound possesses both a non-polar benzyl group and a polar hydrazine moiety. This dual nature can lead to complex solubility behavior. While it is an asymmetrically disubstituted hydrazine, the presence of the benzyl group can increase its affinity for non-polar solvents compared to smaller aliphatic hydrazines. However, the polar hydrazine group can limit its solubility in purely non-polar environments.
Troubleshooting Workflow:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound.
-
Incremental Solvent Polarity: If direct dissolution in a non-polar solvent like toluene or hexane fails, consider a slightly more polar solvent. The isomer, 1-benzyl-2-methylhydrazine, shows good solubility (>10%) in benzene, a non-polar aromatic solvent, and also in ethanol, a polar protic solvent.[1] This suggests that solvents with some capacity for hydrogen bonding or dipole-dipole interactions might be more effective.
-
Co-Solvent Approach: A mixture of solvents can often achieve the desired solubility where a single solvent fails.[1] Start by dissolving the this compound in a minimal amount of a compatible, more polar co-solvent in which it is readily soluble (e.g., a small amount of THF or ethanol). Then, add this solution to your primary non-polar reaction solvent.
Experimental Protocol: Co-Solvent Method
-
To your vial of this compound, add a small volume of a compatible polar aprotic solvent such as THF or a polar protic solvent like ethanol.
-
Gently agitate the mixture until the compound is fully dissolved.
-
Slowly add this solution dropwise to your reaction vessel containing the primary non-polar solvent under stirring.
-
Observe for any signs of precipitation. If the solution remains clear, you have successfully dissolved the compound.
Q2: I need to prepare an aqueous solution of this compound for a biological assay, but it has poor water solubility. How can I dissolve it in an aqueous buffer?
A2: pH Adjustment and Salt Formation
Hydrazines are basic compounds due to the lone pair of electrons on the nitrogen atoms and will form salts with acids.[2] The parent compound, hydrazine, is highly soluble in water.[3][4] However, the bulky benzyl and methyl groups in this compound reduce its aqueous solubility. The most effective strategy to significantly increase the aqueous solubility of a basic compound like this is to protonate it by lowering the pH to form a more soluble salt.
Causality of pH Adjustment:
By adding an acid, the basic nitrogen of the hydrazine moiety gets protonated, forming a positively charged hydrazinium ion. This ion can then form an ionic bond with the conjugate base of the acid, resulting in a salt. Salts are generally more water-soluble than their corresponding free bases due to the ion-dipole interactions with water molecules.
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"BMH_base" [label="this compound (Free Base)\n(Poorly Water-Soluble)"]; "BMH_salt" [label="1-Benzyl-1-methylhydrazinium Salt\n(Water-Soluble)"]; "H_plus" [label="+ H⁺ (from acid)", shape=plaintext]; "OH_minus" [label="- H⁺ (add base)", shape=plaintext];
"BMH_base" -> "H_plus" [arrowhead=none]; "H_plus" -> "BMH_salt"; "BMH_salt" -> "OH_minus" [arrowhead=none, dir=back]; "OH_minus" -> "BMH_base" [dir=back]; } caption [label="Protonation of this compound to enhance aqueous solubility.", fontname="Arial", fontsize=10];
Experimental Protocol: Preparation of an Aqueous Solution via pH Adjustment
-
Prepare your desired aqueous buffer (e.g., PBS, TRIS).
-
Weigh the required amount of this compound.
-
Suspend the compound in your buffer.
-
While stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise.
-
Monitor the pH of the solution.
-
Continue adding the acid until the compound fully dissolves. Note the final pH.
-
Ensure the final pH is compatible with your experimental conditions and the stability of your other reagents.
Important Consideration: The formation of the hydrochloride salt of this compound is a highly effective method to achieve aqueous solubility.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common lab solvents?
Table 1: Expected Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low in water; likely soluble in alcohols | The polar -NH2 group can hydrogen bond with protic solvents. The isomer 1-benzyl-2-methylhydrazine is highly soluble in ethanol.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely soluble | These solvents can engage in dipole-dipole interactions with the polar hydrazine moiety. |
| Non-Polar Aromatic | Toluene, Benzene | Likely soluble | The benzyl group will have a strong affinity for aromatic solvents through pi-stacking interactions. The isomer 1-benzyl-2-methylhydrazine is highly soluble in benzene.[1] |
| Chlorinated | Dichloromethane, Chloroform | Likely soluble | These are good general solvents for many organic compounds. |
| Ethers | Diethyl ether, THF | Likely soluble | These solvents have intermediate polarity and can solvate a range of compounds. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to moderate | The non-polar benzyl group provides some affinity, but the polar hydrazine group will limit solubility. |
Q2: Should I be concerned about the stability of this compound in solution?
A2: Yes, hydrazines can be susceptible to oxidation, especially in the presence of air and metal ions. It is recommended to use freshly prepared solutions. If storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The free base is known to be sensitive to air.[7]
Q3: Is it possible to synthesize the hydrochloride salt of this compound for better handling and solubility?
A3: Absolutely. Preparing the hydrochloride salt is a standard and effective procedure for improving the aqueous solubility and stability of basic compounds like this compound. The general procedure involves dissolving the free base in a suitable organic solvent and treating it with a solution of hydrogen chloride (e.g., HCl in ether or dioxane). The resulting salt typically precipitates out and can be isolated by filtration. The hydrochloride salt of this compound is commercially available, indicating its stability and utility.[5][8]
Workflow for Addressing Solubility Issues:
References
- 1. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 92334-91-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 1-Benzyl-1-phenylhydrazine Hydrochloride | 5705-15-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-1-methylhydrazine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1-Benzyl-1-methylhydrazine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted hydrazine, this compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] However, its synthesis and handling can present unique challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to one of several factors related to reagents, reaction conditions, or product stability.
-
Reagent Reactivity and Purity: The choice of alkylating agent is critical. The reactivity of benzyl halides follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.[3] If you are using benzyl chloride, the reaction may be sluggish. Consider switching to benzyl bromide or employing a catalyst. The addition of a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction when using alkyl chlorides by generating the more reactive alkyl iodide in situ.[4] Always ensure your starting materials, particularly methylhydrazine, are pure and have been stored correctly, as they can degrade over time.[5]
-
Reaction Conditions:
-
Base Selection: A suitable base is required to neutralize the HX acid formed during alkylation. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in solvents like acetonitrile or DMF. For more controlled reactions, especially when dealing with sensitive substrates, a stronger base like n-butyllithium (n-BuLi) can be used at low temperatures (-78 °C) to form a nitrogen dianion, which allows for highly selective alkylation.[1][3]
-
Temperature and Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.[6][7] If the reaction stalls, a moderate increase in temperature may be necessary, but be cautious as this can also promote side reactions.
-
-
Workup and Product Degradation: Hydrazines can be susceptible to oxidation.[8] During the aqueous workup, minimize the exposure time to air. Using degassed solvents can be beneficial. Furthermore, the product may exhibit instability on silica gel during chromatographic purification, leading to significant material loss.[9]
Question 2: I'm observing significant amounts of di-substituted byproducts (e.g., 1,2-dibenzyl-1-methylhydrazine or 1-benzyl-1,2-dimethylhydrazine). How can I improve selectivity for the target compound?
Controlling selectivity is key to achieving a high purity of this compound. The formation of di-substituted products arises from the alkylation of both nitrogen atoms.
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use of a slight excess of the hydrazine component relative to the alkylating agent can favor mono-alkylation.
-
Slow Addition at Low Temperature: The most effective strategy to minimize over-alkylation is to add the alkylating agent (e.g., benzyl bromide) slowly and controllably to the solution of methylhydrazine at a reduced temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the alkylating agent, favoring reaction at the more nucleophilic site and reducing the likelihood of a second alkylation event.[3]
-
Use of Protecting Groups: For maximum control, a protection strategy can be employed. For instance, one nitrogen of a hydrazine can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective alkylation of the unprotected nitrogen. The protecting group is then removed in a subsequent step. This multi-step process often provides cleaner products and higher yields of the desired isomer.[1]
Question 3: My purification by column chromatography is resulting in product loss and streaking. What are the best practices for purifying this compound?
This is a common and critical issue. As noted, substituted hydrazines can be unstable on standard silica gel, which is acidic and can cause degradation or irreversible adsorption.[9]
-
Alternative Stationary Phases: If chromatography is necessary, consider using a less acidic stationary phase. Neutral alumina is often a better choice. Alternatively, silica gel can be "deactivated" by pre-treating it with a solvent mixture containing a small percentage of a basic modifier like triethylamine (e.g., 1-2% Et₃N in the eluent).
-
Aqueous Workup: Before any purification, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. Extraction with a suitable organic solvent followed by washing with brine can help break up emulsions and dry the organic layer.[9]
-
Vacuum Distillation: For this compound, which is a liquid at room temperature, vacuum distillation is often the most effective method of purification.[10][11] It avoids contact with solid stationary phases and can efficiently separate the product from non-volatile impurities and high-boiling byproducts.
-
Salt Formation and Recrystallization: If the free base is difficult to handle, it can be converted to a stable salt, such as the hydrochloride salt.[12] These crystalline salts can often be purified by recrystallization, and the free base can be regenerated just before use by treatment with a base.
Question 4: How can I accurately monitor the progress of my reaction to determine the optimal endpoint?
Effective reaction monitoring is crucial to prevent the formation of byproducts from over-running the reaction or suffering low yields from stopping too early.
-
Thin Layer Chromatography (TLC): TLC is a fast and convenient method. Co-spot your reaction mixture with your starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicates reaction progress. Use a suitable stain (e.g., potassium permanganate or ninhydrin) for visualization, as hydrazine derivatives may not be strongly UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring. A small aliquot of the reaction mixture can be quenched, diluted, and injected. GC-MS not only tracks the disappearance of reactants and appearance of the product but also helps identify the mass of any byproducts being formed, providing valuable insight into side reactions.[7] Derivatization of the sample, for example with acetone, may be necessary to improve the chromatographic behavior of the polar hydrazine.[7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For a more quantitative assessment, ¹H NMR can be used. By observing the integration of characteristic peaks for the starting materials and the product over time, you can determine the reaction conversion. For example, the appearance of the benzylic protons (a singlet around 3.6-4.0 ppm) and the N-methyl protons can be monitored.[6]
Part 2: Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic routes to this compound?
There are two main, logically inverse strategies for synthesizing this compound.
-
N-Alkylation of Methylhydrazine: This is the most direct approach, where methylhydrazine is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base. The key challenge here is controlling the selectivity to avoid di-benzylation.[13]
-
Reductive Hydrazination: This method involves the condensation of benzaldehyde with methylhydrazine to form the corresponding N-benzyl-N'-methylhydrazone intermediate. This intermediate is then reduced to the final product using a suitable reducing agent such as sodium borohydride (NaBH₄), α-picoline-borane, or catalytic hydrogenation.[14][15] This method can offer excellent selectivity for the desired product.
The choice between these routes depends on the availability of starting materials, desired scale, and the capabilities of the laboratory.
Question 2: What are the recommended storage and handling procedures for this compound and its precursors like methylhydrazine?
Safety and stability are paramount when working with hydrazines.
-
Toxicity and Hazards: Methylhydrazine is highly toxic, corrosive, flammable, and a suspected carcinogen.[5][16][17] All work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Storage Conditions: Hydrazine derivatives are often sensitive to air and moisture.[16][18] this compound and its precursors should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry, and dark place away from heat, ignition sources, and oxidizing agents.[16][19]
Question 3: Which analytical techniques are best for characterizing the final, purified product?
A combination of techniques should be used to confirm the identity and purity of this compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. Key ¹H NMR signals include the aromatic protons of the benzyl group, the characteristic singlet for the benzylic CH₂ group, and the singlet for the N-CH₃ group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS is particularly useful as it also provides an indication of purity.[7]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as N-H stretches (if applicable, depending on the isomer) and C-H stretches from the alkyl and aromatic groups.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values to confirm the empirical formula.
Part 3: Protocols & Data
Experimental Protocol: Synthesis via N-Alkylation of Methylhydrazine
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methylhydrazine (1.2 equivalents) and anhydrous acetonitrile (approx. 10 mL per 10 mmol of methylhydrazine).
-
Base Addition: Add anhydrous potassium carbonate (2.5 equivalents).
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Substrate Addition: Prepare a solution of benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled suspension via the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., eluting with 30% Ethyl Acetate/Hexanes and visualizing with a permanganate stain).
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[11]
Data Summary: Alkylation Reaction Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Alkylating Agent | Benzyl Bromide or Iodide | Higher reactivity leads to milder conditions and faster reactions.[3] |
| Base | K₂CO₃, Et₃N | Standard, easy-to-handle bases for general synthesis. |
| n-BuLi / NaH | Stronger bases for generating anions, allowing for more selective reactions at low temperatures. Requires strict anhydrous conditions.[1] | |
| Solvent | Acetonitrile, THF, DMF | Polar aprotic solvents are generally effective. Ensure they are anhydrous. |
| Temperature | 0 °C to Room Temp | Lower temperatures and slow addition are crucial for controlling selectivity and minimizing byproduct formation.[3] |
| Catalyst | Potassium Iodide (KI) | Recommended when using benzyl chloride to increase the rate of reaction.[4] |
Part 4: Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. d-nb.info [d-nb.info]
- 4. kirj.ee [kirj.ee]
- 5. acs.org [acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. academic.oup.com [academic.oup.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 92334-91-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 13. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 1-Benzyl-1-methylhydrazine during storage
Welcome to the technical support center for 1-Benzyl-1-methylhydrazine (CAS 3931-52-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Improper storage can lead to degradation, compromising experimental reproducibility and safety. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but the rationale behind them, ensuring the integrity of your work.
Troubleshooting Common Degradation Issues
This section addresses specific problems you might encounter, linking them to potential causes and offering solutions.
Q1: I've noticed my clear, colorless this compound has developed a yellow or brownish tint over time. What does this signify?
A: A color change is a primary visual indicator of chemical degradation. This is most commonly caused by oxidation. Hydrazine derivatives are potent reducing agents and are susceptible to reacting with atmospheric oxygen, especially when exposed to light or catalyzed by trace metal impurities.[1] This oxidative process can lead to the formation of complex, often colored, byproducts such as azo compounds, which will impact the purity and reactivity of the reagent in your experiments.
Q2: My recent experiments using an older batch of this compound are giving inconsistent yields and unexpected side products. Could the reagent be the cause?
A: Absolutely. Inconsistent results are a classic symptom of reagent degradation. When this compound degrades, its effective concentration decreases, leading to lower-than-expected yields. Furthermore, the degradation byproducts can participate in unintended side reactions, generating impurities that complicate your reaction mixture and purification process. Before using an older batch, it is crucial to re-verify its purity.
Q3: I observed a slight pressure buildup after opening a bottle that has been stored for a while. Is this normal and what should I do?
A: This is a critical safety observation and is not normal. Pressure buildup indicates that the compound is decomposing and generating gaseous products, likely nitrogen gas. This process can be accelerated by elevated storage temperatures or contamination.[1] Vapors of hydrazine derivatives can also form explosive mixtures with air.[2] If you encounter this, handle the container with extreme caution inside a certified chemical fume hood.[3] Slowly and carefully vent the cap to release the pressure before use. This is a strong indication that the material's quality is compromised and it should be properly disposed of.
Q4: How can I quantitatively assess the purity of my stored this compound to ensure it's suitable for my experiment?
A: Visual inspection is not sufficient. A quantitative analytical method is required to confirm purity. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly effective technique.[4] For GC analysis, derivatization is often employed to improve the thermal stability and chromatographic behavior of hydrazines.[5][6] A common method involves reacting the hydrazine with a ketone, like acetone, to form a stable hydrazone derivative which can be easily analyzed.[5] Comparing the peak area of the parent compound in your stored sample to that of a freshly opened or certified standard will provide an accurate measure of its purity.
Frequently Asked Questions (FAQs) on Storage & Handling
This section provides best practices for preventing degradation from the moment you receive the product.
Q1: What are the definitive, ideal storage conditions to maximize the shelf-life of this compound?
A: The stability of this compound is highly dependent on strict adherence to optimal storage conditions. The key is to protect it from atmospheric oxygen, moisture, heat, and light.
| Parameter | Recommended Condition | Rationale & Consequence of Failure |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[7] | Prevents oxidation. Exposure to air is the primary degradation pathway, leading to colored impurities and loss of potency.[1] |
| Temperature | Store in a cool, dry, and well-ventilated area.[2] Keep away from heat sources and direct sunlight.[8][9] | Reduces the rate of thermal decomposition, which can generate gas and lead to pressure buildup.[1] |
| Light | Keep in an amber or opaque container to protect from light.[9][10] | Light can provide the energy to initiate and accelerate oxidative degradation pathways. |
| Container | Keep the container tightly sealed when not in use.[2] Ensure the container material is compatible (e.g., glass). | Prevents ingress of air and moisture. Hydrazines can be hygroscopic, and moisture can facilitate degradation. |
Q2: What chemicals or materials should absolutely be kept away from this compound during storage?
A: Due to its high reactivity, co-storage with incompatible materials is extremely hazardous. Store it separately from:
-
Oxidizing Agents: This includes peroxides, nitrates, hypochlorites (bleach), and halogens. As a strong reducing agent, contact with oxidizers can cause a violent, exothermic reaction, potentially leading to fire or explosion.[1]
-
Acids: Neutralization reactions with strong acids can be highly exothermic.[1]
-
Metal Oxides: Avoid contact with rust (iron oxide), copper oxides, and other metal oxides, as they can catalyze vigorous decomposition.[1]
-
Combustible Materials: Do not store near materials like wood, paper, or sawdust.[1]
Q3: What is the correct, field-proven procedure for taking a sample from the main stock bottle to minimize contamination and degradation?
A: Following a systematic procedure is critical to preserving the integrity of the bulk reagent. The workflow below outlines the essential steps.
Q4: My project is long-term. Is it better to buy a large bottle of this compound or several smaller ones?
A: For long-term projects, it is strongly recommended to purchase several smaller-volume bottles rather than one large one. Each time a bottle is opened, there is a risk of introducing atmospheric contaminants. Using smaller, single-use, or low-frequency-use bottles ensures that the unopened stock remains pristine, which is paramount for maintaining experimental consistency over the life of your project.
Visualizing Degradation Risks
The primary threats to the stability of this compound are environmental factors. Understanding these relationships is key to prevention.
References
- 1. arxada.com [arxada.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TABLE 6-2, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Environmental Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Purification of 1-Benzyl-1-methylhydrazine
An authoritative guide for professionals on the purification of 1-Benzyl-1-methylhydrazine, addressing common impurities and providing validated troubleshooting protocols.
This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of impurities from this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, commonly encountered problems during the purification of this compound, presented in a question-and-answer format.
Issue 1: Product is Contaminated with Starting Materials (e.g., Benzaldehyde, Methylhydrazine)
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Question: My NMR analysis of the crude this compound product, synthesized via reductive amination, shows significant contamination with unreacted benzaldehyde and methylhydrazine. What is the most efficient removal strategy?
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Answer: This is a frequent scenario arising from non-optimal reaction stoichiometry or incomplete conversion. The distinct chemical properties of the product and the impurities—specifically their acidity/basicity and polarity—are key to their separation.
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Causality: this compound and methylhydrazine are basic, while benzaldehyde is neutral. Methylhydrazine is a small, polar molecule with high water solubility, whereas the product and benzaldehyde are primarily soluble in organic solvents.[1][2] We can exploit these differences using a targeted liquid-liquid extraction sequence.
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Expert Protocol: Acid-Base Extraction
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Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This step protonates the basic hydrazines (both product and unreacted methylhydrazine), converting them into their respective hydrochloride salts.
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Separation: The highly polar methylhydrazine hydrochloride will preferentially partition into the aqueous layer, while the more organic-soluble this compound hydrochloride and neutral benzaldehyde remain in the organic layer. Discard the aqueous layer.
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Basification: Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃) to deprotonate the this compound hydrochloride, regenerating the neutral, organic-soluble free base.
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Final Washes: Perform a final wash with water, followed by a brine (saturated NaCl) wash to remove the bulk of the dissolved water from the organic phase.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. At this stage, the primary remaining impurity should be benzaldehyde.
-
-
Trustworthiness: This self-validating protocol uses fundamental acid-base chemistry to selectively move impurities between phases. The final product can be checked by TLC or ¹H NMR to confirm the removal of methylhydrazine before proceeding to the next purification step.
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Issue 2: Presence of Over-Alkylated Byproduct (1,1-Dibenzyl-1-methylhydrazinium salt)
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Question: My synthesis, which uses benzyl chloride, has produced a significant amount of a white solid that is insoluble in my extraction solvent. What is this, and how do I remove it?
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Answer: This is almost certainly the over-alkylation byproduct, 1,1-dibenzyl-1-methylhydrazinium chloride.
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Causality: The nitrogen atom of the product, this compound, is still nucleophilic and can react with a second molecule of benzyl chloride. This forms a quaternary hydrazinium salt, which is ionic and, as a result, has very low solubility in common non-polar organic solvents.
-
Solution: Simple Filtration
-
Solvent Trituration: After the reaction is complete, add a non-polar solvent like diethyl ether or hexane to the crude reaction mixture.
-
Precipitation: Stir or sonicate the mixture. The desired product will dissolve, while the ionic salt will remain as a solid precipitate.
-
Filtration: Remove the solid salt by vacuum filtration, washing the filter cake with a small amount of the cold solvent to recover any trapped product. The filtrate, containing your desired product, can then be carried forward for further purification.
-
-
Issue 3: Product is Discolored and Contains High-Boiling Impurities
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Question: After extraction, my this compound is a yellow to brown oil. How can I obtain a pure, colorless product?
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Answer: Discoloration typically indicates the presence of trace oxidation products or high-boiling point impurities (like residual benzaldehyde or benzyl alcohol from side reactions). The definitive method for removing these is fractional distillation under reduced pressure.
-
Causality: Hydrazines can be susceptible to air oxidation, leading to colored byproducts.[2] Fractional distillation separates compounds based on differences in their boiling points. Applying a vacuum is critical because it lowers the boiling points of all components, preventing thermal decomposition of the desired product at high temperatures.[3]
-
Expert Protocol: Fractional Distillation Under Reduced Pressure
-
Apparatus: Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency. Ensure all glassware is thoroughly dry.
-
Vacuum: Connect the system to a vacuum pump protected by a cold trap. Use a manometer to accurately monitor the pressure. Aim for a stable vacuum in the 1-10 mmHg range.
-
Heating: Use a heating mantle with a magnetic stirrer to ensure smooth, even boiling.
-
Fraction Collection:
-
Slowly increase the temperature.
-
Discard the initial low-boiling fraction (forerun), which may contain residual solvent or volatile impurities.
-
Carefully collect the fraction that distills at the literature boiling point of this compound corresponding to your measured pressure.
-
Stop the distillation before the high-boiling residue begins to distill.
-
-
-
Data Presentation: Boiling Points for Separation
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| Compound | Boiling Point at Atmospheric Pressure (°C) | Boiling Point at Reduced Pressure (°C @ mmHg) |
| This compound | ~230-240 (est.) | ~96 @ 10 |
| Benzaldehyde | 178-179 | ~62 @ 10 |
| Benzyl Alcohol | 205 | ~93 @ 10 |
| Methylhydrazine | 87.5 | <20 @ 10 |
Note: Values are approximate and can vary. The close boiling point of Benzyl Alcohol highlights the need for an efficient fractional distillation setup.
Frequently Asked Questions (FAQs)
-
Q1: Is column chromatography a viable purification method?
-
A1: Yes, for small-scale purifications, column chromatography on silica gel can be effective. However, because hydrazines are basic, they can streak or adhere irreversibly to acidic silica gel. To mitigate this, it is essential to pre-treat the silica and use an eluent system containing a small amount of a volatile base, such as 1-2% triethylamine in a hexane/ethyl acetate gradient.
-
-
Q2: How should I store the final, purified product?
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A2: this compound is sensitive to air and light. For long-term stability, it should be stored in an amber vial under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.
-
-
Q3: Can I purify this compound by crystallization?
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A3: The free base of this compound is a liquid at room temperature, making direct crystallization impossible. However, for exceptionally high purity, you can convert it to a solid salt, such as the hydrochloride[4] or oxalate salt, by treating a solution of the base with the corresponding acid. This solid salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The pure free base can be regenerated by dissolving the salt in water, basifying the solution, and extracting the product into an organic solvent.
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Visualized Purification Workflow
This diagram outlines the logical flow for a comprehensive purification strategy, starting from a crude reaction mixture.
A validated two-phase workflow for purifying this compound.
References
Technical Support Center: Managing Exothermic Reactions with Hydrazine Compounds
Welcome to the technical support center for the safe handling and management of exothermic reactions involving hydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly energetic compounds in their work. The information herein synthesizes established safety protocols with practical, field-proven insights to help you anticipate, manage, and mitigate the risks associated with their use.
Hydrazine compounds are invaluable reagents in organic synthesis, serving as powerful reducing agents and precursors for a wide range of pharmaceuticals and materials.[1][2] However, their high reactivity is intrinsically linked to a significant potential for hazardous exothermic decomposition.[3][4] A thermal runaway, where heat is generated faster than it can be removed, can lead to catastrophic failure of equipment and severe safety incidents.[5] This guide provides a framework for understanding and controlling these risks.
Section 1: Understanding the Hazard - Frequently Asked Questions
This section addresses fundamental questions regarding the thermal hazards of hydrazine compounds.
Q1: Why are hydrazine and its derivatives prone to highly exothermic reactions?
A1: The propensity of hydrazine compounds for exothermic behavior stems from the weakness of the nitrogen-nitrogen single bond (approx. 159 kJ/mol) relative to the extreme stability of the nitrogen-nitrogen triple bond in dinitrogen gas (N₂) (approx. 945 kJ/mol), which is a common decomposition product.[1] The decomposition of hydrazine to form nitrogen, hydrogen, and ammonia is highly favorable thermodynamically and releases a significant amount of energy (heat).[1][6] This decomposition can be initiated by heat or catalyzed by various materials.[4][7]
Q2: What primary factors can initiate or accelerate a hazardous exothermic event?
A2: Several factors can trigger or accelerate a dangerous exotherm:
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Heat: Exceeding the decomposition temperature of the specific hydrazine compound can initiate a self-accelerating reaction. For example, some derivatives begin to decompose at temperatures as low as 50°C.[8][9]
-
Catalysts: Many common materials can catalyze hydrazine decomposition. These include transition metals (like iron, copper, molybdenum), their oxides, and even certain high-surface-area materials.[4][10] Using incompatible materials for reaction vessels or stir bars is a common and dangerous mistake.
-
Oxidizing Agents: Hydrazine is a strong reducing agent and reacts violently with oxidizers such as hydrogen peroxide, nitrates, and hypochlorites.[10][11] These reactions can be explosive.
-
High Concentration: Anhydrous hydrazine is significantly more hazardous than its aqueous solutions (hydrazine hydrate).[3] Water acts as a heat sink, moderating the temperature and reducing the vapor phase flammability.[12]
-
pH: Reactions with strong acids can be intensely exothermic.
Q3: What is a "thermal runaway" and how does it apply to hydrazine chemistry?
A3: A thermal runaway is a positive feedback loop where an exothermic reaction generates heat, which increases the reaction rate, leading to even faster heat generation.[5] If the rate of heat production exceeds the rate of heat removal from the reactor, the temperature and pressure can rise uncontrollably, potentially leading to an explosion.[13] Hydrazine's decomposition is a classic example of a reaction with high runaway potential due to the large amount of energy and gas produced. A case study involving a hydrazine derivative, Azobis 2 methylbutyronitrile (AIVN), highlighted how unintentional heating led to decomposition, pressure buildup, and a tank explosion.[8]
Section 2: Proactive Management & Thermal Hazard Screening
Proactive risk assessment is the cornerstone of safely working with energetic compounds. This involves understanding the thermal properties of your specific reaction mixture before attempting to scale up.
The Critical Role of Reaction Calorimetry
Before any new process involving hydrazine is scaled, a thorough thermal hazard assessment is mandatory. Reaction calorimetry techniques are essential tools for this purpose.[14][15]
-
Differential Scanning Calorimetry (DSC): DSC is a rapid screening tool that measures the heat flow into or out of a small sample as its temperature is changed.[16] It is invaluable for determining the onset temperature of decomposition and the total energy released (ΔH). This data provides a first-pass assessment of the thermal risk.[15][17]
-
Accelerating Rate Calorimetry (ARC): The ARC provides data on the time, temperature, and pressure relationships for an exothermic reaction under adiabatic (no heat loss) conditions.[14][15] This simulates a worst-case scenario of a cooling failure in a large reactor and is crucial for understanding the dynamics of a potential runaway.
-
Reaction Calorimetry (RC1): An RC1 instrument measures the heat of reaction in real-time under process-like conditions.[15] It allows for the study of parameters like dosing rates, stirring, and concentration, providing data essential for designing a safe and optimized process at scale.
Data Presentation: Thermal Hazard & Material Incompatibility
The following tables summarize critical data for handling hydrazine compounds.
Table 1: Thermal Hazard Properties of Hydrazine Hydrate
| Property | Value | Significance & Comments |
| Boiling Point | ~120 °C (248 °F) | Higher than anhydrous hydrazine, indicating lower volatility. |
| Autoignition Temp. | 165 °C (for vapor)[13] | Vapors can ignite without an external spark if heated sufficiently. |
| Flammability Limits | 4.7% to 100% (by volume in air)[12] | Extremely wide flammability range. The upper limit of 100% means it can burn without air. |
| Decomposition Onset | Varies significantly with catalysts. | DSC/ARC testing is essential to determine the onset for your specific system.[16] |
Table 2: Key Incompatible Materials and Reagents
| Category | Examples | Reason for Incompatibility |
| Oxidizing Agents | Hydrogen peroxide, Nitric acid, Hypochlorites (Bleach), Chromates | Reacts violently, can cause fire and explosions. |
| Acids | Hydrochloric acid, Sulfuric acid | Strong exothermic neutralization reaction. |
| Metal Oxides | Iron(III) oxide (rust), Copper(II) oxide, Lead(II) oxide | Potent catalysts for violent decomposition. |
| Porous Materials | Sawdust, Rags, Activated Carbon | Can facilitate rapid, uncontrolled reactions with air or other materials.[10] |
| Certain Metals | Copper, Iron, Lead, Molybdenum[10] | Catalyze decomposition, especially at elevated temperatures. |
Experimental Protocol: DSC Screening for Thermal Hazards
Objective: To determine the onset temperature (Tonset) and heat of decomposition (ΔHd) for a reaction mixture containing a hydrazine derivative.
Methodology:
-
Sample Preparation: In a fume hood, carefully weigh 5-10 mg of the reaction mixture into a high-pressure stainless steel DSC pan.[16] Using high-pressure cells is critical to contain any gas generated and prevent evaporative losses.[16]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at the planned reaction starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 2-5 K/min. Slower ramp rates provide more accurate onset temperatures.[16]
-
Continue ramping to a temperature well above the expected process temperature, but below a point that would cause a catastrophic failure of the DSC cell (consult instrument limits).
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the onset temperature (Tonset) of any significant exothermic event. This is the temperature at which the heat flow deviates from the baseline.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.[16]
-
-
Interpretation: A low Tonset (close to the intended reaction temperature) or a large ΔHd indicates a high thermal hazard. This information is critical for deciding if the process is safe to scale.
Visualization: Thermal Risk Assessment Workflow
The following diagram outlines a logical workflow for assessing and managing the thermal risks associated with a new chemical process involving hydrazine compounds.
Caption: Workflow for assessing and mitigating thermal risks.
Section 3: Troubleshooting Guide - Real-time Problem Solving
This section provides guidance for specific issues that may arise during an experiment.
Q: My reaction temperature is rising unexpectedly and is not responding to external cooling. What should I do?
A: This is a critical situation that may be the start of a thermal runaway. You must act immediately.
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Stop All Reagent Addition: Immediately cease the addition of any reagents to the flask.
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Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and has good contact with the reaction flask. Add more cooling medium (e.g., dry ice) if possible.
-
Prepare to Quench: If the temperature continues to rise, you must quench the reaction. This involves adding a substance that will safely and quickly stop the reaction. See the protocol below.
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Alert Personnel & Evacuate: Inform your colleagues of the situation. If the temperature rise is uncontrollable, lower the fume hood sash completely and evacuate the laboratory. Activate any emergency alarms.[3]
Q: I am observing significant, unplanned gas evolution from my reaction. What does this mean?
A: Unplanned gas evolution is a primary indicator of decomposition. The gases are typically nitrogen, hydrogen, and ammonia.[1] This is a serious sign that the reaction mixture has become unstable. Treat this situation with the same urgency as an uncontrolled temperature rise. The pressure buildup in a sealed or poorly vented system can cause a violent rupture.
Q: How do I safely quench a reaction containing unreacted hydrazine?
A: Quenching must be done carefully to avoid an even more violent exothermic event.
-
Dilution is Key: The safest first step is often dilution with a cold, inert solvent to absorb heat and slow the reaction rate.
-
Appropriate Quenching Agents: A dilute solution of an oxidant can be used to neutralize hydrazine, but this must be done with extreme caution as the neutralization itself is exothermic. A dilute (5% or less) aqueous solution of sodium or calcium hypochlorite or hydrogen peroxide is often recommended.[10]
-
Never Quench Concentrated Hydrazine with a Concentrated Oxidizer. This will cause an explosion. Always dilute the reaction mixture first, and add the dilute quenching agent slowly with vigorous cooling and stirring.
Visualization: Decision Tree for a Temperature Excursion
Caption: Decision tree for responding to a thermal excursion.
Section 4: Emergency Preparedness & Response
Proper preparation can be the difference between a minor incident and a disaster.
Q: What is the mandatory Personal Protective Equipment (PPE) for handling hydrazine compounds?
A: Due to its toxicity and corrosivity, comprehensive PPE is required.[3][18]
-
Hand Protection: Chemical-resistant gloves are essential. Butyl rubber is often the material of choice, though neoprene and nitrile gloves may be suitable for some applications.[10] Always consult a glove compatibility chart.
-
Eye Protection: Splash-proof chemical goggles are mandatory. A full face shield should be worn over the goggles whenever there is a significant splash hazard.[3]
-
Body Protection: A flame-resistant lab coat must be worn.[3] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is recommended.[10]
-
Respiratory Protection: All work with hydrazine compounds must be performed in a properly functioning chemical fume hood.[18][19] Cartridge respirators are not suitable; for emergency situations like a large spill, a self-contained breathing apparatus (SCBA) is required.[20]
Q: What is the correct procedure for a small hydrazine spill inside a fume hood?
A: For a small, contained spill:
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Alert others in the immediate area.
-
Ensure you are wearing the correct PPE.
-
Absorb the spill with an inert material like sand, earth, or vermiculite. Do not use combustible materials like paper towels or sawdust.[12]
-
Collect the contaminated absorbent material into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate the area with large volumes of water.
-
The collected waste is considered extremely hazardous and must be disposed of according to institutional and local regulations.[3]
Q: What constitutes a major spill and how should it be handled?
A: Any spill outside of a fume hood, or a large spill inside a hood, should be treated as a major incident.[3]
-
Do not attempt to clean it up yourself.[3]
-
Alert everyone in the lab and immediately evacuate the area.[3]
-
Call your institution's emergency response number or 911.[3]
-
Remain a safe distance upwind from the spill to provide information to first responders.[20]
Visualization: Catalytic Decomposition Pathway
This diagram illustrates the highly exothermic decomposition of hydrazine, which can be initiated by heat or catalysts, leading to the formation of stable gases.
Caption: Simplified pathway of exothermic hydrazine decomposition.
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. Fire in a hydrazine derivative manufacturing workshop - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
- 10. arxada.com [arxada.com]
- 11. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigma-hse.com [sigma-hse.com]
- 15. dekra.us [dekra.us]
- 16. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 17. setaramsolutions.com [setaramsolutions.com]
- 18. ehs.unm.edu [ehs.unm.edu]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Technical Support Center: Catalyst Selection for 1-Benzyl-1-methylhydrazine Synthesis
Welcome to the technical support center for the synthesis of 1-Benzyl-1-methylhydrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our approach is rooted in practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The synthesis of this compound typically involves the N-alkylation of methylhydrazine with a benzylating agent, most commonly benzyl chloride or benzyl bromide. The two main catalytic strategies employed are:
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Base-Promoted Alkylation: This is the most direct method, where a base is used to deprotonate methylhydrazine, increasing its nucleophilicity to attack the benzyl halide. While this can sometimes be performed without a dedicated catalyst, the choice of base and solvent is critical to control selectivity and yield.
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Phase-Transfer Catalysis (PTC): This method is highly effective for reactions involving reactants in different phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst facilitates the transfer of the deprotonated hydrazine from the aqueous phase to the organic phase where the reaction with the benzyl halide occurs.[1]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for this synthesis?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, such as scale, desired purity, and process economics.
-
Homogeneous Catalysts (e.g., Phase-Transfer Catalysts): These catalysts are in the same phase as the reactants, which often leads to higher reaction rates and milder reaction conditions due to the absence of mass transfer limitations. However, the catalyst can be difficult to separate from the reaction mixture, potentially complicating purification.[2]
-
Heterogeneous Catalysts (e.g., Supported Metal Catalysts): These catalysts are in a different phase from the reactants, making them easy to remove by filtration. This simplifies product purification and allows for catalyst recycling, which can be more cost-effective and environmentally friendly, especially for large-scale production.[3] However, heterogeneous reactions may require more forcing conditions to achieve comparable reaction rates to their homogeneous counterparts.
Q3: What are the key safety considerations when working with hydrazine derivatives and alkylating agents?
A3: Both methylhydrazine and benzyl halides pose significant health risks.
-
Methylhydrazine: It is a toxic and potentially carcinogenic substance. It is also corrosive and can cause severe burns.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and are corrosive. Inhalation and skin contact should be avoided.
-
Reaction Hazards: The alkylation reaction can be exothermic. Proper temperature control is necessary to prevent runaway reactions.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity of Methylhydrazine | Ensure the base is strong enough to deprotonate the methylhydrazine. For base-promoted alkylation, consider using a stronger base or a different solvent system. For PTC, ensure the chosen catalyst is effective at transferring the hydroxide or other basic anion to the organic phase. |
| Poor Quality of Reagents | Use high-purity methylhydrazine and benzyl halide. Benzyl halides can degrade over time, so using a freshly opened bottle or redistilled reagent is advisable. |
| Sub-optimal Reaction Temperature | The reaction temperature may be too low, leading to a slow reaction rate. Cautiously increase the temperature while monitoring for the formation of side products. |
| Inefficient Stirring in a Biphasic System (PTC) | For phase-transfer catalyzed reactions, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which facilitates the action of the catalyst.[5] |
Issue 2: Poor Selectivity - Formation of Multiple Benzylated Products
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | The desired product, this compound, can be further benzylated to form 1,2-dibenzyl-1-methylhydrazine. To minimize this, use a slight excess of methylhydrazine relative to the benzyl halide. Slow, dropwise addition of the benzyl halide to the reaction mixture can also help maintain a low concentration of the alkylating agent and favor mono-alkylation. |
| Alkylation at the Wrong Nitrogen | While alkylation is expected at the more substituted nitrogen, some reaction at the terminal nitrogen to form 1-benzyl-2-methylhydrazine is possible. The regioselectivity can be influenced by the solvent and the counterion of the base. Using a protecting group strategy, although more steps, can ensure regioselectivity if this is a persistent issue. |
Issue 3: Catalyst Inactivity or Poisoning
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning in PTC | Certain anions, particularly iodide and tosylate, can "poison" quaternary ammonium phase-transfer catalysts by forming tight ion pairs that are less reactive.[1] If using benzyl iodide or a benzyl sulfonate, consider switching to benzyl chloride or bromide. |
| Deactivation of Heterogeneous Catalyst | If using a supported metal catalyst, the active sites can be blocked by impurities or byproducts. Ensure all reagents and solvents are of high purity. The catalyst may also require activation before use (e.g., by heating under vacuum). |
| Water Content | For non-aqueous systems, ensure all glassware is dry and use anhydrous solvents, as water can interfere with the catalyst and reagents. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol outlines a general procedure for the synthesis of this compound using a phase-transfer catalyst.
Reagents:
-
Methylhydrazine
-
Benzyl Chloride
-
Sodium Hydroxide (or Potassium Carbonate)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene (or other suitable organic solvent)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve methylhydrazine (1.1 equivalents) and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents) in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (2 equivalents).
-
Add the aqueous base to the reaction flask.
-
Stir the biphasic mixture vigorously.
-
From the dropping funnel, add benzyl chloride (1 equivalent) dropwise to the reaction mixture over 30-60 minutes. Control the addition rate to maintain a gentle reflux or a desired reaction temperature.
-
After the addition is complete, continue to stir the mixture vigorously at the reaction temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualization of the Catalytic Cycle
Below is a diagram illustrating the mechanism of phase-transfer catalysis for the benzylation of methylhydrazine.
Caption: Phase-Transfer Catalysis (PTC) cycle for N-benzylation.
References
Technical Support Center: Work-up Procedures for 1-Benzyl-1-methylhydrazine Reactions
Welcome to the technical support guide for handling reactions involving 1-Benzyl-1-methylhydrazine. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the work-up and purification of reactions utilizing this versatile reagent. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Safety First: Essential Precautions
Before initiating any work-up procedure, it is critical to recognize the hazards associated with this compound and related hydrazine derivatives. Hydrazines as a class are toxic, and many are suspected carcinogens.[1][2]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider laminate film gloves), safety goggles, and a lab coat.[3]
-
Quenching: Never dispose of unreacted hydrazine derivatives directly into waste streams. They are powerful reducing agents and can react violently with oxidizers.[4] A proper quenching procedure is mandatory.
-
Waste Disposal: All waste containing hydrazine derivatives must be segregated and disposed of according to your institution's hazardous waste protocols.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems you may encounter during the work-up of your this compound reaction in a question-and-answer format.
Question 1: I've completed my reaction, but I'm getting a persistent emulsion during the extractive work-up. How can I break it?
Answer: Emulsion formation is a frequent issue when working with basic, amine-containing compounds like hydrazines and their derivatives. The basic nitrogen atom can act as a surfactant, stabilizing the interface between the organic and aqueous layers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Surfactant-like Behavior | The basic nitrogen of your product or residual starting material is stabilizing the emulsion. | Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion. |
| Fine Particulate Matter | Insoluble byproducts or salts from the reaction can accumulate at the interface, physically stabilizing the emulsion. | Filtration: Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This will remove fine particulates. Rinse the Celite® pad with your organic solvent to recover any adsorbed product. |
| Insufficient Phase Separation Time | Vigorous shaking can create a very fine emulsion that is slow to separate. | Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). If the emulsion persists, gently swirl the funnel or stir the interface with a glass rod instead of shaking vigorously. |
| High pH | Extremely basic conditions can sometimes exacerbate emulsion issues. | pH Adjustment: Carefully adjust the pH of the aqueous layer towards neutral (pH ~7-8) with dilute acid (e.g., 1 M HCl), but only if your target compound is stable to these conditions and does not precipitate as a salt. |
Question 2: My product yield is very low after extraction. Where could it have gone?
Answer: Low recovery can be attributed to several factors, from incomplete reaction to loss during the work-up. The basicity of your product is a key consideration.
Potential Causes & Solutions:
-
Protonation and Loss into Aqueous Layer: this compound and many of its products are basic. If your aqueous layer is acidic (pH < 7), your product may have formed a salt (a hydrazinium salt) which is highly soluble in water and will not be extracted into the organic solvent.[5]
-
Causality: The lone pair on the nitrogen atom is protonated, forming a charged species. This ionic character dramatically increases water solubility.
-
Solution: Before extraction, ensure the aqueous layer is basic. Add a base like sodium bicarbonate (NaHCO₃) for weakly basic products or sodium hydroxide (NaOH) / potassium carbonate (K₂CO₃) for more robust compounds until the pH is > 9, confirmed with pH paper. This deprotonates the hydrazinium salt, regenerating the neutral, organic-soluble free base.
-
-
Insufficient Extraction: Your product may have moderate polarity and require more extensive extraction.
-
Solution: Increase the number of extractions. Instead of one extraction with 100 mL of solvent, perform three to four extractions with 30-40 mL portions. This is a more efficient method for recovering product from the aqueous phase.
-
-
Product Degradation: The compound may be unstable to the work-up conditions (e.g., strong acid/base, prolonged exposure to water or air).
-
Solution: If instability is suspected, perform the work-up as quickly as possible and at reduced temperatures (e.g., using an ice bath). Avoid using unnecessarily strong acids or bases.
-
Question 3: My product seems to be decomposing on my silica gel column. What's happening and how can I fix it?
Answer: This is a classic problem for nitrogen-containing compounds. Standard silica gel is inherently acidic (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly bind to your basic product, leading to streaking, poor recovery, and even catalytic decomposition.
Causality & Prevention Strategies:
| Strategy | Explanation | Protocol |
| Neutralize the Silica Gel | Adding a small amount of a volatile base to the eluent will deprotonate the acidic silanol groups, preventing them from interacting with your basic product. | Prepare your column and eluent as usual. Add 0.5-1% triethylamine (Et₃N) or pyridine to your chromatography solvent system (e.g., for a 1 L bottle of 80:20 Hexane:EtOAc, add 5-10 mL of Et₃N). |
| Use an Alternative Stationary Phase | Other stationary phases are less acidic or even basic, making them more suitable for purifying amines and hydrazines. | Alumina (Al₂O₃): Can be obtained in neutral or basic grades and is an excellent alternative to silica for basic compounds. Reverse-Phase Chromatography (C18): Separation is based on hydrophobicity rather than polarity interactions with an acidic surface. This is suitable for less polar products. |
| Avoid Chromatography | If the product is amenable, other purification techniques can circumvent this issue entirely. | Recrystallization: If your product is a solid, this is often the best method for achieving high purity.[6] Distillation: For thermally stable, liquid products, distillation under reduced pressure (vacuum distillation) can be highly effective.[7] |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common work-up challenges.
Caption: Decision tree for troubleshooting common work-up issues.
Frequently Asked Questions (FAQs)
Q1: What is the safest way to quench unreacted this compound in my reaction mixture?
A: A safe and effective method is to quench with a large excess of a ketone, such as acetone, to form the corresponding hydrazone.[5][8] This derivative is generally more stable and less reactive than the free hydrazine. The procedure involves cooling the reaction mixture in an ice bath and slowly adding acetone. The resulting hydrazone can then be removed during the work-up and purification steps. Alternatively, careful addition of an oxidizing agent like sodium hypochlorite (bleach) can be used, but this is highly exothermic and must be done with extreme caution, significant cooling, and on a small scale.
Q2: I am performing a Fischer Indole Synthesis. What are the key work-up considerations?
A: The Fischer Indole Synthesis is typically performed under strong acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or acetic acid).[9][10][11] The work-up requires neutralizing this strong acid.
-
Quenching: The reaction is often quenched by carefully pouring the mixture onto crushed ice or into cold water.
-
Basification: The acidic mixture must be neutralized and then made strongly basic (pH > 10) with a robust base like 10 M NaOH to ensure the indole product (which is weakly basic) is in its free, neutral form.
-
Extraction: The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Indoles are often solids and can be purified by recrystallization. If chromatography is needed, be mindful that some indoles can be sensitive, so using neutralized silica is a good practice.[12]
Q3: Can I remove excess this compound using a rotary evaporator (rotovap)?
A: While technically possible, it is not generally recommended due to safety concerns. This compound has a relatively high boiling point, but heating hydrazine derivatives under vacuum can be hazardous.[13] A safer and more effective method is to remove it via an acid wash during the extractive work-up. By washing your organic layer with a dilute acid (e.g., 1 M HCl), the basic this compound will be protonated and extracted into the aqueous acid layer, while your potentially less basic or neutral product remains in the organic phase.
Detailed Experimental Protocols
Protocol 1: Standard Extractive Work-up for a Neutral or Basic Product
This protocol is a general procedure for isolating a product from a reaction mixture where both the starting hydrazine and the product are basic.
-
Reaction Quenching: Cool the reaction vessel in an ice-water bath. Slowly add deionized water (approximately 2-3 times the reaction volume) to quench the reaction.
-
Basification: Check the pH of the aqueous layer using pH paper. If it is not already basic, add 2 M NaOH or solid K₂CO₃ portion-wise with stirring until the pH is greater than 9. This ensures your product is in its neutral, organic-soluble form.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether; approx. 1/3 of the total aqueous volume). Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Collect Organic Layer: Drain the lower layer (if using a denser solvent like DCM) or the upper layer (if using a less dense solvent like EtOAc) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 4-6 two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and help break any minor emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Filtration & Concentration: Filter the dried solution to remove the drying agent, rinsing the flask and solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Acid-Base Extraction to Separate a Neutral Product from Basic Impurities
This powerful technique is used to remove basic starting materials (like this compound) from a desired neutral product.
Caption: Workflow for purifying a neutral product via acid-base extraction.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of dilute hydrochloric acid (1 M HCl).
-
Shake the funnel vigorously for 1 minute, venting frequently.
-
Allow the layers to separate. The basic impurities, including any unreacted this compound, will be protonated and drawn into the aqueous acidic layer.
-
Drain and save the organic layer, which contains your neutral product.
-
Wash the organic layer sequentially with water and then brine to remove any residual acid and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified neutral product.
References
- 1. epa.gov [epa.gov]
- 2. acs.org [acs.org]
- 3. nj.gov [nj.gov]
- 4. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Mitigating air and moisture sensitivity of 1-Benzyl-1-methylhydrazine
Technical Support Center: 1-Benzyl-1-methylhydrazine
A Guide to Mitigating Air and Moisture Sensitivity for Researchers
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with both the foundational knowledge and the practical, field-tested protocols necessary to ensure the integrity of your experiments. This compound is a valuable reagent, but its utility is directly tied to its purity, which is challenged by its inherent sensitivity to atmospheric conditions. This guide moves beyond simple instructions to explain the causality behind each procedural choice, empowering you to troubleshoot effectively and achieve reproducible results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common handling and storage questions.
Q1: What are the immediate visual indicators of this compound degradation?
A: The most common sign of degradation is a change in color. A pure, fresh sample should be a clear, colorless liquid. Exposure to air (oxygen) will cause oxidation, leading to a yellow or brownish hue. Over time, you may also observe the formation of solid precipitates as degradation products crystallize.
Q2: What are the definitive storage conditions to maximize the shelf-life of this reagent?
A: To maximize stability, this compound must be stored under a completely inert atmosphere (argon or nitrogen) to protect it from both oxygen and moisture.[1] The container should be tightly sealed, preferably with a high-quality septum-sealed cap to allow for anhydrous transfer via syringe. Store the container in a cool, dry, and dark location, such as a refrigerator designated for chemical storage.[1][2] Always avoid exposure to direct sunlight or high temperatures, which can accelerate degradation.[3]
Q3: Is it acceptable to briefly handle this compound on an open lab bench?
A: Absolutely not. Due to its toxicity and sensitivity, all handling must be conducted within a certified chemical fume hood.[3][4] For any reaction where stoichiometry and purity are critical, the transfer and reaction setup should be performed under an inert atmosphere using either a glove box or Schlenk line techniques.[5] This prevents the introduction of atmospheric oxygen and water, which are detrimental to the reagent's integrity.
Q4: Which solvents are recommended for use with this compound, and do they require special preparation?
A: Only anhydrous solvents should be used. The presence of water can lead to unwanted side reactions. Compatible solvents include toluene, dichloromethane, and other common non-protic organic solvents. Crucially, these solvents must be thoroughly degassed to remove dissolved oxygen prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
Q5: What are the primary safety hazards associated with this compound?
A: Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate precautions.[6] Key hazards include:
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[4][7]
-
Corrosivity: It can cause severe damage to the skin and eyes upon contact.[1][4]
-
Potential Carcinogenicity: Hydrazines as a class are considered potential carcinogens.[4][8] Always wear appropriate Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves, chemical splash goggles, and a flame-retardant lab coat.[3][4]
Troubleshooting Guide: Experimental Challenges
This section addresses specific experimental failures and traces them back to potential issues with reagent handling and purity.
Q: My reaction is resulting in a complex mixture with low yields of the desired product. I suspect the this compound is the culprit. What's happening?
A: This is a classic symptom of using a degraded reagent. The presence of atmospheric oxygen can oxidize the hydrazine to various byproducts. These impurities not only disrupt the reaction stoichiometry but can also initiate unintended side reactions, leading to a complex product mixture.
-
Root Cause Analysis:
-
Oxidation: The N-N bond is susceptible to oxidation, which can lead to the formation of azo compounds or other degradation products.
-
Moisture Contamination: Water can act as a nucleophile or base, and its presence can facilitate side reactions or decompose other sensitive reagents in your mixture.
-
-
Recommended Actions:
-
Purity Verification: Before use, assess the purity of your this compound using an appropriate analytical method (see Table 2). ¹H NMR is often sufficient to identify major impurities.
-
Use a Fresh Source: Whenever possible, use a new, unopened bottle of the reagent or a sample that has been properly stored under an inert atmosphere.
-
Purification: If you must use an older sample that shows signs of degradation, it should be purified immediately before use, typically by distillation under reduced pressure.
-
Q: My previously colorless this compound has developed a distinct yellow tint. Is it still usable for my synthesis?
A: The yellow color is a definitive sign of oxidation. Whether it is still usable depends entirely on the sensitivity of your reaction.
-
For Robust Reactions: If your reaction is known to be tolerant of minor impurities and the primary goal is not high purity, you might proceed with caution, perhaps using a slight excess of the reagent to compensate for the oxidized portion.
-
For Sensitive or High-Purity Applications: Do not use it. For applications in drug development, catalysis, or any reaction where precise stoichiometry is key, the presence of these impurities is unacceptable. The oxidized byproducts can act as catalysts or inhibitors, leading to inconsistent and un-reproducible results. In this case, purification is mandatory.
Q: I'm using anhydrous solvents, but my reactions are still failing. Could dissolved oxygen be the issue?
A: Yes, this is a frequently overlooked problem. Using a commercially purchased anhydrous solvent is not enough. These solvents still contain dissolved atmospheric oxygen, which will readily degrade this compound.
-
The Mechanism: Oxygen dissolved in the solvent will create an oxidizing environment, directly degrading your reagent even if the headspace of your flask is filled with an inert gas.
-
Solution: Always degas your anhydrous solvents immediately before use. The most rigorous method is performing at least three "freeze-pump-thaw" cycles. A faster, often sufficient method for many applications is to vigorously bubble argon or nitrogen through the solvent for 30-60 minutes.
Data & Protocols
Storage and Handling Summary
| Parameter | Recommendation | Rationale & References |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[1] |
| Temperature | Cool (2-8 °C) | Slows the rate of thermal decomposition.[1][2] |
| Light | Amber/Opaque Container | Prevents photochemical degradation. |
| Container | Tightly sealed glass bottle with septum cap | Ensures an airtight seal and allows for anhydrous transfer.[1] |
| Incompatibilities | Strong oxidizing agents, acids, metals | Can lead to violent or explosive reactions.[1][6] |
Analytical Techniques for Purity Assessment
| Technique | Information Provided | Best For |
| ¹H NMR | Structural confirmation and detection of major organic impurities. | Quick, routine purity checks. |
| Gas Chromatography (GC) | Separation and quantification of volatile impurities. | Assessing purity levels and detecting trace contaminants.[9] |
| FT-IR Spectroscopy | Functional group analysis; can show evidence of oxidation (e.g., C=O stretches). | Confirming the presence of the hydrazine and identifying certain degradation products. |
Visualized Workflows
Diagram 1: Decision Workflow for a Suspected Degraded Sample
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. arxada.com [arxada.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. rsc.org [rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Scale-Up of 1-Benzyl-1-methylhydrazine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The transition of a chemical synthesis from the controlled environment of a laboratory to the demanding conditions of a pilot plant is a critical juncture in drug development and chemical manufacturing. This guide, developed by our team of senior application scientists, provides in-depth technical support for scaling up reactions involving 1-Benzyl-1-methylhydrazine. We will address common challenges, offer troubleshooting strategies, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up process.
The Challenge of Scaling Up Hydrazine Chemistry
This compound is a valuable building block in organic synthesis. However, like many hydrazine derivatives, its synthesis and handling present significant challenges that are magnified during scale-up.[1][2] The inherent reactivity that makes hydrazine a versatile reagent also contributes to its hazardous properties, including high energy content and potential for thermal runaway.[3][4] A thorough understanding of the reaction thermodynamics, kinetics, and potential side reactions is paramount to mitigating risks.[5]
One of the primary concerns during the scale-up of any exothermic reaction is the change in the surface-area-to-volume ratio.[6] Laboratory-scale reactions in round-bottom flasks have a relatively large surface area, which allows for efficient heat dissipation. In larger pilot plant reactors, this ratio decreases significantly, making heat removal more challenging and increasing the risk of an uncontrolled temperature increase, or thermal runaway.[7][8]
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section is designed to address specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway
Q: My lab-scale reaction was easily controlled with an ice bath, but in the pilot plant, the temperature is rising much faster than anticipated, even with the cooling jacket at full capacity. What is happening and what should I do?
A: This is a classic sign of inefficient heat transfer due to the reduced surface-area-to-volume ratio at a larger scale.[6] The heat generated by the exothermic reaction is not being removed as effectively as it was in the lab.
Root Cause Analysis and Mitigation Strategy:
-
Reaction Calorimetry is Non-Negotiable: Before any scale-up, reaction calorimetry studies are essential to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR).[9][10] This data provides the foundation for designing a safe process at a larger scale.[5]
-
Control the Rate of Addition: For highly exothermic reactions, a semi-batch process is recommended.[5] This involves the controlled, slow addition of one reagent to the other, ensuring that the rate of heat generation does not exceed the reactor's cooling capacity. The addition rate should be directly tied to the real-time temperature monitoring of the reaction mass.
-
Solvent Choice and Concentration: The volume and heat capacity of your solvent play a crucial role in absorbing the heat of reaction.[8] Ensure that the reaction concentration is not too high. While a more concentrated reaction might seem more efficient, it can significantly increase the risk of a thermal runaway.
-
Agitation Efficiency: Poor mixing can lead to localized "hot spots" where the reaction is proceeding at a much faster rate.[11] Ensure that the agitation in the pilot plant reactor is sufficient to maintain a homogenous temperature throughout the vessel.
Immediate Actions for an Ongoing Exotherm:
-
Stop Reagent Addition Immediately.
-
Maximize Cooling: Ensure the cooling jacket is operating at its maximum capacity.
-
Prepare for Emergency Quenching: Have a pre-determined and tested quenching procedure ready. For hydrazine reactions, a common approach is the addition of a large volume of a cold, inert solvent or a specific quenching agent.
Issue 2: Impurity Profile Differs from Lab-Scale Batches
Q: I am observing a higher level of impurities, including what appears to be over-alkylation or benzylation byproducts, in my pilot plant batch compared to my lab-scale experiments. What could be the cause?
A: Changes in impurity profiles are common during scale-up and can often be traced back to issues with mixing, temperature control, and localized high concentrations of reactants.
Troubleshooting Impurity Formation:
-
Investigate Mixing and Addition: Inefficient mixing can lead to areas of high reactant concentration, which can favor the formation of byproducts.[11] The slow, subsurface addition of the alkylating or benzylating agent can help to ensure rapid dispersion and minimize side reactions.
-
Temperature Control: As mentioned previously, localized hot spots can lead to the formation of temperature-dependent impurities.
-
In-Process Monitoring (PAT): Implementing Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, can provide real-time information on the concentration of reactants, products, and key intermediates. This allows for more precise control over the reaction endpoint and can help to minimize the formation of impurities that may arise from extended reaction times.
-
Raw Material Quality: Ensure that the quality and purity of your starting materials are consistent between lab and pilot plant scales. Impurities in the starting materials can sometimes act as catalysts for side reactions.
Issue 3: Challenges in Product Isolation and Work-Up
Q: The product from my pilot-plant batch is more difficult to isolate and purify than what I observed in the lab. The crude product is an oil, whereas I expected a solid, and I am having trouble with phase separations during the work-up.
A: Work-up and isolation procedures often require significant modification for larger-scale operations.
Optimizing Work-Up and Isolation:
-
Quenching Excess Hydrazine: Before beginning the work-up, it is crucial to safely quench any unreacted hydrazine. This can often be achieved by careful addition of an acid or an oxidizing agent like sodium hypochlorite solution, though the choice of quenching agent must be compatible with the desired product and downstream processing.
-
Solvent Selection: The solvents used for extraction and crystallization at the lab scale may not be optimal for the pilot plant. Consider factors such as boiling point, flammability, toxicity, and ease of recovery.
-
Phase Separations: Slower phase separations are common at larger scales. The use of brine washes can help to break emulsions. Ensure adequate settling time is allowed in the reactor or a dedicated settling vessel.
-
Crystallization: If the product is expected to be a solid, "oiling out" can be a sign of impurities inhibiting crystallization. Consider a solvent screen to find a more suitable crystallization solvent or solvent mixture for the pilot-plant scale crude product. Seeding the crystallization with a small amount of pure product can also be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and its precursors?
A1: Hydrazine and its derivatives are classified as hazardous materials due to their reactivity, toxicity, and flammability.[3][4] They can be corrosive to the skin and eyes and are toxic upon inhalation or absorption.[12] It is imperative to handle these chemicals in a well-ventilated area, such as a fume hood or an appropriately designed closed system in a pilot plant, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat or chemical-resistant suit.[13]
Q2: How do I choose the right materials of construction for my pilot plant reactor?
A2: Material compatibility is crucial. Hydrazine solutions can be corrosive to certain materials. Stainless steel (e.g., 316L) and glass-lined reactors are commonly used for handling hydrazine derivatives. It is essential to consult material compatibility charts and, if necessary, perform coupon testing with the specific reaction mixture to ensure the chosen materials will not degrade or catalyze unwanted side reactions.
Q3: What are the best analytical techniques for monitoring the progress of my reaction at the pilot plant scale?
A3: For real-time monitoring, in-situ probes such as FTIR or Raman spectroscopy are excellent choices as they provide continuous data without the need for sampling. For at-line or off-line analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are robust methods for quantifying the consumption of starting materials and the formation of the product and any impurities.
Q4: What is a "Chemistry Hazard Analysis" and should I perform one before scaling up?
A4: A Chemistry Hazard Analysis, often based on a Hazard and Operability (HAZOP) study, is a systematic review of the chemical reaction and process to identify potential hazards and operational issues.[14] It involves applying a series of "guide words" (e.g., no, more, less, as well as) to the process parameters to brainstorm potential deviations and their consequences.[14] Performing such an analysis with a multidisciplinary team (chemists, engineers, safety professionals) is highly recommended before any scale-up of a hazardous reaction.[15]
Q5: What should be included in an emergency shutdown procedure for a reaction involving this compound?
A5: An emergency shutdown procedure should be clear, concise, and well-documented. It should include:
-
Immediate cessation of all reactant feeds.
-
Activation of maximum cooling.
-
A clear plan for emergency quenching, including the quenching agent, the amount to be used, and the expected temperature change.
-
Procedures for depressurizing the reactor if necessary.
-
Contact information for emergency response personnel. This procedure should be reviewed and understood by all personnel involved in the pilot plant operation.[16]
Data Presentation & Experimental Protocols
Table 1: Key Process Parameters for Scale-Up Consideration
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Considerations) | Rationale |
| Reaction Scale | <1 g to 15 g substrate | >15 g to several kg substrate | Increased hazards and different equipment requirements.[16] |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with thermal fluid | Slower thermal response in larger vessels.[8] |
| Reagent Addition | Syringe pump, dropping funnel | Metering pumps, controlled addition loop | Precise control of addition rate is critical for managing exotherms.[11] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (various impeller designs) | Ensuring homogeneity is crucial for consistent reaction and heat transfer.[11] |
| Monitoring | TLC, intermittent sampling | In-process controls (e.g., FTIR, Raman), frequent HPLC/GC | Real-time data is essential for process control and safety. |
| Work-up | Separatory funnel, rotary evaporator | Reactor-based extractions, distillation | Procedures must be adapted for larger volumes and different equipment. |
Protocol: General Procedure for Reaction Calorimetry Study
-
System Calibration: Calibrate the reaction calorimeter using a known standard to ensure accurate heat flow measurements.
-
Charge Initial Reagent and Solvent: Charge the reactor with the initial reagent and solvent, matching the proposed pilot plant concentration.
-
Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.
-
Controlled Addition: Add the second reagent at a controlled rate that mimics the planned addition profile for the pilot plant.
-
Data Acquisition: Continuously record the reaction temperature, jacket temperature, and heat flow throughout the addition and for a sufficient period afterward to capture the entire exotherm.
-
Analysis: Analyze the data to determine the total heat of reaction, the heat of mixing, and the maximum rate of heat evolution. This information is critical for sizing the cooling system of the pilot plant reactor.[5]
Visualizations
Diagram 1: Decision Tree for Troubleshooting Exotherm
Caption: A decision-making workflow for responding to an unexpected exotherm.
Diagram 2: Key Parameters for Safe Scale-Up
Caption: Core components for a successful and safe reaction scale-up.
References
- 1. psvmkendra.com [psvmkendra.com]
- 2. Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. fauske.com [fauske.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. arxada.com [arxada.com]
- 14. researchgate.net [researchgate.net]
- 15. Common Problems in Pilot Plant and Laboratory Hazard Analysis | AIChE [publications.aiche.org]
- 16. ehs.stanford.edu [ehs.stanford.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Benzyl-1-methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 1-Benzyl-1-methylhydrazine, a compound of interest in synthetic chemistry and drug development. By drawing objective comparisons with structurally analogous compounds, this document aims to equip researchers with a robust framework for the identification and characterization of this and similar substituted hydrazines.
Predicted ¹H NMR Spectral Data for this compound
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the N-methyl protons, and the protons of the terminal amino group. The predicted chemical shifts (δ), multiplicities, and integration values are detailed below, with comparative data from analogous compounds to substantiate these predictions.
Table 1: Predicted ¹H NMR Data for this compound and Comparative Data
| Proton Environment | Predicted δ (ppm) for this compound | Multiplicity | Integration | Comparative δ (ppm) in Analogous Compounds |
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | 7.59 - 6.85 (in 1-Benzyl-1-phenylhydrazine HCl)[1], 7.23 - 6.80 (in 1-Methyl-1-phenylhydrazine)[2] |
| Benzylic (N-CH₂-Ph) | ~ 3.70 | Singlet | 2H | 4.62 (in 1-Benzyl-1-phenylhydrazine HCl)[1], ~4.38 (in N-benzylaniline)[3] |
| N-Methyl (N-CH₃) | ~ 2.50 | Singlet | 3H | 2.98 - 3.06 (in 1-Methyl-1-phenylhydrazine)[2], ~2.73 (in N-methylaniline)[4] |
| Amino (NH₂) | Variable (Broad) | Singlet | 2H | 3.56 - 3.59 (in 1-Methyl-1-phenylhydrazine)[2] |
The aromatic protons of the benzyl group are expected to resonate in the region of 7.20-7.40 ppm, consistent with the typical chemical shifts for monosubstituted benzene rings. The benzylic methylene protons, being adjacent to a nitrogen atom, will be deshielded and are predicted to appear as a singlet around 3.70 ppm. This prediction is supported by the chemical shift of the benzylic protons in N-benzylaniline, which appear at approximately 4.38 ppm[3]. The N-methyl protons are anticipated to produce a singlet at approximately 2.50 ppm, influenced by the adjacent nitrogen atom. For comparison, the N-methyl protons in N-methylaniline resonate around 2.73 ppm[4]. The protons of the terminal amino group (-NH₂) are expected to give a broad singlet with a variable chemical shift, a characteristic feature of exchangeable protons.
Predicted ¹³C NMR Spectral Data for this compound
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals. The predicted chemical shifts are based on the analysis of structurally similar molecules.
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Data
| Carbon Environment | Predicted δ (ppm) for this compound | Comparative δ (ppm) in Analogous Compounds |
| Quaternary Phenyl (C-ipso) | ~ 139 | 133.43 (in 1-Benzyl-1-phenylhydrazine HCl)[5] |
| Phenyl (C-ortho, C-meta, C-para) | 127 - 129 | 129.52, 129.43, 128.68 (in 1-Benzyl-1-phenylhydrazine HCl)[5] |
| Benzylic (N-CH₂-Ph) | ~ 60 | 61.29 (in 1-Benzyl-1-phenylhydrazine HCl)[5], 48.4 (in N-benzylaniline)[3] |
| N-Methyl (N-CH₃) | ~ 40 | Data not available for direct hydrazine analog, ~30.76 in N-methylaniline[6] |
The carbons of the phenyl ring are expected to resonate in the aromatic region (127-139 ppm). The benzylic carbon, attached to a nitrogen, is predicted to have a chemical shift of around 60 ppm. The N-methyl carbon is anticipated to appear at approximately 40 ppm.
Experimental Protocol for NMR Analysis
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the desired analysis, particularly for observing the -NH₂ protons which may exchange with deuterium in protic solvents.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
A spectral width of 0-220 ppm is generally sufficient.
-
-
2D NMR (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals and confirm the structure.
-
Visualization of Molecular Structure and NMR Environments
The following diagram illustrates the structure of this compound with labels for the unique proton and carbon environments, providing a visual aid for spectral interpretation.
Caption: Molecular structure of this compound with key proton groups highlighted.
Conclusion
This guide provides a detailed prediction and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, substantiated by experimental values from analogous compounds, offers a reliable reference for researchers in the fields of synthetic chemistry and drug development. The outlined experimental protocol serves as a practical guide for obtaining high-quality NMR data for this and related molecules. The application of these spectral interpretation principles will aid in the accurate structural elucidation and characterization of novel hydrazine derivatives.
References
- 1. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Benzyl-1-methylhydrazine
Introduction: The Analytical Imperative for 1-Benzyl-1-methylhydrazine
This compound (C8H12N2, M.W. 136.19 g/mol ) is a substituted hydrazine derivative with applications in chemical synthesis, including the manufacturing of pharmaceuticals and other specialty chemicals.[1][2] Given its structural alerts as a hydrazine, a class of compounds known for potential reactivity and biological activity, its accurate identification and quantification are paramount.[3] Trace-level analysis is often required to monitor its presence as a synthetic intermediate, impurity, or environmental contaminant.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound. We will explore the technical nuances of different approaches, from direct analysis to derivatization strategies, and compare them with alternative analytical techniques. Our focus is on providing researchers, scientists, and drug development professionals with the expert insights needed to select and implement the most appropriate analytical strategy for their specific objectives.
Core Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile, low-molecular-weight compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and often primary analytical choice. The technique offers excellent chromatographic separation and provides rich structural information through electron ionization (EI) fragmentation patterns.
The Rationale Behind GC-EI-MS
The choice of GC-EI-MS is grounded in its ability to provide a unique "fingerprint" for the analyte. Electron Ionization at a standard 70 eV imparts significant energy into the molecule, inducing reproducible fragmentation.[4] For this compound, the fragmentation is predictable and informative, driven by the cleavage of the weakest bonds and the formation of stable ions. The primary fragmentation pathways are alpha-cleavage relative to the nitrogen atoms and the facile loss of the benzyl group to form the highly stable benzyl cation.[5]
Predicted Electron Ionization Fragmentation Pathway
-
Molecular Ion (M•+) : The initial ionization event will produce a molecular ion at a mass-to-charge ratio (m/z) of 136.
-
Alpha-Cleavage : The most favorable fragmentation for aliphatic amines and hydrazines is cleavage of the C-C bond adjacent to the nitrogen.[5] In this case, cleavage of the benzyl C-N bond is highly probable, leading to the formation of the benzyl cation (C7H7+) at m/z 91 . This is often the base peak in the spectrum of benzyl-containing compounds due to its resonance stability.[6]
-
N-N Bond Cleavage : Cleavage of the weak N-N bond can also occur, though it may be less favorable than the formation of the benzyl cation.
-
Other Fragments : Loss of a methyl group (-CH3) from the molecular ion could yield a fragment at m/z 121.
Understanding this fragmentation is key to building a robust analytical method, particularly for developing a highly selective Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) assay.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard procedure for the qualitative and quantitative analysis of this compound in a relatively clean organic solvent matrix.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound standard in a suitable solvent like dichloromethane or methanol to create a 1 mg/mL stock solution.[7]
- Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
- Dilute unknown samples to fall within the calibration range.
- Expert Insight: Hydrazines can be reactive; therefore, samples should be analyzed promptly after preparation to avoid degradation.[8]
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 6890 or equivalent.[9]
- Injector: Split/splitless injector at 250 °C in splitless mode (1 µL injection volume).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Column: Agilent DB-5MS or equivalent (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[9] This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.
- Oven Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS System: Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[9]
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.[4]
- Quadrupole Temperature: 150 °C.[9]
- Acquisition Mode:
- Full Scan: For qualitative analysis and method development, scan from m/z 40 to 250.
- Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions: m/z 136 (Quantifier, M•+), m/z 91 (Qualifier, [C7H7]+), and m/z 121 (Qualifier, [M-CH3]+).
3. Data Analysis:
- Identify the this compound peak by its retention time and the presence of the characteristic ions.
- For quantification, construct a calibration curve by plotting the peak area of the quantifier ion (m/z 136) against the concentration of the standards.
- Determine the concentration of the unknown samples from the calibration curve. The qualifier ions must be present at the correct relative abundance to confirm identity.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Comparison of Mass Spectrometry Platforms
While GC-EI-MS is a robust starting point, other MS techniques offer distinct advantages depending on the analytical challenge, such as sample matrix complexity or the need for ultra-low detection limits.
| Technique | Ionization Principle | Key Advantages | Key Disadvantages | Best For... |
| GC-EI-MS | Gas-phase electron bombardment (hard ionization). | Excellent for structural elucidation via fragmentation; reproducible spectra for library matching; good for volatile compounds. | Molecular ion may be weak or absent for some labile compounds; requires analyte to be volatile and thermally stable.[7] | Unambiguous identification of impurities; structural confirmation; general quantification in simple matrices. |
| LC-ESI-MS/MS | Soft ionization in solution via electrospray. | High sensitivity (sub-ng/mL); ideal for complex matrices (e.g., plasma, wastewater); suitable for non-volatile compounds.[10][11] | Provides little fragmentation without MS/MS; this compound may require derivatization for good ionization efficiency.[12] | Trace-level quantification in biological or environmental samples; high-throughput screening. |
| LC-APCI-MS | Gas-phase chemical ionization at atmospheric pressure. | Broader applicability for less polar compounds than ESI; robust for routine analysis of low-to-medium polarity molecules; tolerant of higher flow rates.[7] | Generally less sensitive than ESI; can still cause some in-source fragmentation. | Analysis of samples where ESI fails; robust QC methods for moderately polar analytes. |
| GC-CI-MS | Gas-phase chemical ionization (soft ionization). | Produces a strong molecular ion or protonated molecule, confirming molecular weight. | Provides minimal structural information; reagent gas choice affects results. | Complementary technique to EI-MS for confirming the molecular weight of an unknown analyte. |
Comparison with Alternative Analytical Techniques
Mass spectrometry offers unparalleled specificity, but other detectors coupled to chromatography systems can be viable alternatives, particularly in quality control settings where the analyte is well-characterized.
| Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| GC-MS (SIM) | Chromatographic separation followed by mass-selective detection. | Highest specificity (confirms identity and quantity); high sensitivity. | Higher instrument cost and complexity. | Low ng/mL to pg/mL.[3][13] |
| GC-NPD | Nitrogen-Phosphorus Detector. | Highly selective for nitrogen-containing compounds; more sensitive than FID for target analytes.[8] | Not structurally specific; response can be variable. | Low ng/mL range. |
| HPLC-UV | Chromatographic separation with detection by UV absorbance. | Simple, robust, and cost-effective; widely available. | Low specificity (any co-eluting compound with a similar chromophore will interfere); lower sensitivity than MS. | High ng/mL to µg/mL range. |
| Spectrophotometry | Colorimetric reaction after derivatization. | Very low instrument cost; suitable for field testing. | Lowest specificity; prone to interference from matrix components; often requires derivatization.[14][15] | ~µg/L after derivatization.[15] |
Decision Guide for Method Selection
The optimal analytical method depends entirely on the research question. This decision tree provides a logical framework for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method.
Conclusion and Expert Recommendations
For the comprehensive analysis of this compound, GC-MS with electron ionization stands out as the most balanced and informative technique . It provides the definitive structural confirmation necessary for impurity identification and the robust quantification required for synthetic process monitoring. Its ability to generate reproducible mass spectra makes it invaluable for identifying unknown related substances.
However, when the analytical challenge shifts to trace-level quantification (parts-per-billion) in complex biological or environmental matrices, a derivatization strategy followed by LC-ESI-MS/MS is the superior choice . While requiring more intensive method development, the gains in sensitivity and selectivity for challenging samples are significant.[10][16]
Finally, for routine quality control in a manufacturing environment where the identity of the analyte is confirmed and the matrix is consistent, HPLC-UV or GC-NPD can serve as cost-effective and reliable alternatives . These methods are simpler to operate and maintain, providing the necessary precision for release testing, provided they have been properly validated against a more specific technique like mass spectrometry.
The selection of an analytical method is not a one-size-fits-all decision. By understanding the fundamental principles, advantages, and limitations of each technique presented in this guide, researchers and scientists can make informed choices that ensure data of the highest quality and integrity.
References
- 1. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Method [keikaventures.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 1-Benzyl-1-methylhydrazine for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the precise characterization of novel or precursor molecules is a cornerstone of innovation. 1-Benzyl-1-methylhydrazine, a substituted hydrazine, represents a key structural motif in the synthesis of various pharmaceutical agents, owing to the versatile reactivity of the hydrazine group.[1][2] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the infrared spectrum of this compound, benchmarked against structurally related alternatives to highlight its unique spectral signature.
The Structural Significance of this compound in Drug Discovery
Substituted hydrazines are pivotal building blocks in medicinal chemistry. Their derivatives have been investigated for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of both a benzyl group and a methyl group on the same nitrogen atom in this compound creates a unique steric and electronic environment that can influence its reactivity and the properties of its downstream products. Accurate and efficient characterization is therefore paramount.
Predicted Infrared Spectrum of this compound: A Detailed Analysis
The molecular structure of this compound is depicted below:
Caption: Molecular structure of this compound.
The expected key absorption bands are as follows:
-
N-H Stretching (Primary Amine): The -NH2 group will exhibit two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. For primary amines, these typically appear in the 3500-3300 cm⁻¹ region. Due to hydrogen bonding in a pure liquid sample, these bands would be expected to be somewhat broad.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are characteristically found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl (-CH3) and methylene (-CH2-) groups will appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). The presence of peaks on both sides of this 3000 cm⁻¹ dividing line is a strong indicator of a molecule containing both aromatic and saturated hydrocarbon components.
-
N-H Bending (Scissoring): Primary amines show a characteristic N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ region. This peak can sometimes be confused with C=C stretching if not carefully analyzed.
-
Aromatic C=C Stretching: The phenyl group will display a series of sharp, medium-to-weak absorptions in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the aromatic ring.
-
C-N Stretching: The stretching vibrations of the C-N bonds are expected in the fingerprint region, typically between 1250-1020 cm⁻¹ for aliphatic amines and 1335-1250 cm⁻¹ for aromatic amines. Given the mixed nature of the substitutions, a complex pattern can be anticipated in this region.
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can be diagnostic of the substitution pattern on the benzene ring (in this case, monosubstituted).
Comparative IR Spectral Analysis
To truly appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with the experimental spectra of simpler, related molecules: hydrazine, monomethylhydrazine, and benzylamine.
Hydrazine (N₂H₄)
As the parent compound, hydrazine provides the foundational spectrum of the N-N single bond and the primary amine groups. Its liquid-phase IR spectrum is characterized by very broad N-H stretching bands centered around 3300 cm⁻¹ due to extensive hydrogen bonding.[3][4] It also shows a prominent N-H bending (scissoring) mode around 1600 cm⁻¹ and N-H wagging modes at lower frequencies.[5]
Monomethylhydrazine (CH₃NHNH₂)
The addition of a single methyl group in monomethylhydrazine introduces aliphatic C-H stretching bands below 3000 cm⁻¹. The N-H stretching region remains complex, showing absorptions for both the primary (-NH₂) and secondary (>N-H) amine functionalities.[6][7] The presence of the methyl group also introduces C-N stretching vibrations.
Benzylamine (C₆H₅CH₂NH₂)
Benzylamine serves as an excellent comparison for the benzyl portion of our target molecule. Its spectrum clearly shows the aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches of the -CH₂- group below 3000 cm⁻¹.[8][9] As a primary amine, it exhibits the characteristic two N-H stretching bands (e.g., at approximately 3372 and 3303 cm⁻¹) and an N-H scissoring band around 1600 cm⁻¹.[8][10] Strong bands corresponding to the monosubstituted benzene ring are also prominent.
| Compound | Key Functional Groups | Predicted/Observed IR Absorption Bands (cm⁻¹) |
| This compound | -NH₂ (primary amine), C-N, Aromatic C-H, Aliphatic C-H, Aromatic C=C | Predicted: ~3400 & ~3300 (N-H stretch), >3000 (Aromatic C-H), <3000 (Aliphatic C-H), ~1620 (N-H bend), ~1600-1450 (Aromatic C=C), ~1260 (C-N) |
| Hydrazine | -NH₂ (primary amine), N-N | Observed: ~3300 (broad, N-H stretch), ~1600 (N-H bend)[3][4] |
| Monomethylhydrazine | -NH₂, >NH, Aliphatic C-H | Observed: N-H stretches, <3000 (Aliphatic C-H)[6][7] |
| Benzylamine | -NH₂ (primary amine), Aromatic C-H, Aliphatic C-H, Aromatic C=C | Observed: ~3372 & ~3303 (N-H stretch), >3000 (Aromatic C-H), <3000 (Aliphatic C-H), ~1600 (N-H bend), ~1605-1455 (Aromatic C=C)[8][9][10] |
Table 1: Comparative summary of key IR absorption bands.
The comparison highlights that the IR spectrum of this compound is expected to be a composite of the features seen in its analogues. The key distinguishing features will be the simultaneous presence of:
-
The two-band N-H stretch of a primary amine.
-
Both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.
-
A complex fingerprint region with contributions from C-N stretching and aromatic ring vibrations.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a generalized, yet robust, protocol for obtaining the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FT-IR) spectrometer.
Caption: Experimental workflow for FT-IR analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.
-
Background Spectrum:
-
Rationale: To account for absorptions from atmospheric water and carbon dioxide, as well as any intrinsic signals from the spectrometer optics.
-
Procedure: With the empty, clean Attenuated Total Reflectance (ATR) crystal in place, initiate a background scan according to the manufacturer's software instructions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: A liquid sample can be analyzed directly on an ATR accessory, which is a common and convenient method.
-
Procedure: Place a single, small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Rationale: This measures the absorption of infrared radiation by the sample.
-
Procedure: Initiate the sample scan. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction. The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning and Data Analysis:
-
Procedure: After data collection, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.
-
Conclusion: The Utility of IR Spectroscopy in Pharmaceutical Synthesis
The predicted infrared spectrum of this compound provides a clear and unique fingerprint, readily distinguishable from its simpler analogues like hydrazine, monomethylhydrazine, and benzylamine. The key identifiers are the concurrent presence of primary amine N-H stretches, both aromatic and aliphatic C-H stretches, and the characteristic aromatic ring vibrations. For scientists in drug development, FT-IR spectroscopy serves as an invaluable first-line analytical tool. It allows for rapid confirmation of the successful synthesis of this key precursor, verification of the integrity of its core functional groups, and a preliminary assessment of its purity before it is advanced to more complex stages of pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Infrared optical properties of solid monomethyl hydrazine, N2O4, and N2H4 at cryogenic temperatures [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzylamine(100-46-9) IR Spectrum [m.chemicalbook.com]
- 10. Benzylamine [webbook.nist.gov]
A Researcher's Guide to Synthetic Equivalents: Navigating Alternatives to 1-Benzyl-1-methylhydrazine
Introduction: The Utility and Challenge of 1-Benzyl-1-methylhydrazine
This compound is a disubstituted hydrazine reagent recognized for its role in constructing complex nitrogen-containing heterocycles.[1][2][3] Its primary application lies in the venerable Fischer indole synthesis, a powerful acid-catalyzed reaction that forges the indole ring system from an arylhydrazine and a carbonyl compound.[4][5] The indole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals, including antimigraine drugs of the triptan class.[4][6][7]
However, the utility of this compound, like many hydrazine derivatives, is shadowed by significant safety and handling concerns. Hydrazines as a class are known for their potential toxicity, with some being suspected carcinogens and requiring stringent handling protocols to avoid exposure.[8][9][10][11] This inherent risk profile has catalyzed a shift in modern synthetic strategy, compelling researchers to seek safer, more efficient, and environmentally benign alternatives.[12][13][14]
This guide provides a comparative analysis of viable alternatives to this compound. We will delve into structurally similar reagents that offer improved reaction kinetics, strategies that bypass the need to handle free hydrazines, and entirely different synthetic pathways that lead to the same valuable indole products. Each alternative will be evaluated based on performance, substrate scope, safety, and operational simplicity, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
Chapter 1: The Benchmark Reaction - Fischer Indole Synthesis
To appreciate the alternatives, one must first understand the benchmark. The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for creating the indole core.[4][5][7] The reaction proceeds by condensing an arylhydrazine, such as this compound, with an aldehyde or ketone to form a hydrazone. Under acidic conditions (using Brønsted or Lewis acids), this intermediate undergoes a cascade of transformations to yield the final indole product.[15][16]
The mechanism, elucidated by Robinson and Robinson, involves several key steps:
-
Hydrazone Formation: Reversible condensation of the hydrazine and carbonyl compound.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer (an 'ene-hydrazine').
-
[4][4]-Sigmatropic Rearrangement: This is the crucial, irreversible, bond-forming step, which is acid-catalyzed.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an amine (in the case of this compound, benzylmethylamine is eliminated) to form the stable, aromatic indole ring.[4][5][16]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3931-52-0 [chemicalbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Hydrazine Replacement | Fineamin SWISS Chemicals [fineamin.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Hydrazine [commonorganicchemistry.com]
- 11. beta.lakeland.edu [beta.lakeland.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. ijsred.com [ijsred.com]
- 14. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Purity Analysis of 1-Benzyl-1-methylhydrazine by High-Performance Liquid Chromatography
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. 1-Benzyl-1-methylhydrazine, also known as Mebanazine, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity can directly influence the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will also explore Gas Chromatography (GC) as a viable alternative, providing supporting experimental designs and validation insights.
The Criticality of Purity in this compound
Hydrazine derivatives are a class of compounds known for their reactivity and potential to form various impurities during synthesis and storage. For this compound, potential impurities can arise from starting materials, side reactions (e.g., oxidation, dimerization), or degradation. Given that some hydrazine-related compounds are classified as potential genotoxic impurities (GTIs), employing a highly sensitive and specific analytical method for purity determination is not just a matter of quality control, but a critical safety requirement.[1] A stability-indicating method, one that can resolve the main compound from its potential degradation products, is therefore essential.[2][3][4][5][6]
Primary Recommended Method: Stability-Indicating RP-HPLC-UV
A well-developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for the purity analysis of aromatic compounds like this compound. The rationale for this choice is based on the technique's high resolving power, sensitivity, and ability to separate compounds with a wide range of polarities.[7][8][9][10]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the most versatile and common choice for reversed-phase chromatography. Its non-polar nature provides excellent retention for the moderately non-polar this compound, allowing for effective separation from more polar or less polar impurities. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution, backpressure, and analysis time.[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is optimal for a stability-indicating method. This approach ensures the elution of a wide range of potential impurities with varying polarities.
-
Aqueous Phase (Mobile Phase A): A phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) at a slightly acidic to neutral pH (e.g., pH 3.0-7.0) is recommended. This helps to maintain a consistent ionization state of the basic hydrazine moiety, leading to sharp and symmetrical peaks.
-
Organic Phase (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can be an alternative or used in combination.[12][13]
-
Gradient Elution: Starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration allows for the elution of polar impurities first, followed by the main analyte, and then any non-polar impurities. This is crucial for resolving all potential degradation products generated during forced degradation studies.
-
-
Detection: this compound contains a benzene ring, which provides a UV chromophore. A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can perform peak purity analysis, which is a key component of a stability-indicating method. The detection wavelength should be set at the UV maximum of the analyte, likely around 254 nm, to ensure high sensitivity.
Experimental Protocol: Proposed RP-HPLC Method
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4, pH adjusted to 3.5 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Sample Preparation:
-
Accurately weigh about 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability parameters. A typical system suitability solution would contain the main analyte and a known impurity or a degradation product.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between the main peak and the closest eluting peak |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections |
Forced Degradation Studies
To validate the stability-indicating nature of the proposed HPLC method, forced degradation studies must be performed.[2][3][4][6] The goal is to achieve 5-20% degradation of the active substance.[14]
Stress Conditions:
| Condition | Reagent/Parameter |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Sample exposed to UV light (254 nm) and visible light |
After exposure to these stress conditions, the samples are prepared as described above and analyzed by the proposed HPLC method. The chromatograms should demonstrate that the degradation products are well-resolved from the parent peak of this compound.
Alternative Method: Gas Chromatography (GC) with Derivatization
Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds.[15] Direct analysis of this compound by GC can be challenging due to its polarity and potential for on-column degradation. Therefore, a derivatization step is highly recommended to improve its volatility and thermal stability.[16][17][18]
Rationale for Derivatization
Derivatization converts the polar N-H groups of the hydrazine moiety into less polar, more stable functional groups. A common and effective approach is the reaction with a ketone, such as acetone, to form a hydrazone.[16][18][19][20] This derivative is more volatile and exhibits better chromatographic behavior.
Experimental Protocol: Proposed GC-MS Method
Derivatization Step:
-
Accurately weigh about 10 mg of this compound into a headspace vial.
-
Add 1 mL of acetone. Acetone serves as both the solvent and the derivatizing agent.[19]
-
Seal the vial and heat at 60 °C for 15 minutes to ensure complete derivatization to the corresponding acetone hydrazone.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Headspace or Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Parameters | Ionization Mode: Electron Ionization (EI) at 70 eV; Scan Range: 40-400 amu |
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific requirements of the analysis, such as the need for a stability-indicating method, the nature of expected impurities, and available instrumentation.
| Feature | HPLC-UV | GC-MS |
| Specificity | Excellent, especially for stability-indicating assays. | Good, but potential for co-elution if derivatization is not complete or produces side products. |
| Sensitivity | Good, can reach low ppm levels. | Excellent with MS detection, often superior for trace analysis.[7] |
| Sample Preparation | Simple dissolution and filtration. | Requires a derivatization step.[16][17] |
| Applicability | Broad applicability to a wide range of polar and non-polar compounds. | Limited to volatile and thermally stable compounds (or their derivatives).[15] |
| Impurity Profiling | Ideal for comprehensive impurity and degradation product profiling. | Good for volatile impurities, but may not be suitable for non-volatile degradation products. |
| Instrumentation | Widely available in pharmaceutical labs. | Also common, but headspace and MS capabilities may be required for optimal performance. |
Method Validation: A Trustworthy and Self-Validating System
Both the proposed HPLC and GC methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[21] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.[9][15][22][23][24][25]
Key Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity of the main peak should pass. Resolution > 2 between adjacent peaks. |
| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte. | Typically 80-120% of the test concentration for assay. |
| Accuracy | Closeness of the test results to the true value. | Recovery of 98.0-102.0% for spiked samples.[9] |
| Precision | Repeatability and intermediate precision. | RSD ≤ 2.0% for replicate preparations.[25] |
| LOD/LOQ | Limit of Detection and Limit of Quantitation. | S/N ratio of 3:1 for LOD and 10:1 for LOQ.[22][25] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria should be met under varied conditions (e.g., ±10% flow rate, ±5°C column temp).[25] |
Conclusion
For the comprehensive purity analysis of this compound, a stability-indicating RP-HPLC-UV method is the superior choice. Its ability to directly analyze the compound and effectively separate it from a wide range of potential impurities and degradation products makes it a robust and reliable tool for quality control and regulatory submissions. While GC-MS with derivatization offers excellent sensitivity for trace-level volatile impurities, the additional sample preparation step and its limitations with non-volatile compounds make it a secondary, albeit valuable, alternative. The ultimate selection of the analytical method should be based on a thorough risk assessment of potential impurities and the specific analytical requirements of the project. Both methods, when properly validated, can provide the necessary data to ensure the quality and safety of this compound for its intended use.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. biomedres.us [biomedres.us]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. tsijournals.com [tsijournals.com]
- 12. public.pensoft.net [public.pensoft.net]
- 13. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sielc.com [sielc.com]
- 20. researchgate.net [researchgate.net]
- 21. journalbji.com [journalbji.com]
- 22. welch-us.com [welch-us.com]
- 23. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 24. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mastelf.com [mastelf.com]
A Comparative Guide to the Reaction Products of 1-Benzyl-1-methylhydrazine for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, 1-benzyl-1-methylhydrazine stands as a versatile and reactive building block. Its unique structural motif, featuring a benzyl group and a methyl group on the same nitrogen atom of the hydrazine moiety, imparts distinct reactivity profiles that are of significant interest in the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth characterization of the primary reaction products of this compound, offering a comparative analysis with alternative synthetic strategies. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a disubstituted hydrazine that participates in a variety of chemical transformations, primarily leveraging the nucleophilicity of the terminal nitrogen atom. The presence of both a benzyl and a methyl group on the adjacent nitrogen influences the steric and electronic environment of the reactive center, leading to specific outcomes in common reactions such as condensation, cyclization, and oxidation. Understanding these nuances is paramount for the strategic design of synthetic routes.
Condensation Reactions: The Formation of Hydrazones
The reaction of this compound with aldehydes and ketones readily affords the corresponding 1-benzyl-1-methylhydrazones. This condensation reaction is a cornerstone of hydrazine chemistry and serves as a crucial step in multi-step synthetic sequences.
Mechanism of Hydrazone Formation
The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, typically under acidic catalysis, to yield the stable hydrazone product.
Caption: General workflow for hydrazone formation.
Experimental Protocol: Synthesis of Acetone 1-Benzyl-1-methylhydrazone
A solution of this compound (1.36 g, 10 mmol) in ethanol (20 mL) is treated with acetone (0.70 g, 12 mmol) and a catalytic amount of acetic acid (2 drops). The mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the resulting oil is purified by vacuum distillation to afford the pure hydrazone.
Comparative Performance with Alternative Hydrazines
The reactivity of this compound in condensation reactions can be compared to other commonly used hydrazines. The steric hindrance imparted by the benzyl and methyl groups can influence the reaction rate.
| Hydrazine | Carbonyl Compound | Product | Yield (%) | Reference |
| This compound | Acetone | Acetone 1-benzyl-1-methylhydrazone | ~90% (estimated) | General Hydrazone Synthesis |
| Phenylhydrazine | Acetone | Acetone phenylhydrazone | High | [General Organic Chemistry Textbooks] |
| Methylhydrazine | Acetone | Acetone methylhydrazone | >95% | [1] |
Cyclization Reactions: The Fischer Indole Synthesis
A pivotal application of this compound is in the Fischer indole synthesis, a powerful method for the construction of the indole nucleus. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. When this compound is used, the resulting hydrazone is not an arylhydrazone in the traditional sense for this reaction. A more relevant substrate for a Fischer-type indole synthesis would be an N-aryl-N'-benzyl-N'-methylhydrazine. However, for the purpose of demonstrating the utility of the benzyl-methyl-hydrazinyl moiety in forming indole precursors, we will consider the cyclization of a phenylhydrazone bearing these substituents.
Mechanism of the Fischer Indole Synthesis
The reaction mechanism is initiated by the acid-catalyzed tautomerization of the hydrazone to an enehydrazine, followed by a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.
Caption: Key steps in the Fischer indole synthesis.
Performance in Indole Synthesis and Comparison with Alternatives
The Fischer indole synthesis is a robust method, and the choice of hydrazine can influence the yield and reaction conditions.
| Indole Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | N-Benzyl-N-methylphenylhydrazone of cyclohexanone | 9-Benzyl-8-methyl-1,2,3,4-tetrahydrocarbazole | Good (qualitative) | [3] |
| Bischler-Möhlau Indole Synthesis | α-Bromoacetophenone, Aniline | 2-Phenylindole | Variable, often moderate | [4] |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | 2,3-Diphenylindole | Good to excellent | [5] |
The Fischer indole synthesis using N-substituted hydrazines like the conceptual N-benzyl-N-methylphenylhydrazine is a viable route to N-substituted indoles. The Bischler-Möhlau and Larock indole syntheses represent powerful alternatives that do not rely on a pre-formed hydrazone, offering different substrate scopes and reaction conditions. The Larock synthesis, in particular, is highly versatile for preparing polysubstituted indoles.
Oxidation Reactions
The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of the benzylic protons makes this position susceptible to oxidation.
Oxidation with Lead Tetraacetate
Lead tetraacetate is a known oxidant for hydrazine derivatives. The oxidation of benzyl-substituted hydrazines can result in the formation of azo compounds or products arising from oxidative cleavage.
Oxidation with Potassium Permanganate
Potassium permanganate (KMnO₄) is a strong oxidizing agent that can oxidize the benzylic position of this compound to a carboxylic acid.[6]
Expected Oxidation Products
| Oxidizing Agent | Expected Major Product(s) | Comments |
| Lead Tetraacetate | Azo compounds, cleavage products | Product distribution is sensitive to reaction conditions. |
| Potassium Permanganate (KMnO₄) | Benzoic acid | Harsh conditions can lead to cleavage of the N-N bond. |
Characterization of Reaction Products
The unambiguous identification of the reaction products of this compound is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The benzylic protons (CH₂) typically appear as a singlet in the range of 4.0-5.0 ppm. The methyl protons (CH₃) also present as a singlet, usually between 2.5 and 3.5 ppm. Aromatic protons of the benzyl group will be observed in the 7.0-7.5 ppm region. In hydrazones, the imine proton (CH=N) will give a characteristic signal.
-
¹³C NMR: The benzylic carbon (CH₂) signal is expected around 50-60 ppm, while the methyl carbon (CH₃) appears at approximately 30-40 ppm. The imine carbon (C=N) in hydrazones resonates in the 140-160 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the reaction products and can provide structural information through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) are commonly employed techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The C=N stretch of a hydrazone is typically observed in the 1600-1650 cm⁻¹ region. The absence of a C=O stretch (around 1700 cm⁻¹) from the starting aldehyde or ketone is a key indicator of a complete condensation reaction.
Conclusion
This compound is a valuable reagent in organic synthesis, offering access to a range of important molecular scaffolds. Its condensation reactions provide a reliable route to hydrazones, which can serve as intermediates for more complex structures. While the direct application in a classical Fischer indole synthesis is limited by its structure, its derivatives are suitable precursors for N-substituted indoles. The oxidation of this compound can lead to various products, with the outcome being highly dependent on the chosen oxidant.
For researchers and drug development professionals, the choice between using this compound and its alternatives will depend on the specific synthetic target, desired substitution patterns, and the required reaction conditions. The comparative data and experimental insights provided in this guide aim to facilitate a more strategic and efficient approach to the synthesis of novel chemical entities.
References
A Senior Application Scientist's Guide to QSAR Studies of Benzylhydrazine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Quantitative Structure-Activity Relationship (QSAR) studies on benzylhydrazine derivatives. We will explore their diverse biological activities, focusing on anticancer, antimicrobial, and anticonvulsant properties. This document is designed to be a practical resource, offering not only a comparative analysis of various QSAR models but also detailed experimental protocols and the rationale behind methodological choices.
Introduction: The Significance of Benzylhydrazine Derivatives and the Predictive Power of QSAR
Benzylhydrazine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The inherent reactivity of the hydrazine moiety, coupled with the structural diversity achievable through substitution on the benzyl ring, has made this class of compounds a fertile ground for the discovery of novel therapeutic agents.[1] Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are particularly noteworthy for their broad pharmacological potential, including anticonvulsant, antimicrobial, and anti-inflammatory effects.[1][2][3]
Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in modern drug discovery.[4] By correlating the physicochemical properties of molecules with their biological activities, QSAR models enable the prediction of the potency of novel compounds, thereby guiding lead optimization and reducing the need for extensive, resource-intensive synthesis and screening.[5][6] This guide will delve into the application of QSAR in understanding and predicting the therapeutic potential of benzylhydrazine derivatives.
Comparative Analysis of QSAR Models for Benzylhydrazine Derivatives
This section critically examines and compares various QSAR models developed for benzylhydrazine and related hydrazone derivatives across different therapeutic areas. The performance of these models is evaluated based on their statistical significance and predictive power.
Anticancer Activity
Recent studies have highlighted the potential of benzylhydrazine derivatives as anticancer agents.[7] QSAR studies in this area aim to elucidate the structural requirements for cytotoxicity against various cancer cell lines.
A notable QSAR study on a series of (E)-N'-benzylidene hydrazides as c-Met inhibitors provides valuable insights. The most potent compound identified in this study exhibited an IC50 of 0.37 nM against the c-Met kinase.[8] While a specific QSAR equation was not detailed in the abstract, the study underscores the potential of this scaffold for potent and selective kinase inhibition.
Table 1: Comparison of QSAR Models for Anticancer Benzylhydrazine Derivatives
| QSAR Model Reference | Biological Target/Cell Line | Key Molecular Descriptors | Statistical Parameters | Key Findings & Insights |
| Liang J, et al. (2020)[8] | c-Met kinase | Not specified in abstract | IC50 = 0.37 nM (most potent compound) | Fragment-based virtual screening identified potent (E)-N'-benzylidene hydrazide inhibitors of c-Met. |
| Eldehna WM, et al. (2015)[7] | MCF-7 (breast cancer), A-549 (lung cancer) | Not specified in abstract | IC50 = 2.93 µM (most potent compound against MCF-7) | 1-benzyl-5-bromoindolin-2-one scaffold with a hydrazone linker showed promising anti-proliferative activity. |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzylhydrazine derivatives have shown promise in this arena.
A study on benzylidene hydrazides revealed that compounds with chloro and nitro substituents were the most active against a panel of bacteria and fungi.[9] A multi-target QSAR (mt-QSAR) model was found to be more effective than single-target models in describing the antimicrobial activity. The key descriptors identified were topological parameters, specifically the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3).[9]
Table 2: Comparison of QSAR Models for Antimicrobial Benzylhydrazine Derivatives
| QSAR Model Reference | Target Organisms | Key Molecular Descriptors | Statistical Parameters | Key Findings & Insights |
| Narasimhan B, et al. (2010)[9] | S. aureus, E. coli, B. subtilis, Fungi | 2χ (second order molecular connectivity index), κα3 (third order Kier's alpha shape index) | mt-QSAR model was superior to one-target models. | Topological parameters are crucial for describing the antimicrobial activity of benzylidene hydrazides. Chloro and nitro substituents enhance activity. |
Anticonvulsant Activity
Hydrazone derivatives are a well-established class of anticonvulsant agents.[2][3][10] QSAR studies have been instrumental in identifying the key structural features required for their activity, which is often mediated through interaction with voltage-gated sodium channels or modulation of GABAergic neurotransmission.[11][12]
While specific QSAR models for benzylhydrazine derivatives as anticonvulsants are not prominently detailed in the immediate literature, numerous studies on broader classes of hydrazones provide valuable predictive models. A review of QSAR models for anticonvulsant compounds highlights the importance of descriptors related to molecular shape, electronic properties, and lipophilicity. For instance, a study on enaminones, which share some structural similarities with hydrazones, identified a correlation between their anticonvulsant activity and their ability to interact with the sodium channel.[11]
Table 3: Comparison of QSAR Models for Anticonvulsant Hydrazone Derivatives
| QSAR Model Reference | Seizure Model | Key Molecular Descriptors | Statistical Parameters | Key Findings & Insights |
| Darias V, et al. (1995)[2] | Maximal Electroshock (MES) test | Interplanar angle (θ) between the aryl ring and the azomethine group | Not specified in abstract | The spatial arrangement of the aromatic ring relative to the hydrazone linkage is critical for anticonvulsant activity. |
| Shindikar AV, et al. (2006)[13] | MES test | Pharmacophore-based design | ED50 of 8.0 mg/kg for the most potent compound | N-substituted 2-anilinophenylacetamides designed using pharmacophore modeling showed potent activity in the MES test. |
| Clark CR, et al. (1995)[14] | MES test | Heteroatom substitution at the C(3) position | ED50 of 4.5 mg/kg for the (R)-stereoisomer of the most potent compound | The presence of a small, substituted heteroatom moiety at a specific position enhances anticonvulsant activity. |
Experimental Protocols
The reliability of any QSAR model is fundamentally dependent on the quality of the input biological data. This section provides standardized, step-by-step methodologies for the synthesis of benzylhydrazine derivatives and their evaluation in key biological assays.
Synthesis of Benzylhydrazine Derivatives (General Procedure)
The synthesis of benzylhydrazine derivatives can be achieved through several routes. A common and efficient method involves the oxidative amination of benzylic C-H bonds.[9] Another straightforward approach is the reaction of a substituted benzaldehyde with hydrazine hydrate.[8]
Protocol 1: Synthesis of (E)-N'-Benzylidene Hydrazides [8]
-
Reaction Setup: To a solution of the desired substituted benzaldehyde (1 equivalent) in water, add 80% hydrazine hydrate (5 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solid product is filtered and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity Screening
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[15]
Protocol 2: MTT Assay for Cytotoxicity [15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzylhydrazine derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]
Protocol 3: Broth Microdilution for MIC Determination [17]
-
Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Anticonvulsant Screening
The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test are the two most widely used preclinical models for identifying potential anticonvulsant drugs.[19][20][21]
Protocol 4: Maximal Electroshock (MES) Test in Mice [21]
-
Animal Preparation: Use adult male mice, allowing them to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should also be included.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus through corneal or ear electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Visualization of Key Concepts and Workflows
To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.
General QSAR Workflow
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of predictive QSAR models to database mining: identification and experimental validation of novel anticonvulsant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. woah.org [woah.org]
- 9. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rfppl.co.in [rfppl.co.in]
- 11. QSAR of the anticonvulsant enaminones; molecular modeling aspects and other assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 21. mdpi.com [mdpi.com]
Comparing the reactivity of 1-Benzyl-1-methylhydrazine with its isomers
An In-Depth Comparative Guide to the Reactivity of 1-Benzyl-1-methylhydrazine and Its Isomers
Executive Summary
For researchers engaged in the synthesis of complex nitrogen-containing molecules, particularly in pharmaceutical and materials science, a nuanced understanding of reagent reactivity is paramount. Hydrazine derivatives offer a rich landscape of chemical possibilities, yet their utility is dictated by the substitution pattern on the nitrogen atoms.[1] This guide provides a detailed comparative analysis of the reactivity of this compound (an asymmetrical, 1,1-disubstituted hydrazine) and its key structural isomer, 1-benzyl-2-methylhydrazine (a 1,2-disubstituted hydrazine). We will dissect the fundamental electronic and steric factors that govern their behavior and provide experimental context for their differential reactivity in common organic transformations, including alkylation, acylation, condensation, and oxidation.
Structural and Electronic Profiles of Benzylmethylhydrazine Isomers
The reactivity of a hydrazine is fundamentally controlled by the accessibility and nucleophilicity of the nitrogen lone pairs. The placement of benzyl and methyl groups creates two distinct electronic and steric environments in the primary isomers.
-
This compound (asymmetrical): In this isomer, the N-1 nitrogen is trisubstituted (bound to two carbons and one nitrogen), rendering it sterically hindered and less basic. The terminal N-2 nitrogen, existing as a primary amine-like -NH₂ group, is sterically accessible and serves as the primary center for nucleophilic attack.
-
1-Benzyl-2-methylhydrazine (symmetrical): Here, both nitrogen atoms are disubstituted (secondary amine-like), each bearing a hydrogen atom. Both N-1 (attached to the benzyl group) and N-2 (attached to the methyl group) are potential nucleophilic sites. Their relative reactivity is a subtle interplay of steric bulk (benzyl vs. methyl) and electronic effects.
Caption: Structural comparison highlighting the reactive nitrogen centers.
Governing Principles of Reactivity
Electronic Effects
The nucleophilicity of hydrazine derivatives is influenced by the substituents on the nitrogen atoms.[2][3]
-
Inductive Effects: The methyl group is weakly electron-donating, slightly increasing the electron density and basicity of the nitrogen it is attached to.
-
Steric and Electronic Duality of the Benzyl Group: The benzyl group is sterically bulky. Electronically, the phenyl ring can be weakly electron-withdrawing via induction, but the overall effect is complex and highly dependent on the reaction's transition state.
-
The α-Effect: Hydrazines are often considered "alpha-effect" nucleophiles, exhibiting higher reactivity than predicted by their Brønsted basicity alone. However, studies have shown that for many reactions, this effect is less significant than steric and electronic factors, and the reactivity of hydrazines can be comparable to amines of similar basicity.[3]
In This compound , the terminal NH₂ group is the more basic and nucleophilic center, as the N-1 lone pair is sterically encumbered. In 1-benzyl-2-methylhydrazine , the N-2 nitrogen (attached to the methyl group) is generally considered the more nucleophilic site due to the stronger electron-donating nature of the methyl group compared to the benzyl group.
Steric Hindrance
Steric hindrance is arguably the most dominant factor differentiating the reactivity of these isomers.
-
In the 1,1-isomer , the N-1 position is severely crowded by both a benzyl and a methyl group, making it extremely difficult for an electrophile to approach. This effectively channels all reactivity to the exposed terminal NH₂ group.
-
In the 1,2-isomer , both nitrogens are sterically shielded to some degree. The N-1 is hindered by the larger benzyl group, while the N-2 is hindered by the smaller methyl group. This leads to a preference for reactions at the less-hindered N-2 position, although reactions at N-1 are still possible, especially with smaller electrophiles.[4]
Comparative Reactivity in Key Transformations
The interplay of electronic and steric factors leads to distinct outcomes in common synthetic reactions.
| Reaction Type | This compound (1,1-isomer) | 1-Benzyl-2-methylhydrazine (1,2-isomer) | Rationale |
| Alkylation | Regioselective alkylation occurs exclusively on the terminal N-2 (NH₂) nitrogen.[5][6] | Alkylation preferentially occurs on the N-2 (methyl-bearing) nitrogen, which is more nucleophilic and less sterically hindered than N-1. | Steric hindrance at N-1 of the 1,1-isomer is prohibitive. In the 1,2-isomer, N-2 is the more favorable site electronically and sterically. |
| Acylation | Regioselective acylation occurs exclusively on the terminal N-2 (NH₂) nitrogen.[7] | Acylation strongly prefers the N-2 (methyl-bearing) nitrogen. | Similar to alkylation, the reaction is driven by the accessibility and higher nucleophilicity of the target nitrogen. |
| Condensation | Readily forms stable hydrazones with aldehydes and ketones via the terminal NH₂ group.[8] | Can form hydrazones, but the reaction may be slower or require catalysis. The reaction occurs at one of the two N-H sites. | The primary amine-like NH₂ of the 1,1-isomer is highly reactive towards carbonyls, following the established mechanism for hydrazone formation.[9][10] |
| Oxidation | Oxidation can lead to complex mixtures, potentially involving cleavage of the N-N bond or formation of tetrazene intermediates. | Oxidation with agents like lead tetra-acetate can lead to oxidative debenzylation or other rearrangements depending on conditions.[11] | The substitution pattern heavily influences the stability of radical intermediates formed during oxidation, leading to different product distributions.[12] |
Experimental Protocol: Comparative Hydrazone Formation
To provide a practical demonstration of the differential reactivity, this protocol outlines a comparative experiment for the formation of a hydrazone from each isomer with a model electrophile, 4-chlorobenzaldehyde. This protocol is designed as a self-validating system where product formation can be easily monitored and characterized.
Objective
To compare the rate and outcome of the condensation reaction of this compound and 1-benzyl-2-methylhydrazine with 4-chlorobenzaldehyde.
Materials & Equipment
-
This compound
-
1-Benzyl-2-methylhydrazine
-
4-Chlorobenzaldehyde
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (catalyst)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
NMR spectrometer
Experimental Workflow Diagram
Caption: Workflow for comparing the reactivity of hydrazine isomers.
Step-by-Step Procedure
-
Reaction Setup: Prepare two separate round-bottom flasks.
-
Flask A: Add this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) to 10 mL of methanol.
-
Flask B: Add 1-benzyl-2-methylhydrazine (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) to 10 mL of methanol.
-
-
Initiation: Add one drop of glacial acetic acid to each flask and begin stirring at room temperature.
-
Monitoring: At t=0, 15, and 30 minutes, take an aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate in 3:1 hexanes:ethyl acetate and visualize under UV light.
-
Expected Observation: The reaction in Flask A is expected to proceed much faster, showing rapid consumption of starting materials and formation of a new, less polar product spot (the hydrazone). The reaction in Flask B may show slower conversion.
-
-
Work-up: After 1 hour (or when TLC indicates completion), add 20 mL of water to each flask to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Obtain the mass and an ¹H NMR spectrum of each product.
-
Causality Check: The NMR of the product from Flask A will show characteristic peaks for the newly formed imine proton (CH =N) and will lack the signal for the NH₂ protons of the starting material. The product from Flask B will also show an imine proton but will retain one N-H signal.
-
Summary and Synthetic Implications
The choice between this compound and its 1,2-isomer is dictated entirely by the desired synthetic outcome.
-
This compound is an ideal reagent when a synthetic design requires a nucleophilic primary amine (-NH₂) functionality attached to a sterically-protected tertiary nitrogen. It acts as a reliable precursor for forming hydrazones and for regioselective N-alkylation or N-acylation at the terminal nitrogen.
-
1-Benzyl-2-methylhydrazine offers two reactive N-H sites, presenting both opportunities and challenges. While it allows for the potential of sequential or differential functionalization, reactions must be carefully controlled to manage regioselectivity. Its primary utility lies in syntheses where the final structure requires substitution on two adjacent nitrogen atoms within a framework.
This guide underscores the critical importance of isomeric structure in dictating chemical reactivity. For drug development professionals and synthetic chemists, a thorough appreciation of these steric and electronic nuances is essential for predictable and efficient molecular construction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
- 11. Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Benzyl-1-methylhydrazine Quantification
Introduction: The Analytical Imperative for 1-Benzyl-1-methylhydrazine
This compound is a hydrazine derivative that can emerge as a process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Due to its structural alerts, it is often classified as a potential genotoxic impurity (GTI). Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over GTIs in drug substances, often requiring quantification at parts-per-million (ppm) levels relative to the API.[1][2]
This necessity for trace-level quantification places significant demands on the analytical methodology. The chosen method must not only be sensitive but also highly selective and robust to ensure that the data generated is reliable and defensible. This guide provides an in-depth comparison of common analytical techniques for this purpose and outlines the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).[3][4][5][6]
The core challenge in analyzing this compound lies in its physicochemical properties. Like many small hydrazines, it lacks a strong native chromophore, rendering direct UV detection insensitive.[7] Furthermore, its polarity can lead to poor retention in reversed-phase chromatography, and its reactivity can pose stability challenges. Consequently, a common and effective strategy is chemical derivatization, which addresses these limitations by introducing a functional group that enhances detectability and improves chromatographic behavior.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the required sensitivity, the complexity of the sample matrix (the API and other excipients), and the available instrumentation. We will compare three primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Foundational Role of Derivatization
For all three techniques, derivatization is the pivotal first step. The goal is to convert the non-absorbing, polar this compound into a stable, less polar derivative with a strong chromophore (for HPLC-UV) or one that is volatile and thermally stable (for GC-MS) and ionizes efficiently (for LC-MS/MS).
A common derivatization reaction is the condensation with an aldehyde, such as benzaldehyde or p-tolualdehyde, to form a stable hydrazone.[8][9] This reaction is typically rapid and quantitative.
References
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
A Senior Application Scientist's Guide to Isomeric Purity: 1-Benzyl-1-methylhydrazine vs. 1-Benzyl-2-methylhydrazine
For researchers, scientists, and drug development professionals, the precise molecular architecture of a chemical entity is paramount. The distinction between isomers, molecules with identical chemical formulas but different structural arrangements, can profoundly impact biological activity, toxicity, and overall therapeutic efficacy. This guide provides an in-depth technical comparison of the isomeric purity of 1-benzyl-1-methylhydrazine and 1-benzyl-2-methylhydrazine, offering field-proven insights and detailed experimental protocols for their differentiation and quantification.
The Critical Importance of Isomeric Purity in Hydrazine Derivatives
This compound and 1-benzyl-2-methylhydrazine are structural isomers with the molecular formula C₈H₁₂N₂. Their utility in pharmaceutical synthesis and other chemical applications necessitates stringent control over isomeric purity. The position of the methyl group on the hydrazine moiety dictates the molecule's reactivity, steric hindrance, and potential metabolic pathways. Consequently, the presence of one isomer as an impurity in a sample of the other can lead to unforeseen side reactions, altered pharmacological profiles, and potential safety concerns.
This guide will explore the synthesis of both isomers and detail the analytical methodologies crucial for establishing their isomeric purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Synthesis of Isomeric Benzyl-Methylhydrazines
The synthesis of these isomers typically involves the alkylation of a hydrazine derivative. The choice of starting materials and reaction conditions is critical to selectively produce the desired isomer.
Synthesis of this compound
This isomer is synthesized by the benzylation of methylhydrazine. A common method involves the reaction of methylhydrazine with a benzyl halide, such as benzyl bromide or benzyl chloride.[1]
Protocol for Synthesis of this compound:
-
In a round-bottom flask, dissolve methylhydrazine in a suitable solvent like ethanol.
-
Slowly add benzyl bromide to the solution at room temperature with constant stirring.
-
The reaction mixture is then refluxed for several hours to ensure complete reaction.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., diethyl ether) and an aqueous basic solution (e.g., sodium hydroxide) to neutralize the hydrobromide salt formed and extract the free base.
-
The organic layer is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by vacuum distillation.
Synthesis of 1-Benzyl-2-methylhydrazine
The synthesis of 1-benzyl-2-methylhydrazine can be approached by the methylation of benzylhydrazine. Benzylhydrazine itself can be synthesized from the reaction of benzyl chloride with hydrazine hydrate.[2]
Protocol for Synthesis of 1-Benzyl-2-methylhydrazine:
-
Prepare benzylhydrazine by reacting benzyl chloride with an excess of hydrazine hydrate.
-
Dissolve the purified benzylhydrazine in a suitable solvent.
-
Treat the solution with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction.
-
The reaction is stirred at room temperature or gently heated to drive it to completion.
-
Work-up involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and solvent evaporation.
-
The crude product is then purified, typically by vacuum distillation, to yield 1-benzyl-2-methylhydrazine.
The following diagram illustrates the synthetic pathways for both isomers.
Caption: Synthetic routes to this compound and 1-benzyl-2-methylhydrazine.
Analytical Methodologies for Isomeric Purity Assessment
The structural similarity of this compound and 1-benzyl-2-methylhydrazine presents a challenge for their separation and quantification. The following analytical techniques are indispensable for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For hydrazine derivatives, derivatization is often employed to improve their chromatographic behavior and to generate characteristic mass spectra.[3][4][5]
Derivatization: A common approach is to react the hydrazine isomers with a carbonyl compound, such as acetone, to form the corresponding hydrazones.[3][5][6] This derivatization step increases the volatility and thermal stability of the analytes, leading to better peak shapes and enhanced sensitivity.
Expected Chromatographic Separation: Due to the difference in the substitution pattern on the nitrogen atoms, the resulting hydrazone derivatives of the two isomers will have slightly different polarities and boiling points. This should allow for their separation on a standard non-polar or medium-polarity GC column (e.g., DB-5ms or equivalent). It is anticipated that the hydrazone of 1-benzyl-2-methylhydrazine, being a secondary amine derivative, may elute slightly earlier than the hydrazone of this compound, which is a tertiary amine derivative, although this can be column and method dependent.
Mass Spectral Fragmentation: The mass spectra of the two isomeric hydrazones will exhibit distinct fragmentation patterns, which is the key to their unambiguous identification.
-
This compound derivative: The molecular ion peak will be observed. A prominent fragment will likely be the tropylium ion at m/z 91, resulting from the cleavage of the C-N bond and rearrangement of the benzyl group. Another significant fragment would correspond to the loss of the methyl group.
-
1-Benzyl-2-methylhydrazine derivative: The molecular ion peak will also be present. The fragmentation pattern is expected to differ, with a characteristic fragmentation involving the N-N bond cleavage. The tropylium ion at m/z 91 will also be a major fragment.
Table 1: Predicted GC-MS Data for Derivatized Isomers
| Isomer | Derivatizing Agent | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Acetone | Later Eluting | Molecular Ion, 91 (Tropylium), [M-15]⁺ |
| 1-Benzyl-2-methylhydrazine | Acetone | Earlier Eluting | Molecular Ion, 91 (Tropylium), Fragments from N-N cleavage |
Experimental Protocol for GC-MS Analysis:
-
Derivatization: To 1 mg of the hydrazine sample, add 1 mL of acetone and a catalytic amount of acetic acid. Vortex for 1 minute and let it stand for 10 minutes at room temperature.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
The following diagram outlines the GC-MS workflow for isomeric purity analysis.
References
- 1. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-2-phenylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-1-methylhydrazine in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-benzyl-1-methylhydrazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It elucidates the chemical principles underpinning these protocols, ensuring that safety and efficacy are rooted in a strong foundation of scientific understanding. Our objective is to empower laboratory personnel with the knowledge to manage this chemical responsibly, thereby fostering a culture of safety and operational excellence.
Foundational Safety and Chemical Profile
This compound is a substituted hydrazine derivative. Like many hydrazines, it is a reactive compound and must be handled with appropriate care. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. Furthermore, it is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. The immediate and primary directive for handling this substance is to minimize exposure and prevent its release into the environment.
Before any handling or disposal procedure, a thorough review of the Safety Data Sheet (SDS) is mandatory. The SDS provides specific information on hazards, personal protective equipment (PPE), and emergency procedures.
Table 1: Key Chemical and Safety Properties of this compound
| Property | Value |
| CAS Number | 106337-43-3 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 85-87 °C at 10 mmHg |
| Flash Point | 82 °C (180 °F) |
| Primary Hazards | Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Skin |
| Corrosive/Irritant, Eye Damage/Irritation, Suspected Carcinogen, | |
| Specific Target Organ Toxicity (Repeated Exposure) | |
| Incompatibilities | Strong oxidizing agents, acids, metallic salts |
The Chemistry of Hydrazine Neutralization
The core principle for the safe disposal of hydrazine and its derivatives is oxidative degradation. Hydrazines are reducing agents and can be chemically converted to less toxic, more stable compounds through controlled oxidation. The goal is to break the N-N bond and oxidize the nitrogen atoms.
A common and effective method for the neutralization of hydrazine derivatives is treatment with an oxidizing agent such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂). For this compound, this process will break it down into nitrogen gas, water, and other less harmful organic byproducts. It is crucial that this reaction is performed under controlled conditions (e.g., in a dilute solution, with cooling) to manage the exothermic nature of the reaction and prevent the formation of explosive intermediates.
Pre-Disposal: Engineering and Personal Protective Controls
Before commencing any disposal protocol, ensure the following controls are in place:
-
Designated Area: All disposal procedures must be conducted in a designated area within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Gloves: Nitrile or neoprene gloves (double-gloving is recommended).
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: A flame-resistant lab coat.
-
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible. A Class B fire extinguisher should also be at hand.
Step-by-Step Disposal Protocol for Small Quantities (<5g) of this compound
This protocol is intended for the neutralization of small, residual quantities of this compound in a laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department for guidance on hazardous waste disposal.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl) or Calcium Hypochlorite
-
Water
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Preparation: Place the large beaker in an ice bath on a stir plate inside a chemical fume hood.
-
Dilution: Slowly add the this compound waste to a large volume of water in the beaker with stirring. A general guideline is to dilute to a concentration of less than 2%.
-
Neutralization: While maintaining cooling and stirring, slowly add the sodium hypochlorite solution to the diluted hydrazine solution. The addition should be dropwise to control the temperature of the reaction. A general rule of thumb is to use a significant excess of the oxidizing agent.
-
Reaction Monitoring: Continue stirring the solution for at least 2 hours after the addition of the oxidizing agent is complete to ensure the reaction goes to completion. Monitor the temperature of the solution throughout this period.
-
Final pH Adjustment: Check the pH of the final solution. If it is acidic, neutralize it with a dilute solution of sodium bicarbonate until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized solution can typically be disposed of down the drain with copious amounts of water, but always confirm with your local EHS guidelines before doing so.
Waste Management and Emergency Procedures
-
Container Management: Any containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate should be collected and treated as hazardous waste.
-
Spill Response:
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and workflow for the safe disposal of this compound.
A Comprehensive Guide to the Safe Handling of 1-Benzyl-1-methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 1-Benzyl-1-methylhydrazine. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: Hazard Analysis of this compound
This compound (C8H12N2) is a substituted hydrazine derivative.[1] While specific toxicological data for this compound is limited, the hazards can be inferred from its structural similarity to hydrazine and its derivatives, which are known to be hazardous.[2] Hydrazines as a class are strong reducing agents and can be highly reactive.[2]
Key Hazards:
-
Toxicity: Hydrazines are known to be toxic and are suspected carcinogens.[3][4] Exposure can cause irritation to the skin, eyes, and respiratory tract.[2] Systemic effects may include damage to the liver, kidneys, and central nervous system.[4]
-
Flammability: While this compound itself is not classified as flammable, related compounds are, and it should be handled with caution around ignition sources.[5]
-
Reactivity: As a reducing agent, it can react violently with oxidizing agents.[2]
Occupational Exposure Limits for Related Hydrazines:
To establish a conservative safety margin, it is prudent to consider the occupational exposure limits (OELs) for closely related and well-studied hydrazines.
| Organization | Exposure Limit (8-hour TWA) | Ceiling Limit | Notes |
| OSHA (PEL) | 1 ppm | - | Legal permissible exposure limit.[4][6] |
| ACGIH (TLV) | 0.01 ppm | - | Threshold limit value, recommended.[4][6] |
| NIOSH (REL) | - | 0.03 ppm (2-hour) | Recommended exposure limit.[4][6][7] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment (PPE) should be considered the last line of defense.
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5][9]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[10]
Personal Protective Equipment (PPE): Your Personal Safeguard
A comprehensive PPE plan is critical. The following recommendations are based on the known hazards of similar hydrazine compounds.
PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Hand Protection:
-
Gloves: Use nitrile or neoprene gloves.[10] Always consult the glove manufacturer's compatibility chart.
-
Double Gloving: For extended operations or when handling larger quantities, double gloving is recommended to provide an extra layer of protection.
-
-
Eye and Face Protection:
-
Body Protection:
-
Lab Coat: A flame-resistant lab coat is essential.
-
Apron: A chemical-resistant apron should be worn over the lab coat.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection:
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan minimizes the risk of accidental exposure.
Preparation:
-
Designate a Work Area: Clearly demarcate the area where this compound will be handled.
-
Assemble Materials: Have all necessary equipment and reagents within the fume hood before starting.
-
Verify Emergency Equipment: Ensure the safety shower and eyewash are unobstructed and have been recently tested.
-
Don PPE: Put on all required PPE as outlined in the section above.
Handling:
-
Transfer with Care: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid creating dust or aerosols.
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use.[10]
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.[10]
Post-Handling:
-
Decontaminate: Wipe down the work surface and any equipment with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[13]
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to protect both personnel and the environment.
Waste Segregation:
-
Contaminated Solids: Gloves, paper towels, and other solid waste contaminated with this compound should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers may still contain hazardous residue and should be treated as hazardous waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Waste Management Workflow:
References
- 1. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1988 OSHA PEL Project - Hydrazine | NIOSH | CDC [cdc.gov]
- 4. nj.gov [nj.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
